GLS1 Inhibitor
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-methoxy-2-phenyl-N-[5-[[(3R)-1-pyridazin-3-ylpyrrolidin-3-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2S/c1-28-16(13-6-3-2-4-7-13)17(27)22-19-25-24-18(29-19)21-14-9-11-26(12-14)15-8-5-10-20-23-15/h2-8,10,14,16H,9,11-12H2,1H3,(H,21,24)(H,22,25,27)/t14-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQLQDLJJUAEGT-ZBFHGGJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)NC3CCN(C3)C4=NN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H](C1=CC=CC=C1)C(=O)NC2=NN=C(S2)N[C@@H]3CCN(C3)C4=NN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GLS1 Inhibitors in Cancer
Executive Summary: Cancer cell metabolism is characterized by a significant dependence on glutamine, a phenomenon termed "glutamine addiction." Glutaminase 1 (GLS1), the mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, represents a critical node in this reprogrammed metabolic network. By converting glutamine to glutamate, GLS1 provides a crucial source of carbon for the replenishment of the TCA cycle (anaplerosis) and nitrogen for the synthesis of biomass, in addition to maintaining redox homeostasis. Consequently, inhibiting GLS1 has emerged as a promising therapeutic strategy to selectively target and eliminate cancer cells. This guide provides a detailed examination of the mechanism of action of GLS1 inhibitors, their downstream cellular effects, quantitative measures of their efficacy, key experimental protocols for their study, and mechanisms of therapeutic resistance.
Introduction: The Role of Glutamine in Cancer Metabolism
Many cancer cells exhibit metabolic reprogramming to sustain their rapid proliferation and survival.[1] This includes an increased uptake and catabolism of glutamine, which serves as a primary bioenergetic and biosynthetic substrate.[2]
Glutamine Addiction in Cancer
Unlike normal differentiated cells, which primarily rely on glucose, many tumor cells become "addicted" to glutamine. This amino acid is crucial for:
-
Energy Production: Glutamine-derived α-ketoglutarate enters and replenishes the Tricarboxylic Acid (TCA) cycle, a process known as anaplerosis, which is vital for ATP production.[3]
-
Biosynthesis: Glutamine provides the nitrogen required for the synthesis of nucleotides and non-essential amino acids, and its carbon backbone contributes to lipid synthesis.[3][4]
-
Redox Homeostasis: Glutamine-derived glutamate is a direct precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant, which protects cancer cells from high levels of reactive oxygen species (ROS).[4][5]
Glutaminase 1 (GLS1): The Gateway Enzyme
The first and rate-limiting step of glutamine catabolism is the hydrolysis of glutamine to glutamate and ammonia, catalyzed by the enzyme glutaminase.[5] There are two isoforms, GLS1 and GLS2. GLS1 is the predominant isoform expressed in a wide variety of cancers and is associated with oncogenic drivers like MYC.[1][3] Its inhibition is therefore a key therapeutic strategy. Several small-molecule GLS1 inhibitors, including Telaglenastat (CB-839), BPTES, and Compound 968, have been developed to exploit this dependency.[2]
Core Mechanism of Action of GLS1 Inhibitors
GLS1 inhibitors are typically allosteric inhibitors that bind to a site distinct from the active site, inducing a conformational change that renders the enzyme inactive.[6][7] For instance, inhibitors like BPTES and CB-839 bind at the interface between GLS1 dimers, preventing the formation of the active tetrameric state.[7]
Direct Inhibition of Glutaminolysis
The primary mechanism of action is the direct blockade of the conversion of glutamine to glutamate. This leads to two immediate metabolic consequences within the cancer cell:
-
Depletion of Glutamate: Reduces the intracellular pool of glutamate, starving downstream pathways.
-
Accumulation of Glutamine: Causes a buildup of intracellular glutamine.
This enzymatic blockade disrupts the anaplerotic replenishment of the TCA cycle, severely impairing the cell's bioenergetic and biosynthetic capabilities.
Downstream Cellular Consequences of GLS1 Inhibition
The blockade of glutaminolysis initiates a cascade of events that compromise cancer cell viability through multiple interconnected pathways.
Disruption of Redox Homeostasis and Induction of Oxidative Stress
Glutamate is an essential precursor for the synthesis of glutathione (GSH), a tripeptide that neutralizes reactive oxygen species (ROS). By depleting glutamate, GLS1 inhibitors reduce the cellular capacity to synthesize GSH, leading to an accumulation of ROS, severe oxidative stress, and potentially inducing a form of iron-dependent cell death known as ferroptosis.[5]
Modulation of mTORC1 Signaling and Autophagy
The mTORC1 signaling pathway is a central regulator of cell growth and proliferation and is often hyperactivated in cancer. Glutamine metabolism is intricately linked to mTORC1 activation. Inhibition of GLS1 can lead to the downregulation of mTORC1 signaling, which in turn suppresses proliferation and induces autophagy, a cellular self-degradation process, as a stress response.[5]
Quantitative Analysis of this compound Efficacy
The potency of GLS1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both enzymatic and cell-based assays. Clinical efficacy is assessed in trials measuring outcomes like disease control rate (DCR).
Table 1: In Vitro Potency of Select GLS1 Inhibitors
| Inhibitor | Target | Assay Type | IC50 Value | Cancer Type / Cell Line | Reference |
|---|---|---|---|---|---|
| Telaglenastat (CB-839) | GLS1 (GAC) | Recombinant Enzyme | 24 nM | - | [8] |
| GLS1 | Tissue Homogenate (Kidney) | 20-30 nM | - | [7] | |
| Cell Proliferation | Cell-based | < 50 nM (sensitive lines) | Triple-Negative Breast Cancer (HCC1806) | [9] | |
| BPTES | GLS1 | Recombinant Enzyme | 0.16 µM | - | [10] |
| Cell Proliferation | Cell-based | 2-10 µM | Pancreatic, Lung Cancer | [10][11] | |
| Compound 968 | GLS1 | Cell Proliferation | ≤ 10 µM | Breast Cancer (MDA-MB-231) |
| | Cell Proliferation | Cell-based | ~10 µM | Ovarian Cancer (HEY, SKOV3) |[6][12] |
Table 2: Clinical Efficacy Data for GLS1 Inhibitors
| Inhibitor | Trial Phase | Cancer Types | Key Efficacy Metric | Result | Reference |
|---|---|---|---|---|---|
| Telaglenastat (CB-839) | Phase I/II (w/ Nivolumab) | Renal Cell Carcinoma (Checkpoint-naïve) | Overall Response Rate (ORR) | 24% | [13] |
| Phase I | Solid Tumors | Disease Control Rate (DCR) | 43% | [14] |
| IACS-6274 | Phase I | Advanced Solid Tumors | Disease Control Rate (DCR) at 12 weeks | 60% |[1][4][15] |
Key Experimental Protocols for Studying GLS1 Inhibitors
Evaluating the efficacy and mechanism of GLS1 inhibitors requires a suite of specialized assays.
GLS1 Enzymatic Activity Assay
A common method to measure the specific activity of GLS1 is a coupled enzyme assay. GLS1 produces glutamate, which is then used by glutamate dehydrogenase (GDH) to produce NADH. The rate of NADH production, measured by absorbance at 340 nm or fluorescence, is proportional to GLS1 activity.[16][17][18]
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-Acetate, pH 8.6), recombinant GLS1 enzyme, GDH, NAD+, and the inhibitor compound.
-
Reaction Setup: In a 96-well plate, combine the assay buffer, NAD+, GDH, and the this compound at various concentrations.
-
Enzyme Addition: Add recombinant GLS1 to each well and pre-incubate to allow inhibitor binding.
-
Initiate Reaction: Start the reaction by adding the substrate, glutamine.
-
Kinetic Measurement: Immediately measure NADH production (absorbance at 340 nm or fluorescence) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity (V0) for each inhibitor concentration and determine the IC50 value.
Cell Viability and Proliferation Assays
Standard assays such as MTT, SRB, or CellTiter-Glo® are used to assess the impact of GLS1 inhibitors on cancer cell proliferation and viability after a set incubation period (e.g., 48-72 hours).
Metabolic Flux Analysis (Seahorse Assay)
The Seahorse XF Cell Mito Stress Test is a critical tool for assessing mitochondrial function by measuring the oxygen consumption rate (OCR) in real-time.[19][20][21] This assay reveals how GLS1 inhibition impacts cellular respiration.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in a Seahorse XF microplate and allow them to adhere overnight.[21]
-
Inhibitor Treatment: Treat cells with the this compound for a specified duration (e.g., 24 hours).
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium and incubate in a CO2-free incubator.[19][21]
-
Mito Stress Test: Use the Seahorse analyzer to measure basal OCR, then sequentially inject mitochondrial stressors:
-
Oligomycin: ATP synthase inhibitor, reveals ATP-linked respiration.
-
FCCP: An uncoupling agent that disrupts the mitochondrial membrane potential, revealing maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, which shut down mitochondrial respiration and reveal non-mitochondrial oxygen consumption.[19][20]
-
-
Data Analysis: Analyze the OCR profile to determine key parameters of mitochondrial function, such as basal respiration, ATP production, and spare respiratory capacity.
Mechanisms of Resistance to GLS1 Inhibition
Despite the promise of GLS1 inhibitors, cancer cells can develop resistance through metabolic reprogramming and stress-response pathways.
Upregulation of Compensatory Metabolic Pathways
Tumor cells can adapt to GLS1 blockade by upregulating alternative pathways to produce glutamate and fuel the TCA cycle. One such mechanism is the Glutaminase II pathway , where glutamine is converted to α-ketoglutaramate (KGM) and then to α-ketoglutarate by enzymes like glutamine transaminase K (GTK).[2][22] This bypasses the need for GLS1.
Activation of Stress Response Pathways
Inhibition of GLS1 induces amino acid stress, which can activate the GCN2-eIF2α-ATF4 signaling pathway.[23] The transcription factor ATF4 promotes the expression of genes involved in amino acid synthesis and transport, including the glutamine transporter ASCT2 (SLC1A5).[23] Upregulation of ASCT2 increases glutamine uptake, partially compensating for the enzymatic block and conferring resistance.[23]
Clinical Perspectives and Combination Strategies
While GLS1 inhibitors have shown modest single-agent activity in clinical trials, their true potential likely lies in combination therapies.[14][24] The metabolic stress induced by GLS1 inhibition can create new vulnerabilities that can be exploited by other agents. Promising combination strategies currently under investigation include pairing GLS1 inhibitors with:
-
Standard Chemotherapy: To sensitize resistant tumors.[6]
-
mTOR Inhibitors: To create a dual blockade on growth signaling and metabolic pathways.[25]
-
Immune Checkpoint Blockade (e.g., anti-PD-1/PD-L1): To modulate the tumor microenvironment and enhance anti-tumor immune responses.[13][26]
-
Other Metabolic Inhibitors: Such as those targeting glycolysis or alternative anaplerotic pathways.
Conclusion
GLS1 inhibitors represent a targeted therapeutic approach that exploits the unique metabolic dependencies of many cancers. Their mechanism of action is centered on the disruption of glutamine metabolism, which triggers a cascade of downstream effects including bioenergetic collapse, overwhelming oxidative stress, and suppression of key oncogenic signaling pathways. While challenges such as intrinsic and acquired resistance remain, a deeper understanding of these mechanisms is paving the way for rational combination therapies. The continued development and strategic implementation of GLS1 inhibitors hold significant promise for improving outcomes for patients with difficult-to-treat malignancies.
References
- 1. nursingcenter.com [nursingcenter.com]
- 2. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. IACS-6274 is well tolerated and biologically active in selected advanced tumours - Medical Conferences [conferences.medicom-publishers.com]
- 5. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic inhibitor IACS-6274 shows early antitumor effects in underserved patients with advanced cancers | MD Anderson Cancer Center [mdanderson.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Glutamate Dehydrogenase, a Complex Enzyme at a Crucial Metabolic Branch Point - PMC [pmc.ncbi.nlm.nih.gov]
- 19. content.protocols.io [content.protocols.io]
- 20. agilent.com [agilent.com]
- 21. tabaslab.com [tabaslab.com]
- 22. Upregulation of the Glutaminase II Pathway Contributes to Glutamate Production upon Glutaminase 1 Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of GLS1 and ASCT2 Synergistically Enhances the Anticancer Effects in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A Phase 1 Trial of MLN0128 (sapanisertib) and CB-839 HCl (telaglenastat) in Advanced NSCLC Patients (NCI 10327): Rationale and Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Targeting glutamine dependence through GLS1 inhibition suppresses ARID1A-inactivated clear cell ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Cutting Edge of Cancer Metabolism: A Technical Guide to the Discovery and Development of Novel GLS1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells, a hallmark of malignancy, presents a fertile ground for novel therapeutic strategies. Among the key metabolic enzymes, Glutaminase 1 (GLS1) has emerged as a critical node in cancer cell survival and proliferation, making it a prime target for drug development. This technical guide provides an in-depth overview of the discovery and development of novel GLS1 inhibitors, detailing their mechanism of action, associated signaling pathways, and the experimental methodologies used to identify and validate these promising therapeutic agents.
Introduction: The Role of GLS1 in Cancer Metabolism
Glutaminase 1 is a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a crucial step in the metabolic pathway known as glutaminolysis.[1][2] This process provides cancer cells with essential building blocks for the synthesis of proteins, lipids, and nucleotides, and replenishes the tricarboxylic acid (TCA) cycle to support energy production.[1][3] Many tumors exhibit an increased dependence on glutamine, a phenomenon termed "glutamine addiction," making GLS1 a highly attractive target for therapeutic intervention.[2][4] Inhibition of GLS1 aims to starve cancer cells of these critical metabolites, thereby disrupting their growth and survival.[1] GLS1 has two main isoforms, kidney-type glutaminase (KGA) and glutaminase C (GAC), which arise from alternative splicing.[5][6][7] Many inhibitors are designed to target both isoforms.[8]
Prominent GLS1 Inhibitors in Development
A number of small molecule inhibitors targeting GLS1 have been developed and are in various stages of preclinical and clinical evaluation. These inhibitors can be broadly classified based on their binding mode and chemical structure.
Allosteric Inhibitors
The majority of clinically advanced GLS1 inhibitors are allosteric, binding to a site distinct from the active site to induce a conformational change that inactivates the enzyme.[6]
-
Telaglenastat (CB-839): A first-in-class, potent, selective, and orally bioavailable inhibitor of both KGA and GAC isoforms of GLS1.[8][9][10] It has been investigated in multiple clinical trials for both solid tumors and hematological malignancies.[6][11][12]
-
IACS-6274 (IPN60090): Another potent and selective oral GLS1 inhibitor that has shown promising anti-tumor activity in preclinical models and early-phase clinical trials.[13][14][15][16][17]
-
BPTES (Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide): A pioneering allosteric inhibitor of GLS1 that has been instrumental in validating GLS1 as a therapeutic target.[5][6][18] However, its poor pharmacokinetic properties have limited its clinical development.[19]
-
Compound 968: Another well-characterized allosteric this compound used extensively in preclinical research.[5][18][20]
Novel Scaffolds
Researchers are continuously exploring novel chemical scaffolds to identify GLS1 inhibitors with improved potency, selectivity, and drug-like properties.[19][21] These efforts include structure-based drug design and high-throughput screening of compound libraries.[5][7][22][23]
Quantitative Data on GLS1 Inhibitors
The following tables summarize the key quantitative data for prominent GLS1 inhibitors based on preclinical and clinical studies.
Table 1: In Vitro Potency of Selected GLS1 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| Telaglenastat (CB-839) | Endogenous GLS1 (mouse kidney) | 23 | Tissue extract | [8] |
| Telaglenastat (CB-839) | Endogenous GLS1 (mouse brain) | 28 | Tissue extract | [8] |
| Telaglenastat (CB-839) | GLS1 | 24 | Not specified | [9] |
| IACS-6274 | GLS1 | Not specified in abstracts | --- | [13][14] |
| BPTES | GLS1 | Not specified in abstracts | --- | [6] |
| Compound 24y | GLS1 | 68 | Kinase assay | [6] |
| Compound 19 (C19) | GAC | Not specified in abstracts | Recombinant protein | [7] |
| This compound-7 | GLS1 | 46,700 | Not specified | [24] |
Table 2: In Vivo Efficacy and Pharmacodynamic Effects of GLS1 Inhibitors
| Compound | Model | Dose | Effect | Reference |
| Telaglenastat (CB-839) | Patient-derived TNBC mouse model | 200 mg/kg twice daily (oral) | Suppressed tumor growth | [10] |
| Telaglenastat (CB-839) | Melanoma patient-derived cell lines | 1 µM | Decreased glutamine consumption by up to 80% after 12h | [25] |
| IACS-6274 | Phase 1 Trial (Advanced Solid Tumors) | 120 mg BID | 82.5% inhibition of glutamate/glutamine ratio in plasma | [13] |
| IACS-6274 | Phase 1 Trial (Advanced Solid Tumors) | 180 mg BID | 83.9% inhibition of glutamate/glutamine ratio in plasma | [13] |
| IACS-6274 | Phase 1 Trial (Advanced Solid Tumors) | 240 mg BID | 85.3% inhibition of glutamate/glutamine ratio in plasma | [13] |
| IACS-6274 | Phase 1 Trial (Advanced Solid Tumors) | Up to 180 mg BID | Well tolerated, preliminary anti-tumor activity observed | [13] |
Signaling Pathways Modulated by GLS1 Inhibition
GLS1 inhibition impacts several critical signaling pathways that are frequently dysregulated in cancer.
Glutaminolysis and Central Carbon Metabolism
The primary mechanism of action of GLS1 inhibitors is the disruption of glutaminolysis, leading to the depletion of glutamate and downstream metabolites.[1] This impairs the TCA cycle, reducing the production of ATP and biosynthetic precursors necessary for rapid cell proliferation.[1]
Caption: The central role of GLS1 in the glutaminolysis pathway.
mTOR and Nutrient Sensing Pathways
GLS1 activity is linked to the mTOR signaling pathway, a master regulator of cell growth and proliferation.[18][26] The production of α-ketoglutarate from glutamine is necessary for the activation of mTORC1.[26] By depleting α-ketoglutarate, GLS1 inhibitors can indirectly suppress mTORC1 signaling.
Caption: Inhibition of GLS1 can suppress mTORC1 signaling.
Redox Homeostasis and Oxidative Stress
Glutamate derived from glutamine is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.[14] GLS1 inhibition can lead to GSH depletion, resulting in increased reactive oxygen species (ROS) and oxidative stress, which can trigger apoptosis.[27][28]
Caption: GLS1 inhibition can induce oxidative stress and apoptosis.
Other Key Signaling Pathways
GLS1 has also been implicated in the regulation of other oncogenic signaling pathways, including:
-
AKT/GSK3β/CyclinD1 Pathway: GLS1 overexpression has been shown to activate this pathway, promoting cell proliferation in hepatocellular carcinoma.[20]
-
c-Myc and c-Jun: The oncoproteins c-Myc and c-Jun can upregulate GLS1 expression, creating a feed-forward loop that sustains cancer cell metabolism.[3][18]
-
IL6-JAK-STAT3 Signaling Pathway: Increased GLS1 expression may play a role in this pathway, which is involved in inflammation and cancer progression.[26]
Experimental Protocols
The following are detailed methodologies for key experiments used in the discovery and characterization of GLS1 inhibitors.
GLS1 Enzymatic Activity Assay (Fluorometric)
This assay measures the enzymatic activity of GLS1 by detecting the production of glutamate.
Materials:
-
Recombinant human GLS1 enzyme
-
GLS1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6, 0.2 mM EDTA, 50 mM K2HPO4)
-
L-Glutamine (substrate)
-
Coupling enzyme system (e.g., glutamate dehydrogenase)
-
NAD+
-
Diaphorase/resazurin system for fluorescent signal generation
-
Test compounds (GLS1 inhibitors)
-
96-well black microplate
-
Fluorescent microplate reader (Ex/Em = 535/587 nm or 340/460 nm depending on the kit)[29]
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions or established laboratory protocols.[30]
-
Compound Plating: Add 2 µL of the test compound at various concentrations (and a vehicle control, e.g., DMSO) to the wells of the 96-well plate.[30]
-
Enzyme Addition: Add 48 µL of diluted GLS1 enzyme solution to each well.[30]
-
Pre-incubation: Incubate the plate for 15-60 minutes at 37°C to allow the inhibitor to bind to the enzyme.[29][30]
-
Reaction Initiation: Add 50 µL of the L-glutamine substrate solution to initiate the enzymatic reaction.[30]
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.[30]
-
Signal Detection: Measure the fluorescence using a microplate reader. The signal is proportional to the amount of glutamate produced.[29]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a typical GLS1 enzymatic activity assay.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of GLS1 inhibitors on the viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
96-well opaque-walled plates
-
Cell culture medium
-
Test compounds (GLS1 inhibitors)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer[24]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.[24]
-
Inhibitor Treatment: Treat the cells with serial dilutions of the this compound (and a vehicle control).[24]
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C.[24]
-
Assay Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[24]
-
Signal Detection: Measure the luminescence using a plate reader.[24]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[24]
Western Blotting for Target Engagement and Pathway Analysis
Western blotting is used to assess the levels of specific proteins to confirm target engagement and investigate the effects of GLS1 inhibition on downstream signaling pathways.
Materials:
-
Cancer cell lines treated with GLS1 inhibitors
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLS1, anti-p-AKT, anti-c-Myc, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Future Directions and Conclusion
The development of GLS1 inhibitors represents a significant advancement in the field of cancer metabolism. While early clinical data for compounds like Telaglenastat and IACS-6274 are promising, further research is needed to identify predictive biomarkers of response and to explore rational combination therapies.[13][14][31][32] The investigation of novel GLS1 inhibitors with improved pharmacological properties remains an active area of research.[19][21] Targeting the metabolic vulnerability of "glutamine-addicted" tumors with potent and selective GLS1 inhibitors holds great promise for improving patient outcomes in a variety of cancers.
References
- 1. What are GLS inhibitors and how do they work? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 4. nbinno.com [nbinno.com]
- 5. Identification and characterization of a novel glutaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. apexbt.com [apexbt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. IACS-6274 is well tolerated and biologically active in selected advanced tumours - Medical Conferences [conferences.medicom-publishers.com]
- 14. IACS-6274, a potent and selective inhibitor of glutaminase (GLS1) being developed for ASNS-low ovarian cancer and KEAP1/NFE2L2 mutant NSCLC patients [event.on24.com]
- 15. ascopubs.org [ascopubs.org]
- 16. researchgate.net [researchgate.net]
- 17. nursingcenter.com [nursingcenter.com]
- 18. mdpi.com [mdpi.com]
- 19. Novel allosteric glutaminase 1 inhibitors with macrocyclic structure activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. GLS1 promotes proliferation in hepatocellular carcinoma cells via AKT/GSK3β/CyclinD1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, synthesis, structure-activity relationship studies, and evaluation of novel GLS1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Structure-based virtual screening discovers novel kidney-type glutaminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A pancancer analysis reveals the oncogenic role of glutaminase 1 (GLS1) in tumor metabolism and immune evasion: a bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Glutaminase 1 inhibitors: Therapeutic potential, mechanisms of action, and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. login.medscape.com [login.medscape.com]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. benchchem.com [benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Glutaminase 1 (GLS1) in Tumor Metabolism and Glutaminolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. A key feature of this reprogramming is the increased dependence on glutamine, a phenomenon often termed "glutamine addiction." At the heart of this metabolic shift lies glutaminase 1 (GLS1), the mitochondrial enzyme that catalyzes the first and rate-limiting step of glutaminolysis: the conversion of glutamine to glutamate. This guide provides an in-depth technical overview of the multifaceted role of GLS1 in tumor metabolism, its regulation, and its emergence as a promising therapeutic target. We will delve into the quantitative aspects of GLS1 dysregulation in cancer, detail key experimental protocols for its study, and visualize the intricate signaling pathways and experimental workflows involved.
Introduction: Glutaminolysis, the Engine of Cancer Proliferation
While aerobic glycolysis (the Warburg effect) has long been recognized as a central feature of cancer metabolism, the critical role of glutaminolysis has gained significant attention in recent years.[1][2] Cancer cells avidly consume glutamine from the tumor microenvironment, utilizing it as a primary carbon and nitrogen source to fuel a variety of essential cellular processes.[3][4] Glutaminolysis, the metabolic pathway that catabolizes glutamine, replenishes the tricarboxylic acid (TCA) cycle, supports the synthesis of nucleotides, non-essential amino acids, and fatty acids, and contributes to redox homeostasis through the production of glutathione (GSH).[1][5][6][7]
The commitment step in glutaminolysis is the hydrolysis of glutamine to glutamate and ammonia, a reaction catalyzed by the enzyme glutaminase (GLS).[8] Mammals express two isoforms of glutaminase, GLS1 and GLS2, which are encoded by distinct genes and exhibit different tissue distribution and kinetic properties.[8][9][10] GLS1, also known as kidney-type glutaminase (KGA), is broadly expressed and is the predominant isoform found to be overexpressed in a wide array of human cancers, correlating with poor prognosis.[1][9][11][12] In contrast, GLS2, or liver-type glutaminase (LGA), is primarily expressed in the liver and brain and can act as a tumor suppressor in some contexts.[7][9] This differential expression and function underscore the central role of GLS1 in promoting tumorigenesis, making it a highly attractive target for cancer therapy.[13]
The Molecular Machinery: GLS1 Isoforms and Splice Variants
The GLS gene gives rise to two primary splice variants: the kidney-type glutaminase (KGA) and the glutaminase C (GAC) isoform.[2][14] Both are located in the mitochondria.[2] While both isoforms catalyze the same reaction, they exhibit differences in their regulation and enzymatic activity, which can have significant implications for tumor biology. For instance, in prostate cancer, an isoform switch from the androgen receptor-dependent KGA to the more enzymatically potent, androgen-independent GAC has been shown to drive therapeutic resistance and disease progression.[15]
Quantitative Dysregulation of GLS1 in Cancer
The overexpression of GLS1 is a common feature across numerous cancer types. This upregulation is not a mere consequence of transformation but is often actively driven by oncogenic signaling pathways.
GLS1 Expression in Tumor vs. Normal Tissues
Numerous studies utilizing large-scale cancer genomics databases such as The Cancer Genome Atlas (TCGA) and Oncomine have consistently demonstrated the significant upregulation of GLS1 mRNA and protein in a variety of malignancies compared to their normal tissue counterparts.
| Tumor Type | GLS1 Expression Status | Reference |
| Hepatocellular Carcinoma (HCC) | Upregulated | [1][15][16] |
| Colorectal Cancer (CRC) | Upregulated | [1][11][12] |
| Breast Cancer | Upregulated (especially Triple-Negative) | [9][12][17] |
| Glioblastoma | Upregulated | [11] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Upregulated | [13] |
| Cholangiocarcinoma (CCA) | Upregulated | [10] |
| Ovarian Cancer | Upregulated | [1][18] |
| Osteosarcoma | Upregulated | [1][19] |
This table provides a summary of GLS1 expression status. For specific fold-change data, refer to the cited literature and publicly available cancer genomics databases.
Kinetic Parameters of GLS1
Understanding the kinetic properties of GLS1 is crucial for the development of effective inhibitors. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), providing an indication of enzyme-substrate affinity.[20]
| Enzyme | Km for Glutamine | Vmax | Tissue/Source | Reference |
| Kidney-type PAG (GLS1) | 0.6 mM | 1.1 µmol/mL/min | Mouse Kidney and Brain | [14] |
| His‐Δ129GAC | Not significantly affected by inhibitor | 45.06 ± 0.94 pmol·s−1 (uninhibited) | Recombinant Human | [21] |
Note: Kinetic parameters can vary depending on the specific isoform, post-translational modifications, and assay conditions.
Potency of GLS1 Inhibitors
The development of small molecule inhibitors targeting GLS1 has been a major focus of anti-cancer drug discovery. These inhibitors can be broadly classified as either active-site inhibitors or allosteric inhibitors.
| Inhibitor | Type | Target | IC50 | Cell Line/Assay Condition | Reference |
| CB-839 (Telaglenastat) | Allosteric | GLS1 | < 50 nM | Recombinant Human GAC | [17] |
| 20-30 nM | Kidney and Brain Homogenates | [17] | |||
| 3.2 x 10-3 µM | 293T cells (cKGA) | [22] | |||
| BPTES | Allosteric | GLS1 | ≥ 2 µM | TNBC cell lines | [17] |
| 0.7 - 3 µM | Recombinant GAC | [23] | |||
| Compound 968 | Allosteric | GLS1 | > 1 µM (48h) | MG63.3 Osteosarcoma cells | [19] |
| trans-CBTBP | Allosteric | GLS1 | 0.1 µM | 293T cells (cKGA) | [22] |
Regulation of GLS1 Expression and Activity
The elevated expression and activity of GLS1 in cancer are tightly controlled by a network of oncogenic signaling pathways and transcription factors.
Transcriptional Regulation by c-Myc
The oncoprotein c-Myc is a master regulator of cell growth and proliferation and plays a pivotal role in metabolic reprogramming. c-Myc directly upregulates GLS1 expression by binding to E-box sequences in the GLS1 promoter.[13] Furthermore, c-Myc can also indirectly increase GLS1 levels by repressing the expression of microRNAs (miR-23a and miR-23b) that target GLS1 mRNA for degradation.[17]
Signaling Pathways Modulating GLS1
Several key signaling pathways that are frequently dysregulated in cancer converge on the regulation of GLS1:
-
mTORC1 Signaling: The mammalian target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth, positively regulates GLS1 expression.[1]
-
PI3K/AKT Pathway: This pro-survival pathway can also contribute to the upregulation of GLS1.
-
Hypoxia-Inducible Factor (HIF): Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α can directly bind to the GLS1 promoter and activate its transcription, thereby promoting cancer cell invasion and metastasis.[11][19]
Experimental Protocols for Studying GLS1 and Glutaminolysis
A variety of experimental techniques are employed to investigate the role of GLS1 in cancer. Below are detailed methodologies for some of the key assays.
Glutaminase Activity Assay
This assay measures the enzymatic activity of GLS1 by quantifying the production of glutamate.
Principle: Glutaminase converts L-glutamine to L-glutamate. The glutamate produced is then oxidized by glutamate dehydrogenase (GDH) to generate NADH, which can be measured spectrophotometrically or fluorometrically.[21] Alternatively, glutamate can be oxidized by glutamate oxidase to produce hydrogen peroxide, which is then used in a colorimetric or fluorometric reaction.[6]
Materials:
-
Cell or tissue lysates
-
Glutaminase Assay Buffer (e.g., 20 mM Potassium Phosphate, pH 7.4)[1]
-
L-glutamine solution (substrate)
-
Glutamate Dehydrogenase (GDH) or Glutamate Oxidase
-
NAD+ or a suitable probe for H2O2 detection
-
Microplate reader
Procedure (Fluorometric):
-
Sample Preparation: Homogenize cells or tissues in ice-cold assay buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine protein concentration of the lysate.
-
Reaction Mixture: Prepare a master mix containing assay buffer, probe, and enzyme mix (e.g., glutamate dehydrogenase).
-
Standard Curve: Prepare a glutamate standard curve to quantify the amount of glutamate produced in the enzymatic reaction.
-
Assay: a. Add samples and standards to a 96-well plate. b. Add the reaction mixture to all wells. c. Add the glutamine substrate to initiate the reaction. d. Incubate at 37°C for a specified time (e.g., 30-60 minutes). e. Measure fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 415/475 nm).[1]
-
Calculation: Determine the concentration of glutamate produced from the standard curve and calculate glutaminase activity, typically expressed as U/mg of protein (where 1 U = 1 µmol of glutamate produced per minute).
Western Blotting for GLS1 Expression
This technique is used to detect and quantify the amount of GLS1 protein in a sample.
Principle: Proteins from cell or tissue lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with an antibody specific for GLS1.
Materials:
-
Cell or tissue lysates prepared in RIPA buffer or similar lysis buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GLS1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues.[24][25] Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.[25][26]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25][26]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[25][27]
-
Primary Antibody Incubation: Incubate the membrane with the primary GLS1 antibody overnight at 4°C with gentle agitation.[25][26]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24][25]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[24][25]
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[25]
Chromatin Immunoprecipitation (ChIP) for c-Myc Binding to the GLS1 Promoter
ChIP is used to determine if a specific protein (e.g., c-Myc) binds to a specific DNA sequence (e.g., the GLS1 promoter) in living cells.
Principle: Proteins are cross-linked to DNA in intact cells. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by qPCR.
Materials:
-
Formaldehyde for cross-linking
-
Cell lysis and sonication buffers
-
Antibody against c-Myc
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Primers for the GLS1 promoter region containing the E-box
-
qPCR machine and reagents
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.[13][28]
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.[13][28]
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-c-Myc antibody overnight at 4°C.[13] Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.[28]
-
DNA Purification: Treat with RNase A and proteinase K, then purify the DNA.[28]
-
qPCR Analysis: Perform quantitative PCR using primers specific for the E-box element in the GLS1 promoter to quantify the amount of co-precipitated DNA.[13]
shRNA-mediated Knockdown of GLS1
This technique is used to specifically reduce the expression of GLS1 to study its functional role in cancer cells.
Principle: Short hairpin RNAs (shRNAs) are introduced into cells, where they are processed into small interfering RNAs (siRNAs). These siRNAs guide the RNA-induced silencing complex (RISC) to cleave the target GLS1 mRNA, leading to its degradation and reduced protein expression.
Materials:
-
Lentiviral or retroviral vectors containing shRNA sequences targeting GLS1
-
Packaging plasmids
-
HEK293T cells for virus production
-
Target cancer cell line
-
Polybrene or other transduction enhancers
-
Puromycin or other selection agents
Procedure:
-
Virus Production: Co-transfect HEK293T cells with the shRNA-containing vector and packaging plasmids to produce viral particles.[13]
-
Transduction: Infect the target cancer cell line with the viral supernatant in the presence of polybrene.[13]
-
Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Validation: Confirm the knockdown of GLS1 expression by Western blotting and/or qRT-PCR.[2][13]
Metabolic Flux Analysis using 13C-labeled Glutamine
This powerful technique allows for the tracing of glutamine-derived carbons through various metabolic pathways.
Principle: Cells are cultured in a medium containing a stable isotope-labeled nutrient, such as [U-13C5]-glutamine. The labeled carbons are incorporated into downstream metabolites. The distribution of these isotopes in various metabolites is then measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, providing a quantitative measure of metabolic pathway activity.[5][29][30]
Materials:
-
Culture medium with [U-13C5]-glutamine
-
Metabolite extraction buffers (e.g., methanol/water)
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Labeling: Culture cells in the presence of 13C-labeled glutamine for a defined period to reach isotopic steady state.[7]
-
Metabolite Extraction: Quench metabolism rapidly (e.g., with cold methanol) and extract the intracellular metabolites.[30]
-
MS Analysis: Analyze the metabolite extracts by GC-MS or LC-MS to determine the mass isotopomer distribution for key metabolites of the TCA cycle and other related pathways.[29]
-
Data Analysis: Use specialized software to calculate the relative or absolute fluxes through different metabolic pathways.[7][31][32]
In Vivo Xenograft Studies with GLS1 Inhibitors
These studies are essential for evaluating the anti-tumor efficacy of GLS1 inhibitors in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with a GLS1 inhibitor, and the effect on tumor growth and metastasis is monitored.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional, for subcutaneous injection)
-
This compound (e.g., CB-839)
-
Vehicle for drug delivery
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells into the mice.[19][33][34][35]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm3).[33]
-
Treatment: Randomize the mice into treatment and control groups. Administer the this compound or vehicle according to the desired schedule (e.g., daily oral gavage).[19][33]
-
Monitoring: Measure tumor volume with calipers regularly (e.g., twice a week).[33] Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Visualizing the Network: Signaling Pathways and Experimental Workflows
To better understand the complex interplay of molecules and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways Regulating GLS1
Caption: Regulation of GLS1 expression by key oncogenic pathways.
The Glutaminolysis Pathway
Caption: The central role of GLS1 in the glutaminolysis pathway.
Experimental Workflow for ChIP-qPCR
Caption: Step-by-step workflow for Chromatin Immunoprecipitation (ChIP).
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for an in vivo xenograft study with a this compound.
Conclusion and Future Directions
GLS1 stands as a critical node in the metabolic rewiring of cancer cells, playing a central role in fueling their growth, survival, and proliferation. Its consistent overexpression across a multitude of cancers and the profound anti-tumor effects observed upon its inhibition underscore its significance as a high-value therapeutic target. The development of potent and selective GLS1 inhibitors, such as CB-839, has shown considerable promise in preclinical models and is currently being evaluated in clinical trials.[10][17][18][29]
Future research in this field will likely focus on several key areas. Firstly, the identification of predictive biomarkers to identify patient populations most likely to respond to GLS1-targeted therapies is of paramount importance. This may involve assessing the expression levels of GLS1, the mutational status of key oncogenes like MYC, or the metabolic phenotype of the tumor. Secondly, exploring rational combination therapies that pair GLS1 inhibitors with other anti-cancer agents, such as standard chemotherapy or other targeted therapies, holds the potential to enhance efficacy and overcome resistance mechanisms.[18][29] Finally, a deeper understanding of the intricate crosstalk between glutamine metabolism and other metabolic pathways, as well as the tumor microenvironment, will be crucial for the continued development of novel and effective anti-cancer strategies targeting the metabolic vulnerabilities of tumors.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Knockdown of PKM2 and GLS1 expression can significantly reverse oxaliplatin-resistance in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. An optimized method for estimating glutaminase activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring and modelling the glutamine metabolic pathway: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutaminase-1/GLS1 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. cohesionbio.com [cohesionbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Glutaminase 1 expression in colorectal cancer cells is induced by hypoxia and required for tumor growth, invasion, and metastatic colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A pancancer analysis reveals the oncogenic role of glutaminase 1 (GLS1) in tumor metabolism and immune evasion: a bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kidney-type glutaminase (GLS1) is a biomarker for pathologic diagnosis and prognosis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Liver Meeting 2023 [aasld.confex.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glutaminase-1 (GLS1) inhibition limits metastatic progression in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 21. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. origene.com [origene.com]
- 25. bio-rad.com [bio-rad.com]
- 26. uknowledge.uky.edu [uknowledge.uky.edu]
- 27. Western blot protocol | Abcam [abcam.com]
- 28. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 29. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 31. mdpi.com [mdpi.com]
- 32. Metabolic flux analysis as a tool for the elucidation of the metabolism of neurotransmitter glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
- 34. benchchem.com [benchchem.com]
- 35. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Targeting Glutaminase 1 (GLS1): A Therapeutic Strategy in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the therapeutic potential of targeting Glutaminase 1 (GLS1), a critical enzyme in cancer metabolism. It covers the core molecular biology of GLS1, its role in oncogenic signaling, preclinical and clinical data on GLS1 inhibitors, and detailed experimental protocols for its study.
Introduction: Glutamine Addiction and the Central Role of GLS1
Many cancer cells exhibit a reprogrammed metabolism to fuel their rapid proliferation and survival, a phenomenon often described as "glutamine addiction".[1] Glutamine, the most abundant amino acid in the blood, is a key nutrient that provides cancer cells with carbon and nitrogen for the synthesis of macromolecules, energy production, and maintenance of redox homeostasis.[2][3] The metabolic pathway that catabolizes glutamine is known as glutaminolysis, and the first and rate-limiting step is the conversion of glutamine to glutamate, catalyzed by the mitochondrial enzyme glutaminase (GLS).[4]
There are two isoforms of glutaminase, GLS1 (kidney-type) and GLS2 (liver-type).[5] GLS1 is broadly expressed and has two primary splice variants: kidney-type glutaminase (KGA) and glutaminase C (GAC).[6] GLS1, particularly the GAC isoform, is frequently overexpressed in a wide range of cancers and its elevated expression is often correlated with poor patient prognosis, making it a compelling target for anticancer therapy.[7][8] Targeting GLS1 aims to "starve" cancer cells of essential metabolic precursors, thereby inhibiting their growth and survival.[8]
The Glutaminolysis Pathway and its Contribution to Cancer Metabolism
GLS1 is the gatekeeper of glutaminolysis. By converting glutamine to glutamate, it provides a crucial substrate for the Tricarboxylic Acid (TCA) cycle, supporting both bioenergetics and biosynthesis.
Caption: The Glutaminolysis Pathway in Cancer Cells.
The key contributions of GLS1-mediated glutaminolysis to cancer biology include:
-
TCA Cycle Anaplerosis : Glutamate is converted to the TCA cycle intermediate α-ketoglutarate (α-KG), replenishing the cycle to support energy production and provide precursors for other biosynthetic pathways.[2]
-
Redox Homeostasis : Glutamate is a precursor for the synthesis of glutathione (GSH), the primary endogenous antioxidant, which protects cancer cells from high levels of reactive oxygen species (ROS).[9]
-
Biosynthesis : The nitrogen from glutamine is essential for the synthesis of nucleotides (purines and pyrimidines) and non-essential amino acids, all of which are required for cell proliferation.[2][3]
Upstream Regulation and Signaling Networks of GLS1
GLS1 expression and activity are not constitutive but are tightly regulated by a network of oncogenic signaling pathways that rewire cellular metabolism to support malignant growth.
// Nodes cMyc [label="c-Myc", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HIF1a [label="HIF-1α\n(Hypoxia)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KRAS [label="KRAS Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cJUN [label="c-JUN", fillcolor="#4285F4", fontcolor="#FFFFFF"];
miR23ab [label="miR-23a/b", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
GLS1_gene [label="GLS1 Gene", shape=cds, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; GLS1_protein [label="GLS1 Protein", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Glutaminolysis [label="Increased\nGlutaminolysis", shape=box, style="filled,dashed", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges cMyc -> miR23ab [arrowhead=tee, label=" represses", color="#EA4335"]; miR23ab -> GLS1_gene [arrowhead=tee, label=" represses", color="#EA4335"]; cMyc -> GLS1_gene [label=" indirectly activates", style=dashed]; mTORC1 -> cMyc [label=" promotes translation"]; HIF1a -> GLS1_gene [label=" activates transcription"]; cJUN -> GLS1_gene [label=" activates transcription"]; KRAS -> GLS1_gene [label=" upregulates", style=dashed];
GLS1_gene -> GLS1_protein [label=" Transcription &\n Translation"]; GLS1_protein -> Glutaminolysis;
// Grouping {rank=same; cMyc; mTORC1; HIF1a; KRAS; cJUN;} }
Caption: Key Oncogenic Regulators of GLS1 Expression.
-
c-Myc : The transcription factor c-Myc is a master regulator of glutamine metabolism.[10] It indirectly upregulates GLS1 by transcriptionally repressing microRNAs (miR-23a and miR-23b) that would otherwise target GLS1 mRNA for degradation.[7]
-
mTORC1 : The mTORC1 signaling pathway, a central regulator of cell growth, positively regulates GLS1 expression by promoting the translation of c-Myc.[7][11]
-
Hypoxia (HIF-1α) : Under hypoxic conditions, common in the tumor microenvironment, Hypoxia-Inducible Factor 1-alpha (HIF-1α) directly binds to the GLS1 promoter and activates its transcription to support cancer cell survival and invasion.[12]
-
RAS/MAPK Pathway : Oncogenic KRAS mutations are associated with metabolic reprogramming that elevates glutamine-dependent pathways to support tumor growth.[13]
-
c-JUN : The oncogenic transcription factor c-Jun can directly bind to the GLS1 promoter to increase its expression.[14]
-
GLS1/c-Myc Feedback Loop : Recent evidence suggests a positive feedback loop where GLS1 activity stabilizes the c-Myc protein, further driving the aggressive phenotype of cancer cells.[10]
Therapeutic Targeting of GLS1: Inhibitors and Clinical Development
The dependence of many tumors on glutaminolysis has led to the development of small molecule inhibitors targeting GLS1. These agents function by binding to an allosteric site on the GLS1 tetramer, locking it in an inactive conformation.[6]
Preclinical Data
A variety of GLS1 inhibitors have demonstrated significant anti-tumor activity in preclinical models across numerous cancer types.
| Inhibitor | Cancer Type | Model | Efficacy Metric | Value | Citation |
| Telaglenastat (CB-839) | Triple-Negative Breast Cancer (TNBC) | Cell Lines (HCC1806, MDA-MB-231) | IC50 (Proliferation) | 20–55 nmol/L | [15] |
| TNBC | Cell Lines (Panel) | IC50 (Proliferation) | 2–300 nmol/L | [15] | |
| TNBC | Patient-Derived Xenograft (PDX) | Tumor Growth Inhibition (TGI) | 61% (as single agent) | [15] | |
| HER2+ Breast Cancer | Xenograft (JIMT-1) | TGI | 54% (single agent); 100% (+ Paclitaxel) | [15] | |
| Prostate Cancer | Cell Lines (LNCaP, PC-3) | IC50 (Clonogenic Assay) | <0.1 - 2 µM | [16] | |
| BPTES | TNBC | Cell Lines (HCC1937, BT-549) | IC50 (Proliferation) | 6.04 - 14.77 µM (with Cisplatin) | [17] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Cell Lines | IC50 | ~10 µM | [18] | |
| TNBC | Cell Lines (MDA-MB-231) | IC50 (Growth) | 2.4 µM | [19] | |
| IACS-6274 | Ovarian & NSCLC | In vitro / In vivo Models | - | Selectively inhibited growth | [20] |
Clinical Trial Data
Several GLS1 inhibitors have advanced into clinical trials, with Telaglenastat (CB-839) and IACS-6274 being the most prominent.
| Inhibitor | Trial ID | Phase | Cancer Type(s) | Key Findings & Quantitative Data | Citation |
| Telaglenastat (CB-839) | NCT02071862 | I | Advanced Solid Tumors | Recommended Phase 2 Dose (RP2D): 800 mg BID. Disease Control Rate (DCR) was 43% across expansion cohorts. In RCC, DCR was 50%. | [13] |
| Telaglenastat (CB-839) + Nivolumab | NCT02771626 | I/II | Melanoma, RCC, NSCLC | RP2D: 800 mg BID. Overall Response Rate (ORR) was 8.4% (9/107 patients). In checkpoint inhibitor-naïve ccRCC, ORR was 24%. | [21] |
| IACS-6274 | NCT03894540 | I | Advanced Solid Tumors | RP2D: 180 mg BID. DCR at 12 weeks was 60%. 6 of 20 patients had durable stable disease for >6 months. | [22][23][24] |
Biomarkers for Sensitivity and Mechanisms of Resistance
A key challenge in targeting metabolic pathways is identifying the patient populations most likely to respond. Research has uncovered potential biomarkers for sensitivity to GLS1 inhibition and mechanisms by which tumors can evade treatment.
Potential Biomarkers of Sensitivity
-
Low Asparagine Synthetase (ASNS) Expression : In some ovarian cancers, low levels of ASNS, an enzyme that can also produce glutamate, confers dependence on GLS1 and predicts sensitivity to IACS-6274.[20]
-
KEAP1/NFE2L2 (NRF2) Mutations : Mutations in KEAP1 or NFE2L2, which lead to constitutive activation of the antioxidant transcription factor NRF2, render non-small cell lung cancer (NSCLC) cells highly dependent on glutamine for glutathione synthesis and thus sensitive to GLS1 inhibition.[20][25]
-
ARID1A Inactivation : Inactivation of the SWI/SNF complex member ARID1A in clear cell ovarian carcinoma upregulates GLS1 and creates a metabolic dependency on glutamine, sensitizing cells to CB-839.[26]
-
VHL Loss-of-Function : Primarily found in clear cell renal cell carcinoma (ccRCC), loss of the Von Hippel-Lindau (VHL) tumor suppressor upregulates glutamine metabolism.[13]
Mechanisms of Resistance
-
Metabolic Reprogramming : Cancer cells can develop resistance by activating alternative metabolic pathways, such as glycolysis or fatty acid oxidation, to compensate for the loss of glutaminolysis.[7]
-
Upregulation of Compensatory Pathways : Tumors may evade GLS1 inhibition by upregulating the "glutaminase II" pathway, which provides an alternative route for glutamate production.[27]
-
Isoform Switching : In prostate cancer, resistance to hormonal therapy can be driven by a switch from the androgen-dependent KGA isoform to the more potent, androgen-independent GAC isoform of GLS1.[28]
// Nodes Start [label="Tumor Sample\n(e.g., NSCLC, Ovarian, RCC)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Biomarker [label="Biomarker Analysis\n(Genomic/Proteomic)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Keap1 [label="KEAP1/NFE2L2\nmutations?", fillcolor="#FFFFFF", fontcolor="#202124"]; Asns [label="Low ASNS\nexpression?", fillcolor="#FFFFFF", fontcolor="#202124"]; Arid1a [label="ARID1A\ninactivation?", fillcolor="#FFFFFF", fontcolor="#202124"];
Sensitive [label="High Likelihood of\nGLS1 Dependency", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resistant [label="Low Likelihood of\nGLS1 Dependency", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Treat [label="Consider GLS1\nInhibitor Therapy", shape=box, style="filled,dashed", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alternate [label="Consider Alternative\nTherapies", shape=box, style="filled,dashed", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Biomarker; Biomarker -> {Keap1, Asns, Arid1a}; Keap1 -> Sensitive [label=" Yes"]; Asns -> Sensitive [label=" Yes"]; Arid1a -> Sensitive [label=" Yes"];
Keap1 -> Resistant [label=" No"]; Asns -> Resistant [label=" No"]; Arid1a -> Resistant [label=" No"];
Sensitive -> Treat; Resistant -> Alternate; }
Caption: Logical Workflow for Patient Stratification.
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to investigate GLS1 function and targeting.
Glutaminase (GLS) Activity Assay (Spectrophotometric)
This protocol measures the enzymatic activity of GLS in biological samples by quantifying the production of glutamate.
Principle: GLS converts glutamine to glutamate. Glutamate is then oxidized by glutamate oxidase, producing H₂O₂. The H₂O₂ reacts with a chromogenic substrate to produce a colored product, which is measured spectrophotometrically.[5][29]
Materials:
-
Assay Buffer (e.g., 50 mM Tris-Acetate, pH 8.6, 150 mM K₂HPO₄, 0.25 mM EDTA)
-
L-Glutamine solution (Substrate)
-
Glutamate Oxidase
-
Horseradish Peroxidase (HRP)
-
Chromogenic substrate (e.g., Amplex Red, or a solution for OPDV complex formation)[29]
-
Tissue or cell lysates
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable lysis buffer on ice. Centrifuge at high speed (e.g., 8000 x g) at 4°C for 10 minutes to pellet debris. Collect the supernatant for the assay.[5]
-
Reaction Setup: In a 96-well plate, prepare reaction wells containing the sample, a negative control (sample with no glutamine), and a blank (no sample).
-
Initiate Reaction: Add the assay buffer and a working solution containing glutamate oxidase, HRP, and the chromogenic substrate to each well.
-
Add Substrate: Initiate the enzymatic reaction by adding the L-glutamine substrate solution.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).[5][29]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 435 nm for OPDV complex, ~620 nm for other colorimetric assays) using a microplate reader.[5][29]
-
Calculation: Calculate GLS activity based on a standard curve generated with known concentrations of glutamate, normalized to the total protein concentration of the sample lysate.
Western Blotting for GLS1 Protein Expression
This protocol is used to detect and quantify the expression levels of GLS1 protein in cell or tissue lysates.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% nonfat milk or BSA in TBST)
-
Primary Antibody: Anti-GLS1 (e.g., rabbit polyclonal or monoclonal)[6][10][28]
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Loading Control Antibody: Anti-β-actin or Anti-GAPDH
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[30]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-GLS1 antibody (e.g., at a dilution of 1:1000 to 1:15000) overnight at 4°C or for 1.5 hours at room temperature.[6][30]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control (e.g., β-actin).[30]
shRNA-Mediated Knockdown of GLS1
This protocol describes the use of short hairpin RNA (shRNA) to specifically silence the expression of the GLS1 gene to study its function.
Materials:
-
Lentiviral or retroviral vectors containing shRNA sequences targeting GLS1 and a non-targeting control shRNA.
-
Packaging plasmids (for virus production)
-
HEK293T cells (for packaging)
-
Target cancer cell line
-
Transfection reagent (e.g., Lipofectamine)
-
Polybrene
-
Puromycin or other selection antibiotic
Procedure:
-
Virus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Plate the target cancer cells. Add the viral supernatant to the cells in the presence of Polybrene to enhance transduction efficiency.
-
Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing a selection antibiotic (e.g., puromycin) to select for successfully transduced cells.
-
Validation of Knockdown: Expand the selected cell population. Validate the reduction in GLS1 expression at both the mRNA level (using qRT-PCR) and the protein level (using Western Blotting as described in Protocol 6.2).[31][32]
-
Functional Assays: Use the validated GLS1-knockdown and control cell lines to perform functional assays (e.g., proliferation, migration, metabolic analysis) to determine the consequences of GLS1 loss.[32][33]
Stable Isotope Tracing for Metabolomics
This protocol uses ¹³C-labeled glutamine to trace its metabolic fate within cancer cells, providing a dynamic view of glutaminolysis and downstream pathways.[3][7]
Materials:
-
Cell culture medium lacking standard glutamine
-
[U-¹³C₅]-L-glutamine (stable isotope tracer)
-
Target cancer cell lines
-
Extraction Solvent: 80% methanol, pre-chilled to -80°C
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Seed cancer cells and allow them to adhere and grow to the desired confluency.
-
Isotope Labeling: Aspirate the standard medium and replace it with medium containing [U-¹³C₅]-L-glutamine. Culture the cells for a defined time course (e.g., 0, 1, 4, 8, 24 hours) to allow the tracer to be incorporated into downstream metabolites.
-
Metabolite Extraction:
-
Quickly aspirate the labeling medium and wash the cells with ice-cold saline.
-
Immediately add ice-cold 80% methanol to the culture dish to quench metabolism and extract metabolites.[2]
-
Scrape the cells and collect the cell/methanol mixture.
-
Centrifuge at high speed at 4°C to pellet protein and cell debris.[2]
-
-
Sample Preparation: Collect the supernatant containing the polar metabolites and dry it under nitrogen or using a lyophilizer. Reconstitute the dried sample in a suitable solvent for LC-MS analysis.[2][7]
-
LC-MS Analysis: Analyze the samples using LC-MS to separate and detect the ¹³C-labeled isotopologues of downstream metabolites (e.g., glutamate, α-KG, other TCA cycle intermediates, amino acids, nucleotides).[3]
-
Data Analysis: Analyze the mass isotopologue distribution (MID) to determine the fractional contribution of glutamine to each metabolite pool, revealing the activity of glutaminolysis and related pathways.[3]
Conclusion and Future Directions
Targeting GLS1 represents a promising therapeutic strategy for a defined subset of cancers that are heavily reliant on glutamine metabolism. The development of potent and selective oral inhibitors like Telaglenastat and IACS-6274 has enabled the clinical validation of this approach. Future success will depend on the robust implementation of biomarker strategies to identify responsive patient populations and the development of rational combination therapies to overcome intrinsic and acquired resistance. Combining GLS1 inhibitors with agents targeting parallel metabolic pathways, cell cycle regulators, or immunotherapies holds significant promise for improving patient outcomes.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutaminase-1/GLS1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. cohesionbio.com [cohesionbio.com]
- 5. GLS antibody (29519-1-AP) | Proteintech [ptglab.com]
- 6. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutaminase-1/GLS1 (E9H6H) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. nursingcenter.com [nursingcenter.com]
- 12. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [en.bio-protocol.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ascopubs.org [ascopubs.org]
- 16. Glutamine deprivation plus BPTES alters etoposide- and cisplatin-induced apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IACS-6274, a potent and selective inhibitor of glutaminase (GLS1) being developed for ASNS-low ovarian cancer and KEAP1/NFE2L2 mutant NSCLC patients [event.on24.com]
- 20. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. IACS-6274 is well tolerated and biologically active in selected advanced tumours - Medical Conferences [conferences.medicom-publishers.com]
- 22. Metabolic inhibitor IACS-6274 shows early antitumor effects in underserved patients with advanced cancers | MD Anderson Cancer Center [mdanderson.org]
- 23. researchgate.net [researchgate.net]
- 24. A Phase 1 Trial of MLN0128 (sapanisertib) and CB-839 HCl (telaglenastat) in Advanced NSCLC Patients (NCI 10327): Rationale and Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Targeting glutamine dependence through GLS1 inhibition suppresses ARID1A-inactivated clear cell ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Knockdown of PKM2 and GLS1 expression can significantly reverse oxaliplatin-resistance in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Glutaminase-1/GLS1 (E4T9Q) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 28. An optimized method for estimating glutaminase activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. GLS1 depletion inhibited colorectal cancer proliferation and migration via redox/Nrf2/autophagy-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive: Allosteric Versus Active Site Inhibition of Glutaminase 1 (GLS1)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glutaminase 1 (GLS1), a critical enzyme in cancer cell metabolism, has emerged as a promising therapeutic target. This guide provides a detailed technical comparison of the two primary modes of GLS1 inhibition: allosteric and active site inhibition. We delve into the mechanisms of action, present comparative quantitative data for key inhibitors, and provide detailed experimental protocols for their characterization. This document aims to equip researchers and drug development professionals with the necessary information to navigate the nuances of targeting GLS1 in oncology.
Introduction to GLS1 and Its Role in Cancer
Glutaminase 1 is a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a pivotal step in the metabolic pathway known as glutaminolysis.[1] In many cancer cells, there is a heightened dependence on glutamine metabolism to fuel the tricarboxylic acid (TCA) cycle for energy production and to provide precursors for the synthesis of essential biomolecules like nucleotides, amino acids, and lipids.[1] This "glutamine addiction" makes GLS1 a compelling target for anticancer therapies.[2] Upregulation of GLS1 has been observed in various cancers and is often associated with poor prognosis.[3] Inhibition of GLS1 can disrupt cancer cell metabolism, leading to reduced proliferation, increased oxidative stress, and ultimately, cell death.[3]
Mechanisms of GLS1 Inhibition: Allosteric vs. Active Site
There are two primary strategies for inhibiting GLS1 activity: targeting the active site or an allosteric site.
-
Active Site Inhibitors: These compounds directly compete with the natural substrate, glutamine, for binding to the catalytic site of the enzyme. A notable, albeit non-selective, example is 6-diazo-5-oxo-L-norleucine (DON). While potent, DON's lack of specificity for GLS1 and its interaction with other glutamine-utilizing enzymes have led to toxicity concerns, limiting its clinical utility.[4]
-
Allosteric Inhibitors: These molecules bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the active site's shape and reduces its catalytic efficiency.[5] This class of inhibitors has garnered significant attention due to the potential for greater specificity and improved drug-like properties. Prominent examples include CB-839 (Telaglenastat), Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES), and compound 968.[4][6] These inhibitors typically bind to a pocket at the interface of the GLS1 tetramer, stabilizing an inactive conformation of the enzyme.[5]
Quantitative Comparison of Allosteric GLS1 Inhibitors
The following tables summarize key quantitative data for prominent allosteric GLS1 inhibitors, allowing for a direct comparison of their potency and pharmacokinetic properties.
Table 1: In Vitro Potency (IC50) of Allosteric GLS1 Inhibitors in Biochemical and Cellular Assays
| Inhibitor | Target | Assay Type | IC50 Value | Reference(s) |
| CB-839 (Telaglenastat) | Recombinant Human GAC | Biochemical | 24 nM | [7] |
| Endogenous GLS1 (mouse kidney) | Biochemical | 23 nM | [8] | |
| Endogenous GLS1 (mouse brain) | Biochemical | 28 nM | [8] | |
| Triple-Negative Breast Cancer (TNBC) Cell Lines | Cellular Proliferation | 2 - 300 nM | [9] | |
| BPTES | Kidney-type GLS1 (KGA) | Biochemical | 3.3 µM | [10] |
| IPN60090 | Recombinant Human GLS1 (GAC isoform) | Biochemical | Potent (specific value not publicly disclosed) | [11] |
| A549 Lung Cancer Cells | Cellular Viability | Potent (specific value not publicly disclosed) | [11] | |
| Compound 968 | HEY Ovarian Cancer Cells | Cellular Proliferation | 8.9 ± 1.1 µM | [3] |
| SKOV3 Ovarian Cancer Cells | Cellular Proliferation | 29.1 ± 4.1 µM | [3] | |
| IGROV-1 Ovarian Cancer Cells | Cellular Proliferation | 3.5 ± 1.15 µM | [3] | |
| Ishikawa Endometrial Cancer Cells | Cellular Proliferation | 25 µM | [12] | |
| Hec-1B Endometrial Cancer Cells | Cellular Proliferation | 25 µM | [12] |
Table 2: Pharmacokinetic Properties of Allosteric GLS1 Inhibitors
| Inhibitor | Parameter | Species | Value | Reference(s) |
| CB-839 (Telaglenastat) | Half-life (t1/2) | Human | 4.2 hours (53.5% CV) | [13] |
| Cmax | Human | 1496 ng/mL | [13] | |
| Tmax | Human | 4.0 hours | [13] | |
| Oral Clearance | Human | 93.6 L/hr/m² | [13] | |
| AUC | Human | 7430 ng/mLhr | [13] | |
| IPN60090 | Half-life (t1/2) | Human | ~12 hours | [14] |
| Cmax (at 180mg) | Human | 45.8 µM +/- 18.6 µM | [14] | |
| AUC(0-12hrs) (at 180mg) | Human | 382.48 hµM +/- 159.27 h*µM | [14] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in GLS1 signaling and the experimental procedures for inhibitor characterization is crucial for a comprehensive understanding.
GLS1 Signaling in Cancer
GLS1 activity is intricately linked to several key oncogenic signaling pathways. The following diagram illustrates the central role of GLS1 in cancer cell metabolism and its regulation by upstream signals.
Experimental Workflow for GLS1 Inhibitor Characterization
A typical workflow for identifying and characterizing novel GLS1 inhibitors involves a series of in vitro and cell-based assays.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of GLS1 inhibitors.
GLS1 Enzyme Activity Assay (Fluorometric)
This assay measures the enzymatic activity of GLS1 by quantifying the production of glutamate. The glutamate is then used in a coupled enzymatic reaction to produce a fluorescent signal.
Materials:
-
Purified recombinant GLS1 enzyme
-
L-Glutamine (substrate)
-
GLS1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM KH2PO4)
-
Coupling enzyme (e.g., Glutamate Dehydrogenase)
-
Coupling substrate (e.g., NAD+)
-
Test inhibitors dissolved in DMSO
-
96-well black microplate
-
Fluorescent microplate reader (Excitation/Emission ~340/460 nm)
Protocol:
-
Prepare Reagents: Prepare a 1X GLS1 assay buffer. Prepare stock solutions of L-glutamine, NAD+, and the coupling enzyme in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Include a vehicle control (DMSO) and a known this compound (e.g., CB-839) as a positive control.
-
Reaction Setup:
-
To each well of the 96-well plate, add 20 µL of the appropriate inhibitor dilution or control.
-
Add 20 µL of a pre-diluted GLS1 enzyme solution to each well (except for a "no enzyme" blank).
-
Incubate the plate at room temperature for a specified time (e.g., 15-60 minutes) to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Prepare a substrate master mix containing L-glutamine, NAD+, and the coupling enzyme in the assay buffer.
-
Add 10 µL of the substrate master mix to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence at time zero.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence again.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the rate of reaction for each condition.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of an inhibitor with GLS1 in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[15]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
Test inhibitor dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-GLS1 antibody
Protocol:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with the test inhibitor at various concentrations or a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to room temperature for 3 minutes.[15]
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[15]
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-GLS1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities for GLS1 in each lane.
-
For each treatment condition, plot the relative amount of soluble GLS1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Conclusion and Future Directions
The development of GLS1 inhibitors, particularly allosteric modulators, represents a significant advancement in the field of cancer metabolism. These inhibitors have demonstrated promising preclinical and clinical activity, highlighting the therapeutic potential of targeting glutamine addiction in cancer. Allosteric inhibitors like Telaglenastat (CB-839) and IPN60090 offer the advantage of high specificity and favorable pharmacokinetic profiles.
Future research will likely focus on several key areas:
-
Combination Therapies: Exploring the synergistic effects of GLS1 inhibitors with other anticancer agents, such as chemotherapy, targeted therapies, and immunotherapies.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to GLS1-targeted therapies.
-
Overcoming Resistance: Understanding and circumventing potential mechanisms of resistance to GLS1 inhibition.
-
Novel Inhibitors: The continued design and development of next-generation GLS1 inhibitors with improved potency, selectivity, and drug-like properties.
This technical guide provides a solid foundation for researchers and clinicians working to advance the field of GLS1-targeted cancer therapy. The provided data, diagrams, and protocols are intended to be a valuable resource for the design and execution of future studies in this exciting area of oncology research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. amsbio.com [amsbio.com]
- 11. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. CTNI-23. PRELIMINARY SAFETY AND PHARMACOKINETICS DATA FOR A PHASE 1B TRIAL OF TELAGLENASTAT IN COMBINATION WITH RADIATION THERAPY AND TEMOZOLOMIDE IN PATIENTS WITH IDH-MUTANT GRADE 2/3 ASTROCYTOMA (NCI-10218) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. A facile and sensitive method of quantifying glutaminase binding to its inhibitor CB-839 in tissues - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Cancer Metabolism: An In-depth Technical Guide to the Early-Stage Discovery of Selective GLS1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells presents a fertile ground for novel therapeutic interventions. Among the key metabolic enzymes, glutaminase 1 (GLS1) has emerged as a critical node in cancer cell proliferation and survival, making it a prime target for drug discovery. This technical guide provides a comprehensive overview of the early-stage discovery of selective GLS1 inhibitors, detailing the underlying science, experimental methodologies, and key discoveries that are paving the way for a new class of targeted cancer therapies.
Introduction: The Rationale for Targeting GLS1 in Oncology
Key Classes and Properties of Selective GLS1 Inhibitors
The landscape of GLS1 inhibitors has evolved from early, non-selective compounds to highly potent and selective allosteric inhibitors that are now in clinical development.
Allosteric Inhibitors
A significant breakthrough in the field was the discovery of allosteric inhibitors that bind to a site distinct from the glutamine binding pocket.
-
BPTES (Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide): The prototypical allosteric GLS1 inhibitor, BPTES, demonstrated the feasibility of selectively targeting GLS1.[5] While potent, its poor physicochemical properties limited its clinical development.
-
Compound 968: This small molecule acts as an allosteric inhibitor of both KGA and GAC isoforms of GLS1.[1][7] It has been shown to inhibit cancer cell proliferation and induce cell cycle arrest.[1][7]
-
CB-839 (Telaglenastat): A potent, selective, and orally bioavailable inhibitor of both KGA and GAC splice variants of GLS1.[8] CB-839 has demonstrated significant antitumor activity in preclinical models and has advanced into clinical trials for various cancers.[9]
-
IPN60090 (IACS-6274): A highly selective and orally active inhibitor of GLS1 with excellent physicochemical and pharmacokinetic properties.[2][10] It shows robust target engagement and tumor growth inhibition in vivo and is also in clinical trials.[10][11]
Data Summary of Key GLS1 Inhibitors
The following table summarizes the quantitative data for prominent selective GLS1 inhibitors, providing a comparative overview of their potency and cellular activity.
| Compound | Target | Enzymatic IC50 (nM) | Cellular IC50/GI50 (nM) | Selectivity (vs. GLS2) | Reference(s) |
| BPTES | GLS1 | 3,300 | Varies by cell line | Selective for GLS1 | [5] |
| Compound 968 | GLS1 (KGA & GAC) | ~9,300 | 3,500 - 29,100 (ovarian cancer cell lines) | Pan-glutaminase inhibitor | [1][12] |
| CB-839 (Telaglenastat) | GLS1 (KGA & GAC) | 23 - 28 | 19 - 55 (triple-negative breast cancer cell lines) | > 1,000-fold vs. GLS2 | [3][13] |
| IPN60090 (IACS-6274) | GLS1 (GAC) | 31 | 26 (A549 lung cancer cells) | > 1,600-fold vs. GLS2 | [2][10][14] |
Experimental Protocols for this compound Discovery
The discovery and characterization of novel GLS1 inhibitors rely on a cascade of robust in vitro and cell-based assays.
High-Throughput Screening (HTS) for GLS1 Inhibitors
HTS is a critical first step to identify novel chemical scaffolds for GLS1 inhibition. A common method is a coupled-enzyme, fluorescence-based assay.[15]
Principle: The glutamate produced by GLS1 is used as a substrate by glutamate dehydrogenase (GDH), which reduces NAD+ to NADH. The NADH is then used by diaphorase to convert a non-fluorescent probe (e.g., resazurin) into a fluorescent product (e.g., resorufin), which can be measured.[15]
Protocol Outline:
-
Reagent Preparation:
-
Assay Buffer: Typically a Tris or HEPES-based buffer at a slightly alkaline pH (e.g., pH 8.6), containing a phosphate source to activate GLS1.[16]
-
Enzyme Solution: Purified recombinant human GLS1 (GAC isoform is commonly used) diluted in assay buffer.
-
Substrate Solution: L-glutamine.
-
Coupled Enzyme Mix: Glutamate dehydrogenase (GDH) and diaphorase.
-
Detection Reagent: Resazurin and NAD+.
-
-
Assay Procedure (384-well plate format):
-
Dispense a small volume (e.g., 2 µL) of test compounds at various concentrations into the wells.
-
Add the GLS1 enzyme solution and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for compound binding.
-
Initiate the reaction by adding the L-glutamine substrate solution.
-
Simultaneously or subsequently, add the coupled enzyme mix and detection reagent.
-
Incubate for 30-60 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[17]
-
Cell Viability and Proliferation Assays
These assays are essential to determine the effect of GLS1 inhibitors on cancer cell growth.
MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the this compound or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or GI50 value.
Trypan Blue Exclusion Assay Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Harvesting: After the incubation period, aspirate the media, wash the cells with PBS, and detach them using trypsin.
-
Staining: Resuspend the cells in complete media and mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
Cell Counting: Load the stained cell suspension onto a hemocytometer or use an automated cell counter to count the number of viable (unstained) and non-viable (blue) cells.
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition.[17]
Cell Cycle Analysis
This assay helps to elucidate the mechanism by which GLS1 inhibitors halt cell proliferation.
Propidium Iodide (PI) Staining Protocol:
-
Cell Seeding and Treatment: Seed cells and treat them with the this compound for a desired time period (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells in the staining solution in the dark for at least 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The resulting DNA histogram is analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[1]
Visualizing the Impact: Signaling Pathways and Discovery Workflows
Key Signaling Pathways Modulated by GLS1 Inhibition
GLS1 activity is intricately linked to several key oncogenic signaling pathways. Its inhibition can disrupt these pathways, contributing to its anti-cancer effects.
Caption: GLS1 promotes cancer cell proliferation via the PI3K/AKT/mTORC1 and AKT/GSK3β/Cyclin D1 signaling pathways.[18][19]
Experimental Workflow for this compound Discovery
The discovery of a novel this compound follows a structured workflow from initial screening to lead optimization.
Caption: A typical workflow for the discovery of small molecule GLS1 inhibitors.
Conclusion and Future Directions
The early-stage discovery of selective GLS1 inhibitors has yielded several promising clinical candidates, validating GLS1 as a key therapeutic target in oncology. Future research will likely focus on identifying predictive biomarkers to guide patient selection, exploring combination therapies to overcome potential resistance mechanisms, and developing novel inhibitors with improved pharmacological properties. The continued investigation into the intricate roles of GLS1 in cancer metabolism will undoubtedly fuel the development of next-generation therapies targeting this critical metabolic vulnerability.
References
- 1. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IPN-60090 ( IACS-6274) | GLS1 (the kidney-type glutaminase) inhibitor | antineoplastic and immunostimulating | CAS 1853164-83-6 | Buy IPN60090 ( IACS6274) from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification and characterization of a novel glutaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. CB-839 (Telaglenastat) | Glutaminase-1 (GLS1) inhibitor | Probechem Biochemicals [probechem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. GLS1 promotes proliferation in hepatocellular carcinoma cells via AKT/GSK3β/CyclinD1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GLS1 promotes lipid metabolism in hepatocellular carcinoma by regulating the PI3K/AKT/mTORC1 signaling pathway through SREBP-1 - PMC [pmc.ncbi.nlm.nih.gov]
The Ascent of a Key Metabolic Target: A Technical History of Glutaminase Inhibitor Development
An In-depth Guide for Researchers and Drug Development Professionals
The metabolic reprogramming of cancer cells has emerged as a cornerstone of oncology research, revealing unique dependencies that can be exploited for therapeutic intervention. Among these, the reliance on glutamine metabolism, often termed "glutamine addiction," has identified glutaminase (GLS), the enzyme catalyzing the conversion of glutamine to glutamate, as a critical therapeutic target. This technical guide provides a comprehensive overview of the history of glutaminase inhibitor development, detailing the evolution of inhibitor classes, their mechanisms of action, quantitative data, and the experimental protocols used for their characterization.
A Historical Perspective: From Broad-Spectrum Antimetabolites to Selective Allosteric Inhibitors
The journey to clinically viable glutaminase inhibitors has been a multi-decade endeavor, marked by a progression from non-selective glutamine antagonists to highly specific, allosteric modulators.
Early Forays with Glutamine Antimetabolites: The initial attempts to target glutamine metabolism utilized glutamine mimetics, such as 6-diazo-5-oxo-L-norleucine (DON), azaserine, and acivicin. These compounds, originally discovered as antibiotics produced by Streptomyces bacteria, act as irreversible, competitive inhibitors of a broad range of glutamine-utilizing enzymes, not limited to glutaminase.[1] While they demonstrated anticancer efficacy in preclinical models, their lack of selectivity led to significant dose-limiting toxicities in early clinical trials, including neurotoxicity, gastrointestinal issues, and myelosuppression, ultimately halting their development as standalone therapies.[1]
The Dawn of Allosteric Inhibition - The BPTES and 968 Scaffolds: A paradigm shift in the field occurred with the discovery of small-molecule allosteric inhibitors that offered greater selectivity for glutaminase. Two seminal scaffolds emerged from high-throughput screening efforts:
-
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES): Identified as a selective inhibitor of the kidney-type glutaminase (GLS1), BPTES demonstrated a novel mechanism of action.[2] It binds to an allosteric pocket at the interface of two GLS1 dimers, stabilizing an inactive tetrameric conformation of the enzyme.[2] This discovery provided a crucial proof-of-concept for the specific targeting of glutaminase.
-
Compound 968: This benzophenanthridinone compound was identified as another allosteric inhibitor of glutaminase C (GAC), a splice variant of GLS1 prevalent in cancer cells.[3] Compound 968 also demonstrated the ability to inhibit the proliferation of various cancer cell lines without affecting normal cells.[3]
These two molecules laid the groundwork for extensive medicinal chemistry efforts to develop more potent and pharmacologically suitable glutaminase inhibitors.
Clinical Translation with CB-839 (Telaglenastat): A significant breakthrough in the clinical development of glutaminase inhibitors was the discovery of CB-839 (Telaglenastat). As a BPTES analog, CB-839 exhibits a similar allosteric mechanism but with substantially improved potency and drug-like properties.[4] It demonstrates time-dependent and slowly reversible inhibition of GLS1, contributing to its enhanced efficacy.[4] CB-839 became the first glutaminase inhibitor to enter clinical trials and has been investigated in various solid tumors and hematological malignancies, both as a monotherapy and in combination with other anticancer agents.[5][6][7] The clinical development of CB-839 has validated glutaminase as a druggable target in oncology.[8][9]
Classes of Glutaminase Inhibitors and Their Mechanisms of Action
Glutaminase inhibitors can be broadly categorized into two main classes based on their binding site and mechanism of action: orthosteric/competitive inhibitors and allosteric inhibitors.
1. Orthosteric/Competitive Inhibitors (Glutamine Mimetics): These inhibitors, including DON, azaserine, and acivicin, are structurally similar to glutamine and compete for binding at the enzyme's active site. They typically form a covalent bond with a key residue in the active site, leading to irreversible inhibition. Due to their mimicry of glutamine, they often inhibit other glutamine-dependent enzymes, leading to off-target effects and toxicity.[1]
2. Allosteric Inhibitors: Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that leads to inhibition. This class of inhibitors offers greater selectivity for glutaminase over other enzymes.
-
BPTES and its Analogs (e.g., CB-839): These compounds bind to a pocket at the dimer-dimer interface of the GLS1 tetramer.[2] This binding event stabilizes an inactive, open conformation of the enzyme, preventing the catalytic machinery from functioning optimally.[10] CB-839, a more potent analog, exhibits slower dissociation kinetics, leading to a more sustained inhibitory effect.[4]
-
Compound 968 and its Derivatives: These inhibitors also act allosterically but have been shown to preferentially bind to the monomeric state of Glutaminase C.[11] Their binding is thought to prevent the formation of the active tetrameric enzyme complex.
Quantitative Data on Key Glutaminase Inhibitors
The following tables summarize the inhibitory potency of key glutaminase inhibitors against recombinant glutaminase and various cancer cell lines.
Table 1: Inhibitory Potency (IC50) against Recombinant Glutaminase
| Inhibitor | Enzyme Source | IC50 | Reference(s) |
| BPTES | Recombinant Human GAC | ~3.3 µM | [12][13] |
| BPTES | Recombinant Human KGA | 0.16 µM | [1] |
| CB-839 (Telaglenastat) | Recombinant Human GAC | 24 nM | [14] |
| CB-839 (Telaglenastat) | Endogenous Mouse Kidney GLS | 23 nM | [15][16][17] |
| CB-839 (Telaglenastat) | Endogenous Mouse Brain GLS | 28 nM | [15][16][17] |
| Compound 968 | Recombinant GAC | ~2.5 µM | [3] |
| Compound 968 | Recombinant GAC | 9.3 µM | [12] |
Table 2: Antiproliferative Activity (IC50/GI50) in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50/GI50 | Reference(s) |
| BPTES | MDA-MB-231 | Triple-Negative Breast Cancer | 6.8 µM | [1] |
| BPTES | AsPC-1 | Pancreatic Cancer | 10.2 µM | [1] |
| CB-839 (Telaglenastat) | HCC1806 | Triple-Negative Breast Cancer | 49 nM | [17] |
| CB-839 (Telaglenastat) | MDA-MB-231 | Triple-Negative Breast Cancer | 26 nM | [17] |
| CB-839 (Telaglenastat) | JIMT-1 | HER2+ Breast Cancer | 19 nM (GI50) | |
| Compound 968 | SKBR3 | Breast Cancer | ≤ 10 µM | [18] |
| Compound 968 | MDA-MB-231 | Triple-Negative Breast Cancer | ≤ 10 µM | [18] |
| Compound 968 | Ishikawa | Endometrial Cancer | 25 µM | [18] |
| Compound 968 | Hec-1B | Endometrial Cancer | 25 µM | [18] |
Table 3: Inhibition Constant (Ki) and Dissociation Constant (Kd) Values
| Inhibitor | Enzyme | Ki/Kd | Reference(s) |
| BPTES | GLS1 | 0.2 - 3 µM (Ki) | [4][15] |
| UPGL00019 | GAC | 28.7 nM (Kd) | [17] |
| UPGL00031 | GAC | 27.2 nM (Kd) | [17] |
Key Signaling Pathways and Regulatory Networks
The expression and activity of glutaminase are tightly regulated by key oncogenic signaling pathways, making it a central node in the metabolic reprogramming of cancer cells.
Figure 1. The Glutaminolysis Pathway in Cancer Cells.
The oncogene c-Myc is a critical regulator of glutamine metabolism. It promotes the uptake of glutamine by upregulating the expression of glutamine transporters and increases the expression of glutaminase itself, thereby fueling the TCA cycle and biosynthetic pathways.[19][20][21][22] The mTOR signaling pathway, a central regulator of cell growth and proliferation, is also intricately linked to glutamine metabolism. Glutaminolysis can activate mTORC1, which in turn promotes protein synthesis and inhibits autophagy.[23][24]
Figure 2. Regulation of GLS1 by c-Myc and mTORC1.
Experimental Protocols
The development and characterization of glutaminase inhibitors rely on a suite of robust biochemical and cell-based assays.
Experimental Workflow for Glutaminase Inhibitor Screening
A typical workflow for the discovery and initial characterization of novel glutaminase inhibitors is outlined below.
Figure 3. General Workflow for Glutaminase Inhibitor Screening.
Detailed Protocol: Coupled Enzyme Assay for Glutaminase Activity
This protocol describes a common method for measuring the activity of recombinant glutaminase by coupling the production of glutamate to a detectable reaction.
Principle: Glutaminase converts glutamine to glutamate and ammonia. Glutamate dehydrogenase (GDH) then uses glutamate and NAD+ to produce α-ketoglutarate, NADH, and ammonia. The production of NADH can be monitored spectrophotometrically by the increase in absorbance at 340 nm.
Materials:
-
Recombinant human glutaminase (e.g., GAC)
-
L-glutamine solution (200 mM)
-
Tris-acetate buffer (50 mM, pH 8.6)
-
Potassium phosphate buffer (1 M)
-
EDTA solution (0.5 M)
-
Glutamate dehydrogenase (GDH)
-
NAD+ solution (50 mM)
-
Test inhibitor dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Assay Mixture A: For each reaction, prepare a master mix containing:
-
50 mM Tris-acetate (pH 8.6)
-
100 mM Potassium phosphate
-
0.2 mM EDTA
-
1 µM recombinant glutaminase
-
-
Inhibitor Incubation:
-
In a 96-well plate, add 80 µL of Assay Mixture A to each well.
-
Add 10 µL of the test inhibitor at various concentrations (or DMSO for control).
-
Incubate at room temperature for 1-2 hours to allow the inhibitor to bind to the enzyme.
-
-
Initiate Glutaminase Reaction:
-
Add 10 µL of 200 mM L-glutamine to each well to start the reaction.
-
Incubate at 37°C for 20-30 minutes.
-
-
Quench Reaction:
-
Stop the reaction by adding 10 µL of 0.6 M HCl.
-
-
Glutamate Detection (Coupled Reaction):
-
In a separate 96-well plate, prepare a detection mixture containing:
-
Tris buffer (100 mM, pH 8.0)
-
5 mM NAD+
-
10 U/mL GDH
-
-
Transfer an aliquot of the quenched reaction mixture to the detection plate.
-
Monitor the increase in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the rate of NADH production from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Calculate the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
-
Detailed Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][14][19]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test glutaminase inhibitor
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the glutaminase inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle-only (e.g., DMSO) control.
-
Incubate for the desired treatment period (e.g., 48-96 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[14]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[14]
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium and MTT only) from the experimental wells.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against inhibitor concentration and fitting the data to a dose-response curve.
-
Future Directions and Conclusion
The development of glutaminase inhibitors represents a significant advancement in the field of cancer metabolism. The journey from non-selective glutamine antimetabolites to the clinical evaluation of potent and selective allosteric inhibitors like CB-839 highlights the power of targeted drug discovery. Future research will likely focus on several key areas:
-
Development of next-generation inhibitors: Efforts are ongoing to develop inhibitors with improved pharmacokinetic properties, greater potency, and potentially different mechanisms of action, including dual-target inhibitors.
-
Combination therapies: Given the metabolic plasticity of cancer cells, combining glutaminase inhibitors with other targeted therapies or chemotherapies is a promising strategy to overcome resistance.[16]
-
Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to respond to glutaminase inhibition is crucial for the clinical success of this therapeutic approach.
-
Exploring new indications: The role of glutamine metabolism in other diseases, such as neurodegenerative disorders and inflammatory conditions, may open new avenues for the application of glutaminase inhibitors.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Glutaminase-1 Inhibitor 968 Enhances Dihydroartemisinin-Mediated Antitumor Efficacy in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cohesionbio.com [cohesionbio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. bioassaysys.com [bioassaysys.com]
- 21. DOT Language | Graphviz [graphviz.org]
- 22. An optimized method for estimating glutaminase activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. worthe-it.co.za [worthe-it.co.za]
- 24. researchhub.com [researchhub.com]
Methodological & Application
Application Notes and Protocols for In Vitro Measurement of GLS1 Inhibitor Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase 1 (GLS1), a key enzyme in the glutaminolysis pathway, has emerged as a critical therapeutic target in oncology and other diseases characterized by metabolic dysregulation. The conversion of glutamine to glutamate by GLS1 is a pivotal step that fuels the tricarboxylic acid (TCA) cycle, supports macromolecular synthesis, and maintains redox homeostasis in rapidly proliferating cells.[1] Consequently, the development of potent and selective GLS1 inhibitors is an area of intense research. Accurate and reproducible in vitro assays are essential for the discovery and characterization of these inhibitors.
These application notes provide detailed protocols for two common in vitro methods to assess the potency of GLS1 inhibitors: a biochemical enzymatic assay and a cell-based proliferation assay. Furthermore, this document presents a summary of reported potency data for several known GLS1 inhibitors and includes diagrams to illustrate the underlying biological pathway, experimental workflows, and the principles of inhibitor potency determination.
Signaling Pathway
The glutaminolysis pathway is initiated by the uptake of glutamine from the extracellular space into the cell.[2] Inside the mitochondria, GLS1 catalyzes the hydrolysis of glutamine to glutamate.[3] Glutamate can then be converted to the TCA cycle intermediate α-ketoglutarate (α-KG) by glutamate dehydrogenase (GDH) or transaminases.[3] This pathway is crucial for providing cancer cells with the necessary building blocks for proliferation and survival.[2]
References
Application Notes and Protocols for the Use of CB-839 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
CB-839, also known as Telaglenastat, is a potent, selective, and orally bioavailable inhibitor of glutaminase (GLS), a critical enzyme in cancer cell metabolism.[1][2][3] By blocking the conversion of glutamine to glutamate, CB-839 disrupts the tricarboxylic acid (TCA) cycle and inhibits tumor cell growth, making it a promising therapeutic agent.[4][5] These application notes provide detailed protocols for the use of CB-839 in cell culture experiments, including methods for assessing cell viability, metabolic function, and key signaling pathways.
Introduction
Cancer cells often exhibit a metabolic shift towards increased glutamine consumption, a phenomenon termed "glutamine addiction," to fuel their rapid proliferation and survival.[4] Glutaminase catalyzes the first step in glutamine utilization, making it a key target for anti-cancer therapies.[4][6] CB-839 is a powerful inhibitor of both splice variants of glutaminase, KGA and GAC.[1] It has demonstrated significant anti-proliferative activity in a variety of cancer cell lines, particularly in triple-negative breast cancer (TNBC) and other glutamine-dependent tumors.[1][6] This document outlines standardized protocols for investigating the effects of CB-839 in a laboratory setting.
Data Presentation
CB-839 In Vitro Efficacy
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| HCC1806 | Triple-Negative Breast Cancer | 20-55 | [3][7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 20-55 | [3][7] |
| T47D | Estrogen Receptor-Positive Breast Cancer | >1000 | [1][7] |
| A427 | Lung Cancer | 9.1 | [8] |
| A549 | Lung Cancer | 27.0 | [8] |
| H460 | Lung Cancer | 217 | [8] |
| HT29 | Colorectal Cancer | CC50 = 19.10 µM (48h), 8.75 µM (96h) | [9] |
| SW480 | Colorectal Cancer | CC50 = 37.48 µM (48h), 51.41 µM (96h) | [9] |
| HCT116 | Colorectal Cancer | CC50 = 43.26 µM (48h), 26.31 µM (96h) | [9] |
| Hematological Malignancies (various) | Multiple Myeloma, ALL, DLBCL | 2-72 | [10] |
| HG-3 | Chronic Lymphocytic Leukemia | 410 | [11] |
| MEC-1 | Chronic Lymphocytic Leukemia | 66,200 | [11] |
| HN6 | Head and Neck Squamous Cell Carcinoma | ~1000 | [12] |
| HN31 | Head and Neck Squamous Cell Carcinoma | ~1000 | [12] |
Effects of CB-839 on Cellular Metabolism
| Cell Line | Parameter | Effect of CB-839 Treatment | Reference(s) |
| HCC1806 | Glutamine Consumption | Marked Decrease | [1] |
| HCC1806 | Glutamate Production | Marked Decrease | [1] |
| HCC1806 | Oxygen Consumption Rate (OCR) | Reduced | [1][7] |
| HCC1806 | TCA Cycle Intermediates (fumarate, malate, citrate) | Reduced | [7] |
| Melanoma Cell Lines | Glutamine Consumption | Decreased by up to 80% (1 µM, 12h) | [13] |
| Melanoma Cell Lines | Basal Oxygen Consumption Rate (OCR) | Significant Inhibition | [13] |
| Glioblastoma (T98G, LN229, U87MG) | Intracellular Glutamine | Accumulation | [1] |
| Glioblastoma (T98G, LN229, U87MG) | TCA Cycle Intermediates (glutamate, α-ketoglutarate, fumarate, malate, aspartate) | Sharply Diminished | [1] |
| HNSCC (HN6, HN31) | Glucose Uptake and Lactate Production | Decreased | [12] |
| HNSCC (HN6, HN31) | Secreted Glutamate | Reduction | [12] |
Experimental Protocols
Preparation and Storage of CB-839
CB-839 is typically supplied as a crystalline solid and should be stored at -20°C or -80°C.[14] For cell culture experiments, a stock solution is prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mM.[14]
Protocol:
-
Allow the vial of solid CB-839 and anhydrous DMSO to equilibrate to room temperature.
-
Weigh the desired amount of CB-839 powder. For a 10 mM solution, weigh 5.72 mg of CB-839 (Molecular Weight: 571.58 g/mol ) and dissolve in 1 mL of DMSO.[14]
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming at 37°C or brief sonication can aid dissolution.[3]
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14]
-
For experiments, thaw an aliquot and prepare working solutions by diluting the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells with medium only for background measurements.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of CB-839 in culture medium at 2x the final desired concentrations.
-
Remove 50 µL of medium from each well and add 50 µL of the 2x CB-839 dilutions to the respective wells. Include a vehicle control with the same final concentration of DMSO as the drug-treated wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[6]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[15][16]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[15][16]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[15][16]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15][16]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]
-
Record luminescence using a luminometer.
Measurement of Oxygen Consumption Rate (Seahorse XF Analyzer)
This protocol assesses the impact of CB-839 on mitochondrial respiration.
Protocol:
-
Seed cells in a Seahorse XF Cell Culture Microplate at an optimal density and incubate overnight.
-
On the day of the assay, remove the growth medium and wash the cells with pre-warmed Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine.
-
Add the final volume of pre-warmed Seahorse XF Assay Medium to each well and place the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Prepare the desired concentrations of CB-839 and other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium.
-
Load the compounds into the appropriate ports of a hydrated sensor cartridge.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
After calibration, replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure basal OCR before injecting CB-839 and then measure the response.
Analysis of Glutamine and Glutamate in Culture Media
This method quantifies the effect of CB-839 on glutamine uptake and glutamate secretion.
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing either vehicle (DMSO) or the desired concentration of CB-839 (e.g., 1 µM).
-
Incubate for a specified period (e.g., 6 or 12 hours).[13]
-
Collect a sample of the culture medium from each well.
-
Centrifuge the media samples to remove any cells or debris.
-
Analyze the supernatant for glutamine and glutamate concentrations using a biochemistry analyzer (e.g., YSI 2900) or a commercially available colorimetric or fluorometric assay kit.[13]
Western Blot Analysis
This protocol is for assessing the expression of key proteins in the glutaminase pathway.
Protocol:
-
Seed cells and treat with vehicle or CB-839 for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., GAC, KGA, c-Myc, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of action of CB-839 in cancer cells.
Caption: Workflow for a cell viability assay using CB-839.
References
- 1. Metabolic Adjustments following Glutaminase Inhibition by CB-839 in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Glutaminase Expression in Canine Large‐Cell Alimentary Lymphoma Cells and Effects of Glutaminase Inhibition by CB‐839 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaminase Inhibition on NSCLC Depends on Extracellular Alanine Exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blockade of glutamine-dependent cell survival augments antitumor efficacy of CPI-613 in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ch.promega.com [ch.promega.com]
- 16. promega.com [promega.com]
Application Notes and Protocols for In Vivo Testing of GLS1 Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase 1 (GLS1) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate. This process is essential for fueling the tricarboxylic acid (TCA) cycle, supporting nucleotide and amino acid biosynthesis, and maintaining redox homeostasis in rapidly proliferating cancer cells.[1][2] The dependence of many tumors on glutamine metabolism has made GLS1 an attractive therapeutic target.[1][2] Several small molecule inhibitors of GLS1, such as Telaglenastat (CB-839) and IACS-6274, are currently in preclinical and clinical development.[3][4][5] In vivo testing of these inhibitors in relevant animal models is a crucial step in evaluating their efficacy, safety, and pharmacodynamic effects before clinical translation.[6]
These application notes provide an overview of commonly used animal models and detailed protocols for the in vivo evaluation of GLS1 inhibitors. The information is intended to guide researchers in designing and executing robust preclinical studies.
Animal Models for GLS1 Inhibitor Testing
The selection of an appropriate animal model is critical for the successful in vivo evaluation of GLS1 inhibitors. The most commonly employed models include cell line-derived xenografts (CDX), patient-derived xenografts (PDX), and genetically engineered mouse models (GEMMs).
-
Cell Line-Derived Xenograft (CDX) Models: These models are established by subcutaneously or orthotopically implanting human cancer cell lines into immunodeficient mice.[6] CDX models are widely used due to their reproducibility and scalability, making them suitable for initial efficacy screening and dose-finding studies.[6]
-
Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[7][8] These models are believed to better recapitulate the heterogeneity and molecular characteristics of the original human tumor, offering more predictive insights into clinical outcomes.[7][8][9]
-
Genetically Engineered Mouse Models (GEMMs): GEMMs are mice that have been genetically modified to develop tumors that mimic human cancers.[10] These models are valuable for studying tumor initiation and progression in an immunocompetent setting and for evaluating the effects of therapies on the tumor microenvironment.[10]
The choice of model often depends on the specific cancer type being studied and the research question being addressed. For instance, studies on ovarian cancer have utilized orthotopic xenografts and PDX models to assess the efficacy of CB-839.[11]
Featured GLS1 Inhibitors and Preclinical Data
Several GLS1 inhibitors have been extensively studied in preclinical animal models. The following tables summarize key quantitative data for two prominent inhibitors, Telaglenastat (CB-839) and IACS-6274.
Table 1: In Vivo Efficacy of Telaglenastat (CB-839) in Xenograft Models
| Cancer Type | Animal Model | Cell Line/Tumor | Treatment Regimen | Key Findings | Reference(s) |
| Non-Small Cell Lung Cancer | Mouse Xenograft | H460 | CB-839 in combination with radiation | Increased response to radiotherapy by 30% | [12][13] |
| Triple-Negative Breast Cancer | Mouse Xenograft | HCC1806 (orthotopic) | 200 mg/kg CB-839, orally | Demonstrated in vivo efficacy as a single agent and in combination with paclitaxel. | [14] |
| Renal Cell Carcinoma | Mouse Xenograft | Caki-1 | 200 mg/kg Telaglenastat, orally BID, alone or with everolimus or cabozantinib | Enhanced anti-tumor activity in combination with everolimus or cabozantinib. | [15][16] |
| Melanoma | Mouse Xenograft (syngeneic) | Yummer 1.7 in C57BL/6 mice | 200 mg/kg CB-839, orally twice daily | Improved survival and enhanced the efficacy of T cell-mediated immunotherapies. | [17] |
| Head and Neck Squamous Cell Carcinoma | Mouse Xenograft | CAL-27, HN5 | 200 mg/kg Telaglenastat, twice a day | Reduced tumor growth in combination with ionizing radiation. | [18] |
| Ovarian Clear Cell Carcinoma | Orthotopic Xenograft & PDX | TOV21G (ARID1A-mutated) | CB-839 | Suppressed tumor growth in ARID1A mutant models. | [11] |
Table 2: In Vivo Efficacy of IACS-6274 in Preclinical Models
| Cancer Type | Animal Model | Treatment Regimen | Key Findings | Reference(s) |
| Advanced Solid Tumors | Biomarker-defined preclinical models | Oral administration | Potent antitumor activity with excellent pharmacokinetics. | [4][19] |
| Non-Small Cell Lung Cancer (KEAP1/NFE2L2 mutant) | Preclinical models | Oral administration | Selectively inhibited tumor growth. | [20] |
| High-Grade Serous Ovarian Cancer (ASNS-low) | Preclinical models | Oral administration | Selectively inhibited tumor growth. | [20] |
| Non-Small Cell Lung Cancer | Patient-Derived Xenograft (PDX) | 25-100 mg/kg twice daily, orally | Robust in vivo target engagement. | [21] |
Experimental Protocols
Protocol 1: General Procedure for Subcutaneous Xenograft Model
This protocol describes a general procedure for establishing and evaluating the efficacy of a this compound in a subcutaneous CDX or PDX model.
Materials:
-
Human cancer cell line or patient-derived tumor tissue
-
Immunodeficient mice (e.g., nude, SCID, or NOD/SCID)
-
Matrigel (optional)
-
This compound (e.g., Telaglenastat)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation (for CDX):
-
Culture cancer cells to 70-80% confluency.
-
Harvest and resuspend cells in sterile PBS or culture medium at the desired concentration (e.g., 1 x 10^6 to 1 x 10^7 cells per injection).
-
Cells may be mixed with Matrigel to improve tumor take rate.
-
-
Tumor Implantation:
-
Subcutaneously inject the cell suspension or implant a small fragment of patient-derived tumor tissue into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Efficacy Assessment:
-
Continue to monitor tumor growth and body weight throughout the study.
-
Primary endpoints may include tumor growth inhibition, tumor regression, and survival.[6]
-
-
Pharmacodynamic Analysis (Optional):
Protocol 2: Orthotopic Xenograft Model for Ovarian Cancer
This protocol is adapted from a study evaluating CB-839 in an orthotopic ovarian cancer model.[11]
Materials:
-
ARID1A-mutated ovarian clear cell carcinoma cells (e.g., TOV21G)
-
Immunodeficient mice
-
This compound (CB-839)
-
Vehicle control
Procedure:
-
Cell Implantation:
-
Surgically inject 1 x 10^6 cells into the ovarian bursa of the mice.
-
-
Tumor Establishment:
-
Allow the orthotopic tumors to establish for one week.
-
-
Treatment:
-
Treat mice with vehicle or CB-839 according to the predetermined dose and schedule.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and dissect the reproductive tracts.
-
Measure tumor weight as a surrogate for tumor burden.
-
For survival studies, monitor a separate cohort of mice until they meet predefined endpoint criteria.
-
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways affected by GLS1 inhibition and visualizing the experimental workflow are crucial for interpreting results and planning future studies.
Glutaminolysis and its Inhibition
The following diagram illustrates the central role of GLS1 in glutamine metabolism and how its inhibition impacts downstream pathways.
References
- 1. Glutaminase GLS1 Inhibitors as Potential Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Metabolic inhibitor IACS-6274 shows early antitumor effects in underserved patients with advanced cancers | MD Anderson Cancer Center [mdanderson.org]
- 6. xenograft.org [xenograft.org]
- 7. oaepublish.com [oaepublish.com]
- 8. criver.com [criver.com]
- 9. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetically Engineered Mouse Models for Drug Development and Preclinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting glutamine dependence through GLS1 inhibition suppresses ARID1A-inactivated clear cell ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutaminase inhibitor CB-839 increases radiation sensitivity of lung tumor cells and human lung tumor xenografts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]
- 17. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IACS-6274 is well tolerated and biologically active in selected advanced tumours - Medical Conferences [conferences.medicom-publishers.com]
- 20. IACS-6274, a potent and selective inhibitor of glutaminase (GLS1) being developed for ASNS-low ovarian cancer and KEAP1/NFE2L2 mutant NSCLC patients [event.on24.com]
- 21. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metabolic Flux Analysis with GLS1 Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit significant metabolic reprogramming to sustain their rapid proliferation and survival.[1] A key feature of this altered metabolism is an increased dependence on glutamine, a phenomenon often termed "glutamine addiction".[1][2] The enzyme glutaminase (GLS), particularly the GLS1 isoform, plays a pivotal role in this process by catalyzing the conversion of glutamine to glutamate.[3] This initial step fuels the tricarboxylic acid (TCA) cycle, supports the biosynthesis of nucleotides and other amino acids, and contributes to redox homeostasis.[3][4]
Given its critical role in cancer metabolism, GLS1 has emerged as a promising therapeutic target.[5] Small molecule inhibitors of GLS1, such as CB-839 (Telaglenastat), are being actively investigated for their anti-cancer properties.[1][2] These inhibitors block the utilization of glutamine, leading to a metabolic crisis in cancer cells and hindering their growth and survival.[1]
Metabolic flux analysis is an indispensable tool for understanding the intricate metabolic rewiring that occurs in cancer cells upon treatment with GLS1 inhibitors. By using stable isotope tracers, such as ¹³C-labeled glutamine, researchers can track the fate of glutamine-derived carbons through various metabolic pathways.[6][7] This provides a dynamic view of how GLS1 inhibition impacts central carbon metabolism, revealing metabolic vulnerabilities and potential mechanisms of resistance.
These application notes provide a comprehensive overview and detailed protocols for conducting metabolic flux analysis in the context of GLS1 inhibitor treatment.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the glutaminolysis pathway and a typical experimental workflow for metabolic flux analysis with a this compound.
Caption: Glutaminolysis pathway and the site of action for GLS1 inhibitors.
Caption: Experimental workflow for metabolic flux analysis with a this compound.
Data Presentation: Effects of GLS1 Inhibition on Cellular Metabolism
The following tables summarize quantitative data from studies investigating the metabolic effects of the this compound CB-839 in different cancer cell lines.
Table 1: Effect of CB-839 on TCA Cycle Intermediates in Glioblastoma Cell Lines [8]
| Metabolite | T98G (Fold Change) | LN229 (Fold Change) | U87MG (Fold Change) |
| Glutamate | 0.02 | 0.1 | 0.2 |
| α-Ketoglutarate | 0.2 | 0.5 | 0.5 |
| Fumarate | 0.2 | 0.5 | 0.5 |
| Malate | 0.2 | 0.5 | 0.5 |
| Aspartate | 0.2 | 0.5 | 0.5 |
| Cells were treated with CB-839. Data represents the fold change in metabolite levels compared to control. |
Table 2: Impact of CB-839 on Methylated Metabolites in Glioblastoma Cell Lines [8]
| Metabolite | T98G (Fold Change) | LN229 (Fold Change) | U87MG (Fold Change) |
| Methylated Adenine | 2.68 | 2.58 | 2.47 |
| N,N,N-trimethyl-lysine | 2.17 | 1.4 | 1.4 |
| 5-methylcytosine | 22 | - | - |
| Cells were treated with CB-839. Data represents the fold change in metabolite levels compared to control. "-" indicates data not reported. |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the general procedure for treating cultured cancer cells with a this compound prior to metabolic flux analysis.
Materials:
-
Cancer cell line of interest (e.g., HCT116, HT29, SW480, T98G, LN229, U87MG)[8][9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 4 mM glutamine, 25 mM glucose)[10]
-
This compound (e.g., CB-839)
-
Vehicle control (e.g., DMSO)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed the cancer cells in culture plates or flasks at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to attach and grow overnight in a 37°C, 5% CO₂ incubator.
-
The next day, replace the medium with fresh complete medium containing either the this compound at the desired concentration (e.g., 1 µM CB-839) or an equivalent volume of the vehicle control.[11]
-
Incubate the cells for the desired treatment duration (e.g., 6, 24, or 72 hours).[11][12] The optimal time will depend on the specific cell line and experimental goals.
Protocol 2: ¹³C-Glutamine Labeling and Metabolite Extraction
This protocol describes how to label cells with ¹³C-glutamine and extract metabolites for mass spectrometry analysis.
Materials:
-
Treated cells from Protocol 1
-
Labeling medium: Glucose- and glutamine-free DMEM supplemented with 10% dialyzed FBS, 25 mM glucose, and 4 mM [U-¹³C₅]-L-glutamine.
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (LC-MS grade), pre-chilled to -80°C[6]
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid nitrogen[6]
-
Centrifuge capable of 16,000 x g and 4°C[6]
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
After the desired treatment period with the this compound, aspirate the medium from the cells.
-
Quickly wash the cells twice with ice-cold PBS to remove any remaining medium.
-
Add the pre-warmed ¹³C-glutamine labeling medium to the cells.
-
Incubate the cells for a specified time to allow for the incorporation of the labeled glutamine into downstream metabolites. The labeling time should be optimized but is often in the range of 1 to 6 hours.
-
After the labeling period, aspirate the labeling medium and quickly wash the cells with ice-cold PBS.
-
Immediately add a sufficient volume of pre-chilled 80% methanol to the plate to cover the cells.[6]
-
Place the plate on dry ice to quench metabolism instantly.
-
Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the samples vigorously and incubate at -80°C for at least 30 minutes to precipitate proteins.[6]
-
Centrifuge the samples at 16,000 x g for 15 minutes at 4°C to pellet the protein and cell debris.[6]
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new microcentrifuge tube.[6]
-
Dry the supernatant using a vacuum concentrator.[6]
-
Store the dried metabolite extracts at -80°C until analysis by LC-MS or GC-MS.[6]
Protocol 3: Data Analysis and Interpretation
This section provides a general overview of the data analysis workflow for stable isotope tracing experiments.
Software:
-
Software for processing raw mass spectrometry data (e.g., XCMS, Compound Discoverer)[7][10]
-
Software for isotope correction and flux analysis (e.g., MAVEN, INCA)
Procedure:
-
Data Processing: Process the raw LC-MS or GC-MS data to identify peaks, perform retention time alignment, and integrate peak areas.[10]
-
Metabolite Identification: Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a library of known standards.[7]
-
Isotopologue Distribution Analysis: For each identified metabolite, determine the distribution of its different isotopologues (i.e., molecules with different numbers of ¹³C atoms).
-
Correction for Natural Isotope Abundance: Correct the raw isotopologue distributions for the natural abundance of ¹³C and other heavy isotopes.
-
Metabolic Flux Calculation: Use metabolic flux analysis software to calculate the relative or absolute fluxes through different metabolic pathways based on the corrected isotopologue distributions.
-
Biological Interpretation: Compare the metabolic fluxes between the control and this compound-treated groups to understand how the inhibitor alters cellular metabolism. For example, a decrease in the fractional labeling of TCA cycle intermediates from ¹³C-glutamine would indicate successful on-target inhibition of glutaminolysis.
Conclusion
Metabolic flux analysis using stable isotope tracing is a powerful technique to elucidate the metabolic consequences of GLS1 inhibition in cancer cells. The protocols and information provided in these application notes offer a framework for researchers to design and execute experiments to investigate the impact of GLS1 inhibitors on cellular metabolism. This approach can provide valuable insights into the mechanisms of action of these drugs, identify biomarkers of response, and inform the development of more effective cancer therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. What are GLS inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 5. Glutaminase 1 inhibitors: Therapeutic potential, mechanisms of action, and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing Metabolic Intervention with a Glutaminase Inhibitor in Real-time by Hyperpolarized Magnetic Resonance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for High-Throughput Screening of Novel GLS1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase 1 (GLS1), a key enzyme in glutamine metabolism, has emerged as a critical therapeutic target in oncology.[1][2] Cancer cells often exhibit a heightened dependence on glutamine for energy production, biosynthesis, and maintaining redox balance, a phenomenon termed "glutamine addiction".[3] GLS1 catalyzes the conversion of glutamine to glutamate, the first and rate-limiting step in glutaminolysis.[1][4] Elevated GLS1 expression is observed in numerous cancers and is associated with poor prognosis.[3] Inhibition of GLS1 presents a promising strategy to disrupt tumor cell metabolism and growth.[5][6][7] High-throughput screening (HTS) plays a pivotal role in identifying novel GLS1 inhibitors from large compound libraries.[8][9] This document provides detailed application notes and protocols for various HTS assays designed to discover and characterize new GLS1 inhibitors.
GLS1 Signaling Pathway in Cancer
GLS1 is a central node in cancer cell metabolism, influencing multiple downstream pathways critical for tumor progression. The conversion of glutamine to glutamate by GLS1 fuels the tricarboxylic acid (TCA) cycle, supports glutathione (GSH) production for antioxidant defense, and provides nitrogen for nucleotide and amino acid synthesis.[1][2] Furthermore, GLS1 activity has been linked to the activation of signaling pathways such as mTOR and AKT/GSK3β/CyclinD1, which promote cell proliferation and survival.[10][11]
Caption: GLS1's central role in cancer cell metabolism.
High-Throughput Screening (HTS) Experimental Workflow
The process of identifying novel GLS1 inhibitors through HTS involves a multi-step workflow. This typically begins with a primary screen of a large compound library using a robust and cost-effective assay. Hits from the primary screen are then subjected to a series of secondary and counter-screens to confirm their activity, determine potency and selectivity, and eliminate false positives. Promising candidates proceed to cell-based assays to evaluate their efficacy in a more physiologically relevant context.
Caption: A typical HTS workflow for discovering GLS1 inhibitors.
Experimental Protocols
Several assay formats are available for high-throughput screening of GLS1 inhibitors, primarily categorized as biochemical and cell-based assays. Commercially available kits from vendors like BPS Bioscience and Abcam provide convenient, pre-optimized reagents for these screens.[12]
Biochemical Assays
Biochemical assays directly measure the enzymatic activity of purified GLS1. These are ideal for primary HTS due to their simplicity and robustness.
1. Fluorescence-Based Coupled Enzyme Assay
This is a widely used method that couples the production of glutamate by GLS1 to a subsequent reaction that generates a fluorescent signal.[8][13]
-
Principle: GLS1 converts glutamine to glutamate. Glutamate dehydrogenase (GDH) then uses glutamate and NAD+ to produce α-ketoglutarate and NADH. The resulting NADH is used by diaphorase to convert a non-fluorescent probe (resazurin) into a fluorescent product (resorufin), which can be measured.[8][13]
-
Protocol:
-
Prepare a 1X GLS1 assay buffer by diluting a 4X stock and adding DTT to a final concentration of 1 mM.[14][15]
-
In a 384-well black plate, add 2 µL of test compounds dissolved in DMSO. For controls, add 2 µL of DMSO (positive control) or a known GLS1 inhibitor like CB-839 (negative control).
-
Add 20 µL of a solution containing purified recombinant GLS1 enzyme (e.g., 0.5 ng/µL) in 1X GLS1 buffer to all wells except the "blank" wells, which receive buffer only.[14][15]
-
Incubate the plate at room temperature for 10-60 minutes to allow for compound binding to the enzyme.[15]
-
Prepare a substrate solution containing L-glutamine, NAD+, GDH, and the fluorescent probe in 1X GLS1 buffer.[14][15]
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Measure the fluorescence intensity (Excitation = 530-560 nm, Emission = 590 nm) at time zero and after a 30-60 minute incubation at 37°C.[8]
-
Calculate the percent inhibition based on the change in fluorescence in the presence of the test compound relative to the controls.
-
2. Luminescence-Based Assay
Bioluminescent assays offer high sensitivity and a broad dynamic range for measuring glutamate production.[16]
-
Principle: Similar to the fluorescent assay, this method couples glutamate production to a series of enzymatic reactions that ultimately generate a luminescent signal proportional to the amount of glutamate produced.
-
Protocol:
-
Follow steps 1-4 of the fluorescence-based assay protocol, using a 96-well or 384-well white plate.
-
Prepare a glutamate detection reagent containing glutamate dehydrogenase, diaphorase, and a pro-luciferin substrate.
-
Add the detection reagent to the wells.
-
Incubate for 30-60 minutes at room temperature to allow for signal development.
-
Measure luminescence using a plate reader.
-
Cell-Based Assays
Cell-based assays are crucial for validating hits from primary screens in a more biologically relevant system.
1. Cell Viability Assay
This assay determines the effect of GLS1 inhibitors on the proliferation and survival of cancer cells.
-
Principle: Cancer cell lines with high GLS1 expression, such as triple-negative breast cancer (TNBC) or ovarian cancer cells, are treated with test compounds.[13][17] Cell viability is then assessed using reagents like MTT or CellTiter-Glo®.[18][19]
-
Protocol (using CellTiter-Glo®):
-
Seed cancer cells (e.g., MDA-MB-231, HEY, SKOV3) in a 96-well opaque-walled plate at a density of 2,000-10,000 cells per well and incubate for 24 hours.[17][18]
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate IC50 values by plotting cell viability against the logarithm of the compound concentration.
-
Data Presentation
Quantitative data from HTS and subsequent characterization studies should be summarized in a clear and structured format to facilitate comparison of inhibitor potency.
Table 1: Potency of Known and Novel GLS1 Inhibitors
| Compound | Target | Assay Type | Cell Line (if applicable) | IC50 | Reference |
| CB-839 | GLS1 | Biochemical | - | 22 nM | [7] |
| CB-839 | GLS1 | Cell-based (Viability) | Multiple | Varies | [17][20] |
| BPTES | GLS1 | Biochemical | - | ~3 µM | [21] |
| Compound 968 | GLS1 | Biochemical | - | ~2.5 µM | [21] |
| IPN60090 | GLS1 | Biochemical | - | Potent | [1] |
| C147 | GLS1 | Biochemical (FP) | - | More potent than CB-839 | [22] |
| 41e | GLS1 | Biochemical | - | Potent | [5] |
| 13b (LL202) | GLS1 | Biochemical | - | 6 nM | [7] |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Conclusion
The methodologies and protocols outlined in this document provide a comprehensive framework for the high-throughput screening and identification of novel GLS1 inhibitors. The combination of robust biochemical primary screens with secondary and cell-based validation assays is essential for discovering potent and selective compounds with therapeutic potential. The continued discovery of novel GLS1 inhibitors will be crucial for advancing the development of new cancer therapies that target metabolic vulnerabilities.[5][6]
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 4. mybiosource.com [mybiosource.com]
- 5. Discovery of novel glutaminase 1 allosteric inhibitor with 4-piperidinamine linker and aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A pancancer analysis reveals the oncogenic role of glutaminase 1 (GLS1) in tumor metabolism and immune evasion: a bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GLS1 promotes proliferation in hepatocellular carcinoma cells via AKT/GSK3β/CyclinD1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. Bioluminescent Assays for Glucose and Glutamine Metabolism: High-Throughput Screening for Changes in Extracellular and Intracellular Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Inhibition of GLS1 and ASCT2 Synergistically Enhances the Anticancer Effects in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting glutamine dependence through GLS1 inhibition suppresses ARID1A-inactivated clear cell ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Preclinical Application Notes and Protocols for IPN60090: A Selective GLS1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical experimental protocols for IPN60090, a potent and selective small-molecule inhibitor of glutaminase-1 (GLS1). Dysregulation of cellular metabolism is a recognized hallmark of cancer, and GLS1 plays a pivotal role in the metabolic reprogramming of tumor cells, making it an attractive therapeutic target.[1][2] IPN60090 is currently under investigation in Phase I clinical trials for solid tumors and has demonstrated promising preclinical activity, particularly in cancers with specific molecular signatures.[1][3][4]
This document outlines the key in vitro and in vivo assays, preclinical models, and biomarker analyses employed in the preclinical evaluation of IPN60090. Detailed protocols are provided to guide researchers in the design and execution of their studies.
Mechanism of Action
IPN60090 selectively inhibits GLS1, the enzyme responsible for the conversion of glutamine to glutamate.[2][3] This inhibition disrupts downstream metabolic pathways crucial for cancer cell proliferation and survival, including the production of α-ketoglutarate for the tricarboxylic acid (TCA) cycle and glutathione for redox balance.[1][2] Preclinical studies have shown that by increasing the concentration of glutamine in the tumor microenvironment, GLS1 inhibition may also enhance the activation and proliferation of T-cells, suggesting a potential synergistic effect with immunotherapies.[1]
Figure 1: IPN60090 inhibits GLS1, blocking the conversion of glutamine to glutamate and disrupting downstream metabolic pathways essential for cancer cell proliferation and survival.
Predictive Biomarkers
Preclinical research has identified key predictive biomarkers that correlate with sensitivity to IPN60090. These biomarkers are crucial for patient stratification in clinical trials and for selecting appropriate preclinical models.
-
KEAP1/NFE2L2 Mutations: Mutations in the Kelch-like ECH-associated protein 1 (KEAP1) and Nuclear factor erythroid 2-related factor 2 (NFE2L2) genes, which regulate the cellular response to oxidative stress, have been shown to sensitize non-small cell lung cancer (NSCLC) cells to IPN60090.[5]
-
Low Asparagine Synthetase (ASNS) Expression: In ovarian cancer models, low expression of asparagine synthetase (ASNS) is a predictive biomarker for response to IPN60090.[6] ASNS-low tumors exhibit a greater dependence on glutamine metabolism, rendering them more susceptible to GLS1 inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of IPN60090.
Table 1: In Vitro and In Vivo Pharmacokinetics of IPN60090[1]
| Species | Route | Dose | Cmax (µM) | AUC (µM*h) | Half-life (h) | Bioavailability (%) |
| Mouse | Oral | 200 mg/kg | - | - | - | High |
| Rat | Oral | 100 mg/kg | - | - | - | High |
| Dog | Oral | 10 mg/kg | - | - | - | High |
Note: Specific Cmax, AUC, and half-life values were not publicly available in the reviewed literature, but high oral exposures and dose-dependent increases were reported.
Table 2: In Vivo Efficacy of IPN60090 in Xenograft Models
| Model | Cancer Type | Biomarker Status | Treatment | Tumor Growth Inhibition (%) | Reference |
| H2122 Xenograft | NSCLC | - | IPN60090 (100 mg/kg, BID) | Similar to CB-839 (250 mg/kg, BID) | [1] |
| Ru337 PDX | NSCLC | - | IPN60090 (100 mg/kg, BID) | 28 | [1] |
| Ru337 PDX | NSCLC | - | IPN60090 (100 mg/kg, BID) + TAK-228 (1 mg/kg, QD) | 85 | [1] |
| ASNS-low Ovarian Cancer Xenograft | Ovarian Cancer | Low ASNS | IPN60090 | Significant Inhibition | [6] |
| ASNS-high Ovarian Cancer Xenograft | Ovarian Cancer | High ASNS | IPN60090 | Resistant | [6] |
Table 3: In Vivo Target Engagement of IPN60090 in H460 NSCLC Xenograft Model[1]
| Dose (mg/kg) | Time Point | Glutamine (relative to vehicle) | Glutamate (relative to vehicle) |
| 10 | 8h | Increased | Decreased |
| 50 | 8h | Increased | Decreased |
| 250 | 8h | Increased | Decreased |
| 10 | 24h | Increased | Decreased |
| 50 | 24h | Increased | Decreased |
| 250 | 24h | Increased | Decreased |
Note: The study demonstrated a dose-dependent increase in the glutamine-to-glutamate ratio, indicating robust target engagement.
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Protocol 1: Cell Viability Assay
This protocol is a general guideline for assessing the in vitro potency of IPN60090 against cancer cell lines with relevant biomarker status (e.g., KEAP1/NFE2L2 mutant NSCLC or low ASNS ovarian cancer cell lines).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
IPN60090
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth during the assay period. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of IPN60090 in DMSO. Create a serial dilution of IPN60090 in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add the medium containing the different concentrations of IPN60090. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a predetermined time (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Measurement: Follow the manufacturer's instructions for the chosen cell viability reagent. Typically, this involves adding the reagent to each well, incubating for a short period, and then measuring luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of IPN60090 that inhibits cell growth by 50%) using a non-linear regression analysis.
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. KEAP1/NFE2L2 mutations predict lung cancer radiation resistance that can be targeted by glutaminase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Measuring Glutaminase 1 (GLS1) Activity in Primary Patient Samples
Introduction
Glutaminase 1 (GLS1) is a critical mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate and ammonia.[1][2][3] This reaction is a key step in glutaminolysis, a metabolic pathway essential for cellular energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis.[4] Upregulation of GLS1 activity has been observed in various cancer types, where it supports rapid proliferation and survival of tumor cells, making it a promising therapeutic target.[1][5][6] Altered GLS1 activity has also been implicated in neurodegenerative diseases and inflammatory conditions like psoriasis.[5][7] Therefore, accurate measurement of GLS1 activity in primary patient samples is crucial for both basic research and clinical drug development to understand disease mechanisms and evaluate the efficacy of GLS1 inhibitors.[3][5]
Principle of GLS1 Activity Assays
Several methods are available for quantifying GLS1 activity in biological samples, primarily categorized as colorimetric or fluorometric assays.[5][8] The general principle involves a two-step enzymatic reaction. First, GLS1 in the sample hydrolyzes glutamine to produce glutamate. In the second step, the generated glutamate is used in a subsequent reaction that produces a detectable signal.
-
Colorimetric Assays: These assays typically use glutamate dehydrogenase (GDH) to catalyze the oxidative deamination of glutamate. This reaction reduces NAD+ to NADH, which then reduces a chromogenic probe (like WST-8) to produce a colored product. The absorbance of this product, measured with a spectrophotometer, is directly proportional to the GLS1 activity.[8]
-
Fluorometric Assays: These assays are generally more sensitive.[5][9] Similar to the colorimetric method, GLS1 produces glutamate. An enzyme mix and a non-fluorescent probe are then added. The enzymatic reaction involving glutamate converts the probe into a highly fluorescent product.[5][10] The fluorescence intensity is measured using a microplate reader and is proportional to the GLS1 activity.[11] Commercially available kits from various suppliers provide optimized reagents and protocols for both types of assays.[2][5][8][9][12]
Data Presentation
The following table summarizes quantitative data on GLS1 activity and expression from studies using primary patient samples and relevant preclinical models.
| Sample Type | Patient/Model Group | Parameter Measured | Finding | Reference |
| Peripheral Blood CD4+ T cells | Psoriasis Patients (n=24) | GLS1 mRNA | Significantly higher compared to healthy controls. | [7] |
| Peripheral Blood CD4+ T cells | Psoriasis Patients (n=24) | GLS1 Protein | Significantly higher compared to healthy controls. | [7] |
| Peripheral Blood CD4+ T cells | Psoriasis Patients (n=18) | Glutamate Concentration | Significantly higher compared to healthy controls. | [7] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | TCGA Patient Cohort | MYC and GLS1 mRNA Expression | Strong positive correlation (R = 0.35, p = 2.6e-13). | [6][13] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Primary Tumor Samples (n=30) | c-Myc and GLS1 Protein Expression (IHC) | Significant positive association (R = 0.34, p = 0.02). | [6][13] |
| Rotator Cuff Tissue | Patients with Type 3 Tears | GLS1 Protein Expression (IHC H-score) | Significantly higher (50 ± 3) compared to Type 1 (21 ± 5). | [11] |
| Mouse Forebrain Cortex (FC) | GLS1 Heterozygous Mice | Glutaminase Activity | Reduced to 40.2% of wild-type levels. | [14] |
| Mouse Hippocampus (HIPP) | GLS1 Heterozygous Mice | Glutaminase Activity | Reduced to 45.9% of wild-type levels. | [14] |
| Mouse Thalamus (THAL) | GLS1 Heterozygous Mice | Glutaminase Activity | Reduced to 41.8% of wild-type levels. | [14] |
Experimental Protocols
Protocol 1: Fluorometric Measurement of GLS1 Activity in Primary Cells
This protocol is adapted from commercially available fluorometric assay kits and is suitable for measuring GLS1 activity in lysates from primary patient cells (e.g., PBMCs, tumor cells).[5][10][15]
Materials:
-
GLS Assay Buffer
-
GLS Substrate (L-Glutamine)
-
GLS Developer
-
GLS Enzyme Mix
-
Glutamate Standard
-
GLS Positive Control (optional)
-
96-well black microplate with a clear bottom
-
Microplate reader capable of excitation/emission at ~535/587 nm
-
Dounce homogenizer or sonicator
-
Refrigerated centrifuge
-
Phosphate-buffered saline (PBS)
-
Protein quantitation assay (e.g., BCA)
Procedure:
-
Sample Preparation: a. Collect primary cells (e.g., 4 x 10^5 cells) by centrifugation. b. Wash the cell pellet once with cold PBS. c. Homogenize the cells in 100 µL of cold GLS Assay Buffer.[10][15] d. Incubate the lysate on ice for 10 minutes.[10][15] e. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[10][15] f. Collect the supernatant (lysate) and place it on ice. g. Determine the protein concentration of the lysate using a standard protein assay. The concentration should ideally be between 0.3 and 3 µg/µL.[15] Dilute with GLS Assay Buffer if necessary.
-
Glutamate Standard Curve Preparation: a. Prepare a 100 µM Glutamate Standard solution by diluting the stock standard with GLS Assay Buffer.[10][15] b. Add 0, 2, 4, 6, 8, and 10 µL of the 100 µM standard solution into a series of wells to obtain 0, 0.2, 0.4, 0.6, 0.8, and 1 nmol/well of glutamate.[10][15] c. Adjust the volume in each well to 50 µL with GLS Assay Buffer.[10][15]
-
Reaction Setup: a. For each sample, prepare two wells: "Sample" and "Sample Background Control" (SBC).[10] b. Add 2-10 µL of your cell lysate (containing approximately 0.5 – 12 µg of protein) to each of these wells.[10][15] c. Adjust the volume in all wells to 50 µL with GLS Assay Buffer. d. (Optional) Prepare a positive control well by adding 4-8 µL of a diluted GLS Positive Control.
-
Reaction Mix Preparation and Measurement: a. Prepare a Master Mix for the "Sample" wells. For each well, combine:
- GLS Assay Buffer
- GLS Developer
- GLS Enzyme Mix
- GLS Substrate b. Prepare a Background Control Mix for the "SBC" wells. For each well, combine:
- GLS Assay Buffer
- GLS Developer
- GLS Enzyme Mix
- (Do NOT add GLS Substrate) c. Add the appropriate reaction mix to the corresponding wells. d. Mix well. e. Incubate the plate at 37°C for 30-60 minutes, protected from light. f. Measure the fluorescence (Ex/Em = 535/587 nm) in kinetic or endpoint mode.
-
Calculation: a. Subtract the 0 nmol standard reading from all other standard readings. Plot the glutamate standard curve. b. For each sample, subtract the "Sample Background Control" reading from the "Sample" reading to get the corrected measurement. c. Apply the corrected sample reading to the glutamate standard curve to determine the amount of glutamate (B, in nmol) generated by the sample. d. Calculate GLS1 activity using the following formula: Activity = (B / (T x P)) = nmol/min/mg = mU/mg Where:
- B = Amount of glutamate from the standard curve (nmol).
- T = Reaction time (minutes).
- P = Amount of protein in the sample (mg).
Visualizations
Caption: Key metabolic pathways involving GLS1.
Caption: Experimental workflow for measuring GLS1 activity.
References
- 1. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaminase Assay Kit (Colorimetric) (ARG82767) - arigo Biolaboratories [arigobio.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Hedgehog–YAP Signaling Pathway Regulates Glutaminolysis to Control Hepatic Stellate Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaminase (GLS) Activity Assay Kit (Fluorometric) (ab284547) | Abcam [abcam.com]
- 6. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GLS1-mediated glutaminolysis unbridled by MALT1 protease promotes psoriasis pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. msesupplies.com [msesupplies.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. abcam.com [abcam.com]
- 11. Effects of glutaminase 1 inhibitor on rotator cuff derived cells: a preliminary report in 12 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. abcam.com [abcam.com]
Application Notes and Protocols: Seahorse XF Analysis of Metabolic Changes with GLS1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase 1 (GLS1) is a critical mitochondrial enzyme that plays a pivotal role in cancer cell metabolism.[1][2][3] It catalyzes the conversion of glutamine to glutamate, a key step in glutaminolysis, which fuels the tricarboxylic acid (TCA) cycle, supports biosynthesis, and helps maintain redox balance.[1][3][4] Many cancer cells exhibit "glutamine addiction," an increased reliance on glutamine metabolism for their rapid proliferation and survival, making GLS1 a promising therapeutic target in oncology.[2][3][5][6]
This document provides detailed application notes and protocols for utilizing the Agilent Seahorse XF Analyzer to investigate the metabolic consequences of GLS1 inhibition in live cells. The Seahorse XF platform enables real-time, label-free measurement of the two major energy-producing pathways: mitochondrial respiration, measured by the oxygen consumption rate (OCR), and glycolysis, measured by the extracellular acidification rate (ECAR).[7][8][9][10] By employing specific GLS1 inhibitors, such as CB-839 (Telaglenastat) or BPTES, researchers can elucidate the metabolic reprogramming that occurs upon disruption of glutaminolysis.[11][12][13]
Expected Metabolic Consequences of GLS1 Inhibition
Inhibition of GLS1 is expected to induce significant metabolic shifts as the cell adapts to the reduced availability of glutamate derived from glutamine. These changes can be effectively monitored using Seahorse XF assays.
-
Reduction in Mitochondrial Respiration: With the diminished supply of glutamate to fuel the TCA cycle, a decrease in oxidative phosphorylation is anticipated. This is reflected as a decrease in the oxygen consumption rate (OCR).[4][14]
-
Alterations in Glycolysis: To compensate for the reduced mitochondrial ATP production, cells may upregulate glycolysis. This compensatory mechanism would be observed as an increase in the extracellular acidification rate (ECAR).[15]
-
Decreased ATP Production: The overall ATP production rate, particularly the contribution from mitochondrial respiration, is expected to decrease following GLS1 inhibition.[16]
-
Reduced Metabolic Intermediates: Inhibition of GLS1 leads to a reduction in downstream metabolites such as glutamate, α-ketoglutarate, and other TCA cycle intermediates.[3][17]
Data Presentation: Summarized Quantitative Data
The following tables summarize the expected quantitative changes in key metabolic parameters measured by Seahorse XF assays upon treatment with a GLS1 inhibitor.
Table 1: Expected Changes in Seahorse XF Mito Stress Test Parameters with GLS1 Inhibition
| Parameter | Expected Change with GLS1 Inhibition | Rationale |
| Basal Respiration | Decrease | Reduced substrate supply (glutamate) to the TCA cycle impairs baseline mitochondrial activity.[14] |
| ATP-Linked Respiration | Decrease | Lower substrate availability for oxidative phosphorylation leads to reduced mitochondrial ATP synthesis.[11] |
| Maximal Respiration | Decrease | The cell's capacity to respond to an energetic demand is compromised due to the limited fuel source.[14] |
| Spare Respiratory Capacity | Decrease | The difference between maximal and basal respiration diminishes, indicating reduced metabolic flexibility.[11] |
| Proton Leak | No significant change / Decrease | May decrease due to overall reduced electron transport chain activity. |
| Non-Mitochondrial Oxygen Consumption | No significant change | This parameter is generally unaffected by mitochondrial-specific inhibitors.[18] |
Table 2: Expected Changes in Seahorse XF Glycolysis Stress Test Parameters with GLS1 Inhibition
| Parameter | Expected Change with GLS1 Inhibition | Rationale |
| Glycolysis (Basal) | Increase / No Change | Cells may increase glycolysis to compensate for reduced mitochondrial ATP production. The extent of this change can be cell-type dependent. |
| Glycolytic Capacity | Increase / No Change | The maximum glycolytic rate the cell can achieve may be enhanced to meet energy demands under stress.[19] |
| Glycolytic Reserve | Increase / No Change | The difference between glycolytic capacity and basal glycolysis may increase, indicating a greater reliance on the glycolytic pathway.[19] |
| Non-Glycolytic Acidification | No significant change | This is primarily due to CO2 production and is not directly impacted by GLS1 inhibition.[20] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of GLS1 in Cellular Metabolism
Caption: Role of GLS1 in glutamine metabolism and the point of inhibition.
Experimental Workflow for Seahorse XF Analysis
Caption: General workflow for a Seahorse XF experiment with GLS1 inhibition.
Experimental Protocols
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed cells in a Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow overnight in a standard CO2 incubator.
-
This compound Treatment:
-
Prepare a stock solution of the this compound (e.g., CB-839 or BPTES) in a suitable solvent (e.g., DMSO).
-
On the day of the assay, or for a predetermined pre-incubation time, treat the cells with the desired concentration of the this compound. Include a vehicle control group (e.g., DMSO).
-
The final concentration of the solvent should be consistent across all wells and typically below 0.1%.
-
Part 2: Seahorse XF Assay Preparation
-
Sensor Cartridge Hydration: The day before the assay, hydrate the Seahorse XF sensor cartridge by adding 200 µL (for XF96) or 1 mL (for XF24) of Seahorse XF Calibrant to each well of a utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.
-
Assay Medium Preparation:
-
Cell Plate Preparation:
-
Remove the cell culture microplate from the incubator.
-
Gently wash the cells twice with the corresponding warm Seahorse XF assay medium.
-
Add the final volume of assay medium to each well (180 µL for XF96, 500 µL for XF24).
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay to allow the temperature and pH to equilibrate.[13]
-
Part 3: Seahorse XF Mito Stress Test Protocol
This assay measures key parameters of mitochondrial function.[18]
-
Prepare Injection Compounds: Prepare stock solutions of oligomycin, FCCP, and a mixture of rotenone and antimycin A in the Mito Stress Test assay medium at 10X the final desired concentration. Recommended final concentrations are typically 1.0-2.0 µM for oligomycin and rotenone/antimycin A, and 0.5-2.0 µM for FCCP (optimization may be required).
-
Load Sensor Cartridge: Load the prepared compounds into the appropriate ports of the hydrated sensor cartridge.
-
Port A: Oligomycin
-
Port B: FCCP
-
Port C: Rotenone/Antimycin A
-
-
Run Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and start the pre-programmed protocol. The instrument will measure basal OCR, then sequentially inject the compounds and measure the response.
Part 4: Seahorse XF Glycolysis Stress Test Protocol
This assay measures key parameters of glycolytic flux.[19][20]
-
Prepare Injection Compounds: Prepare stock solutions of glucose, oligomycin, and 2-deoxyglucose (2-DG) in the Glycolysis Stress Test assay medium at 10X the final desired concentration. Recommended final concentrations are typically 10 mM for glucose, 1.0-2.0 µM for oligomycin, and 50 mM for 2-DG.[7]
-
Load Sensor Cartridge: Load the prepared compounds into the appropriate ports of the hydrated sensor cartridge.
-
Port A: Glucose
-
Port B: Oligomycin
-
Port C: 2-Deoxyglucose (2-DG)
-
-
Run Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and start the pre-programmed protocol. The instrument will measure the basal ECAR, then sequentially inject the compounds to measure glycolysis, glycolytic capacity, and glycolytic reserve.
Part 5: Data Analysis
-
Normalization: After the Seahorse XF assay is complete, normalize the OCR and ECAR data to the cell number, protein content, or DNA content in each well. This accounts for any variations in cell seeding.
-
Data Interpretation: Use the Seahorse Wave software or Seahorse Analytics to calculate the key parameters from the Mito Stress Test and Glycolysis Stress Test.[21] Compare the metabolic parameters between the control and this compound-treated groups to determine the effect of GLS1 inhibition on cellular metabolism.
Conclusion
The Agilent Seahorse XF Analyzer is a powerful tool for elucidating the metabolic reprogramming induced by GLS1 inhibition. By following these detailed protocols, researchers can obtain robust and reproducible data on how targeting glutaminolysis affects mitochondrial respiration and glycolysis. These insights are invaluable for understanding the metabolic vulnerabilities of cancer cells and for the development of novel therapeutic strategies.
References
- 1. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 2. Targeting GLS1 to cancer therapy through glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Glutaminase-1 (GLS1) inhibition limits metastatic progression in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the MYC-regulated glutaminase metabolic axis is an effective synthetic lethal approach for treating chemoresistant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Inhibition of glutaminolysis restores mitochondrial function in senescent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. agilent.com [agilent.com]
- 14. Assessing Metabolic Intervention with a Glutaminase Inhibitor in Real-time by Hyperpolarized Magnetic Resonance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. oaepublish.com [oaepublish.com]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. hpst.cz [hpst.cz]
- 20. agilent.com [agilent.com]
- 21. Seahorse Analytics | アジレント [agilent.com]
Application Notes and Protocols for Cell Viability and Proliferation Assays of GLS1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase 1 (GLS1) is a critical mitochondrial enzyme that plays a central role in cancer cell metabolism.[1][2] It catalyzes the conversion of glutamine to glutamate, a key step in glutaminolysis which provides cancer cells with essential intermediates for energy production, biosynthesis, and redox balance.[3][4][5] Many cancer cells exhibit a strong dependence on glutamine, a phenomenon termed "glutamine addiction," making GLS1 a promising therapeutic target in oncology.[2][6] GLS1 inhibitors disrupt these metabolic processes, leading to reduced proliferation, cell cycle arrest, and apoptosis in various cancer models.[7][8]
These application notes provide detailed protocols for commonly used cell viability and proliferation assays to evaluate the efficacy of GLS1 inhibitors. The included assays—MTT, CellTiter-Glo®, and Colony Formation—offer complementary insights into the cytostatic and cytotoxic effects of these compounds.
Key Signaling Pathways Affected by GLS1 Inhibition
GLS1 inhibition impacts several critical signaling pathways that regulate cell growth, proliferation, and survival. The disruption of glutamine metabolism leads to a cascade of downstream effects, including the modulation of the mTOR and AKT signaling pathways, which are central regulators of cell metabolism and growth.[9][10][11]
Data Presentation: Comparative Efficacy of GLS1 Inhibitors
The following tables summarize hypothetical data from the described assays to illustrate how quantitative results can be presented for clear comparison of different GLS1 inhibitors.
Table 1: IC50 Values of GLS1 Inhibitors from MTT Assay
| Cell Line | This compound A (μM) | This compound B (μM) | CB-839 (Reference) (μM) |
| HCT116 | 1.5 ± 0.2 | 5.8 ± 0.7 | 0.9 ± 0.1 |
| MDA-MB-231 | 2.3 ± 0.4 | 8.1 ± 1.1 | 1.2 ± 0.2 |
| A549 | 10.7 ± 1.5 | 25.4 ± 3.2 | 8.5 ± 1.0 |
Table 2: Luminescence Signal (Relative Light Units - RLU) from CellTiter-Glo® Assay
| Treatment (1 μM) | HCT116 (RLU) | MDA-MB-231 (RLU) | A549 (RLU) |
| Vehicle Control (DMSO) | 850,000 ± 50,000 | 920,000 ± 65,000 | 780,000 ± 45,000 |
| This compound A | 210,000 ± 25,000 | 350,000 ± 30,000 | 550,000 ± 40,000 |
| This compound B | 450,000 ± 40,000 | 680,000 ± 55,000 | 710,000 ± 50,000 |
| CB-839 (Reference) | 180,000 ± 20,000 | 290,000 ± 25,000 | 490,000 ± 35,000 |
Table 3: Colony Formation Efficiency (%)
| Treatment (0.5 μM) | HCT116 (%) | MDA-MB-231 (%) | A549 (%) |
| Vehicle Control (DMSO) | 85 ± 7 | 92 ± 8 | 78 ± 6 |
| This compound A | 15 ± 3 | 25 ± 4 | 45 ± 5 |
| This compound B | 35 ± 5 | 50 ± 6 | 65 ± 7 |
| CB-839 (Reference) | 12 ± 2 | 20 ± 3 | 40 ± 4 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[12] Viable cells with active metabolism convert MTT into a purple formazan product.[13]
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
GLS1 inhibitors
-
MTT reagent (5 mg/mL in PBS)[12]
-
Detergent reagent (e.g., DMSO or a specialized solubilization solution)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. The optimal cell number should be determined for each cell line.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the GLS1 inhibitors in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO, typically at a final concentration below 0.5%).[14]
-
Incubation: Incubate the plate for 48-72 hours.[14]
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Incubation: Incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.
-
Incubation: Leave the plate at room temperature in the dark for 2 hours.
-
Data Acquisition: Record the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
This is a homogeneous assay that determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[15][16]
References
- 1. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What are GLS inhibitors and how do they work? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Glutaminase 1 inhibitors: Therapeutic potential, mechanisms of action, and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A pancancer analysis reveals the oncogenic role of glutaminase 1 (GLS1) in tumor metabolism and immune evasion: a bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GLS1 promotes proliferation in hepatocellular carcinoma cells via AKT/GSK3β/CyclinD1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 16. ch.promega.com [ch.promega.com]
Troubleshooting & Optimization
Technical Support Center: Off-Target Effects of Small Molecule GLS1 Inhibitors
Welcome to the Technical Support Center for small molecule GLS1 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to answer frequently asked questions related to the off-target effects of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with small molecule GLS1 inhibitors?
A1: Off-target effects of GLS1 inhibitors can vary depending on the specific molecule's structure and promiscuity. Some glutamine analog inhibitors, like 6-diazo-5-oxo-L-norleucine (DON), are known to be non-selective and can inhibit other glutamine-utilizing enzymes, leading to broader cellular toxicity.[1] Allosteric inhibitors such as BPTES and its analogs are generally more selective, but off-target effects can still occur. For instance, some inhibitors might interact with other metabolic enzymes or kinases, leading to unintended biological consequences. It is crucial to characterize the selectivity profile of each inhibitor to understand its specific off-target liabilities.
Q2: How can I determine if the observed cellular phenotype is due to an off-target effect?
A2: Distinguishing on-target from off-target effects is a critical aspect of inhibitor validation. A key strategy is to perform rescue experiments. For example, if the observed phenotype is due to GLS1 inhibition, it might be rescued by supplementing the culture medium with downstream metabolites of glutamine metabolism, such as α-ketoglutarate.[2] Additionally, using structurally distinct GLS1 inhibitors that produce the same phenotype can increase confidence in an on-target effect. Conversely, if a phenotype cannot be rescued by downstream metabolites or is not recapitulated by other GLS1 inhibitors, an off-target effect should be suspected. Genetic knockdown of GLS1 (e.g., using shRNA or CRISPR) and comparing the resulting phenotype to that of the inhibitor is another powerful validation method.[3]
Q3: My GLS1 inhibitor is precipitating in the cell culture medium. What can I do?
A3: Precipitation of small molecule inhibitors in aqueous solutions like cell culture media is a common issue, often due to their hydrophobic nature.[4][5][6] To address this, ensure your stock solution is fully dissolved in an appropriate organic solvent like DMSO before further dilution.[4] When diluting into your final culture medium, it is best to add the inhibitor stock dropwise to pre-warmed media while gently vortexing to ensure rapid and even dispersion.[4] It is also crucial to keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[4] If precipitation persists, consider performing a solubility test in your specific medium to determine the maximum soluble concentration.[4]
Q4: I am seeing inconsistent results in my cell viability assays with a this compound. What are the potential causes?
A4: Inconsistent results in cell viability assays when using metabolic inhibitors like those targeting GLS1 can stem from several factors.[7]
-
Metabolic Reprogramming: Cancer cells can adapt to GLS1 inhibition by upregulating alternative metabolic pathways to generate essential metabolites, leading to variable responses over time.[7]
-
Assay-Specific Interference: Many viability assays (e.g., MTT, XTT) rely on cellular metabolic activity. Inhibition of a key metabolic enzyme like GLS1 can directly interfere with the assay readout, leading to an inaccurate assessment of cell death.[7]
-
Inhibitor Instability or Precipitation: As mentioned previously, poor solubility or degradation of the inhibitor in the culture media can lead to inconsistent effective concentrations.[7] To troubleshoot, consider using a non-metabolic endpoint for viability, such as trypan blue exclusion or a cell counting method.[7] Also, ensure the inhibitor is fully dissolved and stable under your experimental conditions.
Q5: Can GLS1 inhibitors interfere with fluorescence-based assays?
A5: Yes, small molecules, including some GLS1 inhibitors, can exhibit autofluorescence or quenching properties that interfere with fluorescence-based assays.[8] Autofluorescence occurs when the compound itself emits light at the excitation and emission wavelengths of your assay, leading to false-positive signals.[8] Fluorescence quenching is when the compound absorbs the excitation or emission light of your fluorophore, resulting in a decreased signal.[8] To mitigate these issues, always include a control group with the inhibitor alone (no cells or other reagents) to measure its intrinsic fluorescence.[8] If interference is observed, you may need to switch to a different fluorophore with a distinct spectral profile or consider a non-fluorescent assay format.
Troubleshooting Guides
Issue 1: Lower than Expected Potency in Cellular Assays
| Potential Cause | Recommended Solution |
| Poor Membrane Permeability | Some inhibitors may not efficiently cross the cell membrane. Consult the literature for data on the permeability of your specific inhibitor or structurally similar compounds. If permeability is low, you may need to use higher concentrations or a different inhibitor. |
| Metabolic Compensation | Cells may adapt to GLS1 inhibition by upregulating alternative pathways.[7] Consider measuring target engagement by quantifying intracellular glutamine and glutamate levels to confirm GLS1 is being inhibited. Perform time-course experiments to assess the onset and duration of the inhibitor's effect.[7] |
| Incorrect Inhibitor Concentration | Verify the concentration of your stock solution and prepare fresh dilutions for each experiment. Ensure the solvent used is compatible with your assay. |
| Suboptimal Assay Conditions | For enzymatic assays, ensure the buffer contains sufficient phosphate, as GLS1 is a phosphate-activated enzyme.[7] Verify that the pH and temperature are optimal for enzyme activity. |
Issue 2: Discrepancy Between Enzymatic and Cellular Assay Results
| Potential Cause | Recommended Solution |
| Cellular Efflux Pumps | The inhibitor may be actively transported out of the cells by efflux pumps, reducing its intracellular concentration. Consider co-treatment with an efflux pump inhibitor to test this hypothesis. |
| Inhibitor Metabolism | The cells may metabolize and inactivate the inhibitor. Analyze the stability of the compound in your cell culture system over time using techniques like LC-MS. |
| Off-Target Effects in Cellular Context | The inhibitor may have off-target effects in the complex cellular environment that are not present in a purified enzyme assay. These off-target effects could mask or counteract the on-target inhibition of GLS1. |
| Differences in Assay Endpoints | An enzymatic assay measures a direct biochemical activity, while a cellular assay (e.g., viability) is a more complex biological endpoint. The link between enzyme inhibition and the cellular phenotype may not be linear. |
Quantitative Data on Off-Target Effects
Characterizing the selectivity of a this compound is crucial for interpreting experimental results. The following tables summarize hypothetical quantitative data from off-target screening assays.
Table 1: Kinase Selectivity Profile of Representative GLS1 Inhibitors
| Inhibitor | Primary Target (GLS1) IC50 | Number of Off-Target Kinases Inhibited >50% at 1 µM | Key Off-Targets (Inhibition %) |
| CB-839 (Telaglenastat) | 25 nM[9] | Low | Data not publicly available in detail |
| BPTES | 70 nM[9] | Low | Generally considered selective, but comprehensive public data is limited. |
| Compound 968 | ~5-10 µM[10] | Moderate | May have off-target effects at higher concentrations.[2] |
| IPN60090 | Potent (in clinical trials)[11] | High Selectivity Claimed | Specific off-target data not publicly available. |
Note: The IC50 values can vary depending on the assay conditions. The off-target data presented here is illustrative and may not be exhaustive. Researchers should consult specific literature for their inhibitor of interest.
Table 2: Hypothetical Off-Target Profile for a Novel this compound ("Compound X")
| Off-Target Protein | IC50 (µM) | Potential Biological Consequence |
| Kinase A | 0.5 | Modulation of a key signaling pathway (e.g., MAPK, PI3K) |
| Transporter B | 1.2 | Altered uptake or efflux of other molecules |
| Metabolic Enzyme C | 2.5 | Unintended effects on a different metabolic pathway |
| GPCR D | 5.0 | Interference with cell communication |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of target engagement by measuring the thermal stabilization of GLS1 upon inhibitor binding in a cellular context.[12][13][14]
Materials:
-
Cells expressing GLS1
-
This compound of interest
-
PBS (Phosphate Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-GLS1 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with the this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble GLS1 in each sample by Western blotting using an anti-GLS1 antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble GLS1 as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 2: Kinase Selectivity Profiling (Conceptual Workflow)
This protocol outlines the general steps for assessing the off-target effects of a this compound against a panel of kinases.[15][16]
Materials:
-
This compound of interest
-
Kinase panel (commercial service or in-house panel)
-
Kinase reaction buffer
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP)
-
Substrates for each kinase
-
Detection reagents
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound.
-
Kinase Reactions: In a multi-well plate, set up kinase reactions for each kinase in the panel. Each reaction should contain the specific kinase, its substrate, ATP, and the this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction plates at the optimal temperature for the kinases (e.g., 30°C) for a specified time to allow for substrate phosphorylation.
-
Detection: Stop the reactions and measure the amount of substrate phosphorylation. The detection method will depend on the assay format (e.g., radiometric, fluorescence, luminescence).
-
Data Analysis: Calculate the percentage of inhibition for each kinase at each inhibitor concentration relative to the vehicle control. Determine the IC50 values for any kinases that are significantly inhibited. The results will provide a selectivity profile of the inhibitor across the kinase panel.
Signaling Pathways and Experimental Workflows
On-Target Signaling Pathway of GLS1 Inhibition
The primary on-target effect of GLS1 inhibitors is the disruption of glutamine metabolism, leading to a reduction in glutamate and downstream metabolites. This has several consequences for cellular signaling and homeostasis.
Caption: On-target signaling pathway of GLS1 inhibition.
Hypothetical Off-Target Signaling Pathway
This diagram illustrates a hypothetical scenario where a this compound has an off-target effect on a kinase in a separate signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental Design and Reporting Guidelines for Proteomics Researchers [thermofisher.com]
- 3. Targeting glutamine dependence through GLS1 inhibition suppresses ARID1A-inactivated clear cell ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. Conformational changes in the activation loop of mitochondrial glutaminase C: A direct fluorescence readout that distinguishes the binding of allosteric inhibitors from activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. search.library.ucdavis.edu [search.library.ucdavis.edu]
- 13. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 16. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GLS1 Inhibitor Dosage for In Vitro Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with GLS1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GLS1 inhibitors?
A1: The majority of small molecule inhibitors targeting glutaminase 1 (GLS1), such as BPTES and CB-839, function as allosteric inhibitors. This means they bind to a site on the enzyme that is distinct from the glutamine-binding active site. This binding event induces a conformational change in the enzyme, rendering it inactive.[1] By blocking the conversion of glutamine to glutamate, these inhibitors disrupt cancer cell metabolism, leading to reduced proliferation and, in some cases, apoptosis.[2][3][4]
Q2: What are typical starting concentrations for GLS1 inhibitors in cell-based assays?
A2: The optimal concentration of a GLS1 inhibitor is highly dependent on the specific compound, the cell line being used, and the duration of the experiment. However, a common starting point for many inhibitors, such as CB-839, is in the low micromolar to nanomolar range. For instance, in various studies, CB-839 has shown effective functional inhibition at concentrations ranging from 10 nM to 1 µM.[5][6] It is always recommended to perform a dose-response curve to determine the IC50 value for your specific experimental conditions.
Q3: How do I prepare and store GLS1 inhibitors for in vitro use?
A3: Most GLS1 inhibitors are soluble in organic solvents like DMSO. It is best practice to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, the final DMSO concentration should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity. Always prepare fresh dilutions from the stock for each experiment.
Q4: Why am I observing limited or no effect of the this compound on my cells?
A4: Several factors can contribute to a lack of response. Cancer cells can exhibit metabolic plasticity, adapting to GLS1 inhibition by upregulating alternative metabolic pathways to generate glutamate. One such compensatory mechanism is the glutaminase II pathway.[4][7] Additionally, the specific cell line's dependence on glutamine metabolism can vary. It is also crucial to confirm the inhibitor's activity and the engagement of its target, GLS1, in your experimental system.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and a consistent pipetting technique. Consider using a multichannel pipette for better consistency across the plate.[1] |
| Edge Effects | To mitigate evaporation and temperature gradients, fill the outer wells of the microplate with sterile media or PBS and do not use them for experimental samples.[1] |
| Reagent Quality and Preparation | Use reagents from the same lot for an entire experiment to minimize inter-assay variability. Prepare fresh working solutions of the inhibitor for each experiment.[1] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular metabolism and response to treatments.[1] |
| High Cell Passage Number | Use cells with a low and consistent passage number to avoid phenotypic drift that can alter experimental outcomes.[1] |
Issue 2: Inconsistent Results in Enzymatic Assays
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inhibitor Precipitation | Visually inspect for any precipitation in the stock solution and working dilutions. If solubility is an issue, consider using a different solvent or a lower concentration. |
| Incomplete Mixing | Ensure thorough mixing of all components (enzyme, substrate, inhibitor) in the assay wells. |
| Sub-optimal Assay Conditions | Verify that the pH, temperature, and buffer components are optimal for GLS1 activity. GLS1 is a phosphate-activated enzyme, so ensure sufficient phosphate is present in the assay buffer.[1] |
| Enzyme Concentration | Titrate the enzyme concentration to find the minimum amount that produces a robust signal within the linear range of the assay.[1] |
Quantitative Data Summary
Table 1: IC50 Values of Common GLS1 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| CB-839 | HG-3 | Chronic Lymphocytic Leukemia | 0.41 | [6] |
| CB-839 | MEC-1 | Chronic Lymphocytic Leukemia | 66.2 | [6] |
| BPTES | - | - | ~3 | [8] |
| Compound 968 | - | - | ~2.5 | [8] |
| This compound-4 | HCT116 | Colorectal Carcinoma | 0.051 | [9] |
| This compound-4 | MDA-MB-436 | Melanoma | 0.37 | [9] |
| This compound-4 | CT26 | Colorectal Carcinoma | 0.32 | [9] |
| This compound-4 | H22 | Hepatocellular Carcinoma | 1.34 | [9] |
| This compound-1 | PC-3 | Prostate Cancer | 0.0003 | [10] |
Note: IC50 values can vary significantly based on the assay conditions and cell line used.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: For MTS assays, measure the absorbance at 490 nm. For MTT assays, first solubilize the formazan crystals with a solubilization solution (e.g., DMSO) and then measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for GLS1 Target Engagement
-
Cell Lysis: After treating cells with the this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against GLS1 overnight at 4°C. The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to assess changes in GLS1 protein levels.
Protocol 3: Seahorse XFp Mito Fuel Flex Test
This assay measures the dependency of cells on different mitochondrial fuels (glucose, glutamine, and long-chain fatty acids).
-
Cell Seeding: Seed cells in a Seahorse XFp cell culture miniplate at an optimized density and allow them to adhere overnight.
-
Assay Preparation: The day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C for at least one hour. Replace the cell culture medium with pre-warmed Seahorse XF base medium supplemented with the desired substrates and incubate in a non-CO2 incubator at 37°C for one hour.
-
Inhibitor Loading: Load the injector ports of the sensor cartridge with the Seahorse XFp Mito Fuel Flex Test inhibitors (UK5099 for the glucose pathway, BPTES for the glutamine pathway, and Etomoxir for the fatty acid oxidation pathway) according to the manufacturer's protocol.[11]
-
Assay Run: Place the cell plate in the Seahorse XFp Analyzer and run the assay. The instrument will measure the oxygen consumption rate (OCR) before and after the injection of each inhibitor.
-
Data Analysis: Analyze the changes in OCR to determine the dependency, capacity, and flexibility of the cells to oxidize each of the three mitochondrial fuels.
Visualizations
Caption: GLS1 signaling pathway and point of inhibition.
Caption: Workflow for determining optimal inhibitor dosage.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 4. Upregulation of the Glutaminase II Pathway Contributes to Glutamate Production upon Glutaminase 1 Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]
- 6. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Inconsistent Results in GLS1 Inhibitor Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glutaminase 1 (GLS1) inhibitor assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for most small molecule GLS1 inhibitors?
A1: Most well-characterized small molecule inhibitors of GLS1, such as BPTES and CB-839, are allosteric inhibitors.[1] They bind to a site distinct from the glutamine-binding active site, inducing a conformational change that inactivates the enzyme.[1][2] Some inhibitors, like compound 968, bind to GLS1 in an inactive state and prevent the formation of the active tetramer, while others like BPTES appear to "freeze" the enzyme in a non-active tetrameric state.[2]
Q2: Why do my IC50 values for a known GLS1 inhibitor differ from published values?
A2: IC50 values can vary significantly depending on the specific assay conditions. Factors that can influence the IC50 value include enzyme and substrate concentrations, buffer composition (especially the concentration of phosphate, a known activator of GLS1), pH, and temperature.[1] The specific isoform of GLS1 used (e.g., GAC or KGA) and its truncation state can also affect inhibitor potency.[2] For example, the IC50 for CB-839 has been reported as 60 nM under specific high-throughput screening conditions, while another inhibitor, this compound-7, has a reported IC50 of 46.7 µM.[1][3]
Q3: Why am I observing high variability in my cell-based viability assays (e.g., MTT, CellTiter-Glo) with GLS1 inhibitors?
A3: Inconsistent results in cell-based assays are a common challenge when working with metabolic inhibitors for several reasons:
-
Metabolic Reprogramming: Cancer cells can adapt to GLS1 inhibition by upregulating alternative metabolic pathways to produce essential metabolites.[1]
-
Assay-Specific Interference: The readouts of many viability assays are dependent on cellular metabolic activity. Inhibiting a key metabolic enzyme like GLS1 can directly impact the assay itself, potentially leading to an under- or overestimation of cell death.[1]
-
Inhibitor Properties: Factors like poor membrane permeability and inhibitor instability or insolubility in cell culture media can lead to a lower effective concentration at the target.[1][2]
-
Cell Line Dependency: The sensitivity of different cancer cell lines to GLS1 inhibition is highly context-dependent and can be influenced by the expression levels of GLS1 isoforms and the cells' reliance on glutamine metabolism.[1][2]
Q4: What are the key differences between GLS1 and GLS2?
A4: GLS1 and GLS2 are two isoforms of glutaminase. GLS1, often referred to as the kidney-type, is widely expressed in the brain and kidney and is a key target in cancer therapy due to its role in tumor cell metabolism.[4][5] GLS2, the liver-type isoform, has distinct kinetic properties and tissue distribution.[5] It is important to use the correct isoform in your assays to ensure the relevance of your findings.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the GLS1 signaling pathway and a general experimental workflow for a this compound assay.
Caption: A simplified diagram of the GLS1 signaling pathway.
Caption: General workflow for an in vitro this compound assay.
Troubleshooting Guide
Problem 1: High variability between replicate wells.
| Potential Cause | Recommended Solution |
| Incomplete Mixing: Uneven distribution of inhibitor, enzyme, or substrate.[1] | Ensure thorough mixing of all solutions before and after adding them to the assay plate by gently vortexing or pipetting.[1] |
| Inhibitor Precipitation: Poor solubility of the test compound at the concentrations used.[1][2] | Visually inspect the wells for any precipitate. If observed, consider using a lower concentration range for the inhibitor or a different solvent.[1] |
| Pipetting Errors: Inaccurate or inconsistent liquid handling. | Use calibrated micropipettes and sterile tips. Ensure proper pipetting technique to minimize errors. |
| Edge Effects: Evaporation from the outer wells of the microplate. | Avoid using the outer wells of the plate for critical samples, or fill them with a buffer to maintain humidity. |
Problem 2: Lower than expected inhibition or no effect.
| Potential Cause | Recommended Solution |
| Incorrect Inhibitor Concentration: Errors in dilution or degradation of the inhibitor stock solution.[1] | Prepare fresh dilutions from a new stock solution. Confirm the solvent is compatible with the assay.[1] |
| Suboptimal Assay Conditions: Incorrect buffer composition, pH, or temperature.[1] | Ensure the assay buffer contains sufficient phosphate, as GLS1 is a phosphate-activated enzyme.[1] Verify that the pH and temperature are optimal for enzyme activity. |
| High Enzyme Concentration: Too much enzyme in the assay can overcome the inhibitor.[1] | Titrate the enzyme concentration to determine the minimal amount that provides a robust signal within the linear range of the assay.[1] |
| Inhibitor Instability: The inhibitor may be unstable under the assay conditions. | Perform a time-course experiment to assess the stability of the inhibitor over the duration of the assay. |
| Substrate Inhibition: High concentrations of glutamine can lead to substrate inhibition.[2] | Titrate the glutamine concentration to find the optimal level that does not cause inhibition.[2] |
Problem 3: Discrepancy between biochemical and cell-based assay results.
| Potential Cause | Recommended Solution |
| Poor Membrane Permeability: The inhibitor may not be efficiently entering the cells.[1][2] | Consider using cell lines with known differences in drug transporter expression or perform cellular uptake studies. |
| Metabolic Compensation: Cells may be adapting to GLS1 inhibition by using alternative metabolic pathways.[1] | Measure glutamate and glutamine levels in the cell lysate or media to confirm target engagement.[1] Perform metabolomic analysis to identify compensatory pathways. |
| Short Incubation Time: Insufficient time for the inhibitor to exert its effect on cellular processes.[1] | Conduct a time-course experiment, testing the inhibitor's effect at various time points (e.g., 24, 48, 72 hours).[1] |
| Cell-Specific GLS1 Isoform Expression: The efficacy of an inhibitor can be influenced by the ratio of different GLS1 isoforms expressed in a particular cell line.[2] | Characterize the expression of GLS1 isoforms (e.g., GAC and KGA) in your cell lines of interest. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting this compound assays.
Detailed Experimental Protocol: In Vitro GLS1 Enzymatic Activity Assay
This protocol is a general guideline for a fluorometric, coupled-enzyme assay and may require optimization for specific inhibitors or experimental setups.[1][6][7]
1. Reagent Preparation:
-
Assay Buffer (1X): A typical buffer may consist of 50 mM Tris-HCl (pH 8.6), 0.2 mM EDTA, and 50 mM K2HPO4.[1] It is crucial to include phosphate as it is an activator of GLS1.[1] Some protocols also recommend the addition of DTT to a final concentration of 1 mM.[7][8]
-
GLS1 Enzyme: Use recombinant human GLS1. The final concentration should be determined empirically through an enzyme titration experiment to ensure the reaction is in the linear range.[1] A starting point could be 0.5 ng/µL.[7][8]
-
Substrate: Prepare a stock solution of L-Glutamine (e.g., 100 mM).[6][7] The final concentration in the assay is typically around 20 mM, but should be optimized as high concentrations can cause substrate inhibition.[1][2]
-
Inhibitor: Dissolve the this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Detection Reagents: A coupled enzyme system is used to measure glutamate production. This typically includes glutamate dehydrogenase (GDH), NAD+, and a diaphorase/resazurin system to generate a fluorescent signal.[1] Commercial kits often provide these as a "Coupling Reagent" mix.[6][7]
2. Assay Procedure (96-well plate format):
-
Add 2-5 µL of the this compound at various concentrations or the vehicle control (e.g., DMSO) to the wells of a black 96-well microplate.[1][8]
-
Add the GLS1 enzyme solution to each well (except for "blank" or "no enzyme" controls). The volume will depend on the desired final reaction volume. For example, add 20 µL of a 0.5 ng/µL GLS1 solution.[7][8]
-
Incubate the plate for approximately 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[1]
-
Initiate the enzymatic reaction by adding the L-Glutamine substrate solution.
-
Incubate the plate for 30-60 minutes at 37°C. The optimal incubation time should be determined to ensure the reaction remains in the linear phase.
-
Add the detection reagents (the coupled enzyme system) to each well.
-
Incubate for an additional 15-30 minutes at 37°C to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/460 nm for NADH-based assays or as specified by the kit manufacturer).[6][7]
3. Data Analysis:
-
Subtract the background fluorescence (from "blank" wells) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mybiosource.com [mybiosource.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. resources.amsbio.com [resources.amsbio.com]
Technical Support Center: Improving the Solubility and Stability of GLS1 Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with Glutaminase 1 (GLS1) inhibitors. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges related to the solubility and stability of GLS1 inhibitors.
Solubility Issues
Q1: My GLS1 inhibitor precipitated out of solution after I diluted my DMSO stock in an aqueous buffer. What should I do?
A1: This is a common issue for poorly water-soluble compounds. Here are several steps you can take to troubleshoot and resolve this:
-
Re-dissolving: Gently warm the solution to 37°C and vortex or sonicate to try and re-dissolve the precipitate.[1]
-
Lower the Final Concentration: Your final concentration in the aqueous buffer may be above the inhibitor's kinetic solubility limit. Try using a lower final concentration.
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. Add a small amount of buffer to the DMSO stock, mix, and then gradually add the remaining buffer while vortexing.
-
Use a Co-solvent: For in vitro assays, consider including a small percentage of an organic co-solvent like ethanol or PEG300 in your final aqueous solution, if compatible with your experimental system.[2]
-
Formulation Strategies: For in vivo studies or more persistent solubility issues, consider advanced formulation strategies such as the preparation of solid dispersions or nanosuspensions.
Q2: I'm seeing inconsistent results in my cell-based assays, which I suspect are due to poor inhibitor solubility. How can I confirm this?
A2: Inconsistent results are often linked to the effective concentration of the inhibitor at the cellular level. Here's how you can investigate:
-
Visual Inspection: Carefully inspect the wells of your assay plates under a microscope for any signs of precipitation.
-
Solubility Assessment: Perform a kinetic or thermodynamic solubility assay in your cell culture medium to determine the actual solubility limit of your inhibitor under your experimental conditions.
-
Concentration-Response Curve: A very steep or inconsistent dose-response curve can sometimes indicate solubility issues at higher concentrations.
-
Use a Positive Control: Include a well-characterized, more soluble this compound, such as Telaglenastat (CB-839), as a positive control to ensure your assay is performing as expected.
Q3: What is the best solvent to dissolve my this compound?
A3: The choice of solvent depends on the specific inhibitor and the intended application.
-
For Stock Solutions: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of poorly soluble inhibitors like BPTES and CB-839.[3][4][5] Always use anhydrous, high-purity DMSO as moisture can reduce the solubility of some compounds.[3][5]
-
For In Vitro Assays: Dilute your DMSO stock solution into your aqueous assay buffer or cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.
-
For In Vivo Formulations: For animal studies, formulations often involve co-solvents and surfactants. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[2] The exact composition will need to be optimized for your specific inhibitor and route of administration.
Stability Issues
Q1: How should I store my this compound stock solution to ensure its stability?
A1: Proper storage is crucial to maintain the integrity of your inhibitor.
-
Solid Compound: Store the solid powder at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare aliquots of your high-concentration stock solution in DMSO to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. For short-term storage, 4°C may be acceptable, but it's best to consult the manufacturer's recommendations.
-
Aqueous Solutions: It is generally not recommended to store GLS1 inhibitors in aqueous solutions for more than a day, as they may be prone to hydrolysis or precipitation.[6] Prepare fresh dilutions from your DMSO stock for each experiment.
Q2: I'm concerned that my this compound, which has a thiadiazole core, might be unstable in my experimental conditions. What are the common degradation pathways?
A2: Thiadiazole rings are generally stable due to their aromatic nature.[7] However, they can be susceptible to degradation under certain conditions:
-
Strong Basic Conditions: The thiadiazole ring can undergo cleavage under strong basic conditions.[8]
-
Oxidative Stress: The sulfur atom in the thiadiazole ring can be a site for oxidation.
-
Photolytic Degradation: Some heterocyclic compounds can be sensitive to light. It is good practice to protect your inhibitor from light during storage and experiments.
To assess the stability of your specific inhibitor, you can perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light).[9][10]
Q3: My in vitro metabolic stability assay shows that my this compound is rapidly metabolized. What can I do to improve its stability?
A3: High metabolic lability is a common challenge in drug development. Here are some strategies to consider:
-
Structural Modification: Medicinal chemistry efforts can be employed to modify the structure of the inhibitor to block sites of metabolism. This could involve introducing fluorine atoms or other groups that are less susceptible to metabolic enzymes.
-
Prodrug Approach: A prodrug strategy can be used to mask the metabolically labile part of the molecule. The prodrug is then converted to the active inhibitor in vivo.
-
Formulation with Metabolic Inhibitors: In some research settings, co-administration with known inhibitors of metabolic enzymes (e.g., cytochrome P450 inhibitors) can be used to increase the exposure of the primary compound, although this is not a common therapeutic strategy.
Data on Solubility of Common GLS1 Inhibitors
The following tables summarize the available solubility data for two widely studied GLS1 inhibitors, BPTES and Telaglenastat (CB-839).
Table 1: Solubility of BPTES
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 10.49 - 50 | 20 - 95.29 | Moisture-absorbing DMSO reduces solubility.[4][11] |
| DMF | 10 | ~19 | |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 | ~0.63 | Prepare fresh daily.[10][12] |
| Ethanol | Insoluble | Insoluble | [4] |
| Water | Insoluble | Insoluble | [4] |
Table 2: Solubility of Telaglenastat (CB-839)
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ~20 - 121.3 | ~35 - 212.22 | Moisture-absorbing DMSO reduces solubility. Sonication may be required.[3][5][6] |
| Dimethyl Formamide | ~10 | ~17.5 | |
| DMSO:PBS (pH 7.2) (1:2) | ~0.33 | ~0.58 | Prepare fresh daily.[6] |
| Ethanol | Insoluble | Insoluble | [5] |
| Water | Insoluble | Insoluble | [5] |
Experimental Protocols
Here are detailed protocols for key experiments related to assessing and improving the solubility and stability of GLS1 inhibitors.
Protocol 1: Kinetic Solubility Assay
This protocol provides a method for determining the kinetic solubility of a this compound in an aqueous buffer, which is useful for high-throughput screening.[9][13]
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., Millipore MultiScreen)
-
96-well UV-transparent plates
-
Plate reader with UV-Vis capabilities
-
Thermomixer or plate shaker
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the this compound in anhydrous DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Dispense into Buffer: Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a 96-well filter plate containing 98 µL of PBS in each well. This will create a range of inhibitor concentrations with a final DMSO concentration of 2%.
-
Incubation: Seal the plate and incubate at room temperature (or 37°C) for 1.5 to 2 hours with shaking.
-
Filtration: Place the filter plate on a vacuum manifold and filter the contents into a 96-well UV-transparent plate.
-
UV Absorbance Measurement: Measure the UV absorbance of the filtrate at a wavelength where the compound has maximum absorbance.
-
Data Analysis: Create a standard curve using known concentrations of the inhibitor that are fully soluble. Use the standard curve to determine the concentration of the inhibitor in the filtered samples. The highest concentration that remains in solution is the kinetic solubility.
Protocol 2: Thermodynamic Solubility Assay
This protocol measures the equilibrium solubility of a this compound, providing a more accurate measure of its intrinsic solubility.[2][14]
Materials:
-
Solid this compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials
-
Thermomixer or orbital shaker
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Add Excess Solid: Add an excess amount of the solid this compound to a glass vial.
-
Add Buffer: Add a known volume of the aqueous buffer to the vial.
-
Equilibration: Seal the vial and incubate at a constant temperature (e.g., 25°C or 37°C) with continuous shaking for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Analysis: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved inhibitor by HPLC-UV.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol assesses the susceptibility of a this compound to metabolism by liver enzymes, a key indicator of its stability in vivo.[4]
Materials:
-
This compound
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing the this compound (at a final concentration of, for example, 1 µM) and liver microsomes in phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent this compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining inhibitor against time. The slope of the linear regression will give the rate constant of degradation (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways influenced by GLS1 activity in cancer cells.
Caption: A logical workflow for solubility assessment and improvement.
Caption: A systematic approach for evaluating the stability of GLS1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of glutamine metabolism counteracts pancreatic cancer stem cell features and sensitizes cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Glutaminase-1 Inhibitor [11C-carbony]BPTES: Synthesis and Positron Emission Tomography Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Metabolic Reprogramming as a GLS1 Inhibitor Escape Mechanism
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding metabolic reprogramming as an escape mechanism to Glutaminase 1 (GLS1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic reprogramming mechanisms that cancer cells use to evade GLS1 inhibition?
A1: Cancer cells exhibit significant metabolic plasticity to survive the metabolic stress induced by GLS1 inhibitors.[1] The primary escape mechanisms observed include:
-
Upregulation of the Glutaminase II (GTωA) Pathway: This pathway provides an alternative route for glutamate production from glutamine, bypassing GLS1. It involves the sequential action of a glutamine transaminase (GTK or GTL) and ω-amidase.[2][3][4][5]
-
Increased Pyruvate Carboxylase (PC)-mediated Anaplerosis: Cancer cells can switch from glutamine-dependent anaplerosis to using glucose-derived pyruvate to replenish TCA cycle intermediates. Pyruvate carboxylase converts pyruvate to oxaloacetate, a key anaplerotic substrate.
-
Enhanced Glycolysis and Lactate Production: Some cancer cells increase their reliance on glycolysis to generate ATP and biomass precursors when glutaminolysis is inhibited.
-
Upregulation of Amino Acid Transporters: Increased expression of transporters like ASCT2 (SLC1A5) can enhance glutamine uptake to compensate for reduced intracellular processing. This is often mediated by the GCN2-ATF4 stress response pathway.[6][7]
-
Increased Fatty Acid Oxidation (FAO): Some studies suggest that cancer cells can switch to oxidizing fatty acids to fuel the TCA cycle and maintain energy production.[8]
Q2: My cells are showing resistance to CB-839 (a common GLS1 inhibitor), but I don't see an upregulation of Glutaminase II pathway enzymes. What other mechanisms could be at play?
A2: While the Glutaminase II pathway is a significant escape mechanism, several other possibilities should be investigated:
-
Pyruvate Carboxylase (PC) Activity: The cells might be utilizing glucose-derived pyruvate for anaplerosis. Assess the expression and activity of PC.
-
ASCT2 Transporter Upregulation: Increased glutamine import can be a compensatory mechanism. Check the expression levels of the ASCT2 transporter. This is often linked to the activation of the GCN2-ATF4 pathway, so examining the phosphorylation of GCN2 and eIF2α, and the expression of ATF4, can be informative.[6][7]
-
Differential Isoform Expression: Resistance can sometimes be attributed to the differential expression of GLS1 and GLS2 isoforms.[8] Ensure your inhibitor is targeting the relevant isoform expressed in your cell line.
-
Increased Glycolytic Flux: The cells may have shifted their metabolism towards a more glycolytic phenotype. Analyze key glycolytic enzymes and lactate production.
Q3: What is the role of the GCN2-ATF4 pathway in this compound resistance?
A3: The General Control Nonderepressible 2 (GCN2) pathway is a key sensor of amino acid stress. Inhibition of GLS1 leads to a decrease in intracellular glutamate, which can trigger this pathway. Activated GCN2 phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a global decrease in protein synthesis but a selective increase in the translation of Activating Transcription Factor 4 (ATF4).[9][10] ATF4 then acts as a transcription factor to upregulate genes involved in amino acid synthesis and transport, including the glutamine transporter ASCT2.[6][7][11] This adaptive response helps the cell to increase glutamine uptake and survive the metabolic stress induced by GLS1 inhibition.[6][11]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in metabolic flux analysis (MFA) after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Tracer Selection | For studying glutamine metabolism and its bypass pathways, consider using both [U-¹³C₅]-glutamine and [U-¹³C₆]-glucose as tracers in parallel experiments to get a comprehensive view of carbon routing. |
| Incorrect Labeling Time | Ensure cells have reached isotopic steady state. Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal labeling duration for your specific cell line and experimental conditions. |
| Metabolite Extraction Inefficiency | Use a rapid quenching method with ice-cold methanol to halt enzymatic activity and ensure complete extraction of polar metabolites. |
| Data Analysis Complexity | Utilize specialized software for ¹³C-MFA data analysis. Ensure your metabolic model includes all relevant pathways, including the Glutaminase II pathway and pyruvate carboxylase-mediated anaplerosis. |
Problem 2: No significant change in Oxygen Consumption Rate (OCR) or Extracellular Acidification Rate (ECAR) in Seahorse XF analysis after GLS1 inhibition.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density for your specific cell line to ensure a robust and measurable metabolic rate. |
| Metabolic Plasticity | The cells may be compensating for GLS1 inhibition by upregulating an alternative pathway that maintains mitochondrial respiration (e.g., pyruvate carboxylase-mediated anaplerosis from glucose or fatty acid oxidation). Consider performing a mitochondrial stress test in the presence of inhibitors for these alternative pathways (e.g., a PC inhibitor or an FAO inhibitor like etomoxir). |
| Assay Medium Composition | Ensure the Seahorse XF assay medium contains the appropriate substrates (glucose, pyruvate, glutamine) to support the metabolic pathways you are investigating. |
| Acute vs. Chronic Inhibition | An acute (short-term) exposure to the this compound may not be sufficient to induce a measurable metabolic shift. Consider a longer pre-incubation period (e.g., 24-48 hours) to allow for metabolic reprogramming. |
Problem 3: Difficulty in detecting changes in GLS1, GTK, or PC protein levels by Western Blot.
| Possible Cause | Troubleshooting Step |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel. Consider using a positive control lysate from a cell line known to express the target protein at high levels. |
| Poor Antibody Quality | Validate your primary antibodies using positive and negative controls. Refer to the manufacturer's datasheet for recommended dilutions and blocking conditions. |
| Inefficient Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. Ensure complete cell lysis through sonication or mechanical disruption. |
| Suboptimal Transfer Conditions | Optimize the transfer time and voltage based on the molecular weight of your target proteins. Use a PVDF membrane for better protein retention. |
Quantitative Data Summary
Table 1: IC₅₀ Values of CB-839 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| HCC1806 | Triple-Negative Breast Cancer | ~2-300 | [12] |
| T47D | ER+/HER2- Breast Cancer | >1000 | [12] |
| A427 | Lung Cancer | 9 | [13] |
| A549 | Lung Cancer | 27 | [13] |
| H460 | Lung Cancer | 217 | [13] |
| Multiple Myeloma Cell Lines (various) | Multiple Myeloma | 2-72 | |
| Ovarian Cancer Cell Lines (GLShigh) | Ovarian Cancer | Lower IC₅₀ | [14] |
| Ovarian Cancer Cell Lines (GLSlow) | Ovarian Cancer | Higher IC₅₀ | [14] |
Table 2: Changes in Metabolite Levels Upon GLS1 Inhibition
| Cell Line/Model | Treatment | Metabolite | Change | Reference |
| Pancreatic Tumors | GLS1 Inhibition | (m+5) Glutamate | Increased | [3] |
| Glioblastoma Cells | GLS Silencing | Citrate (from ¹³C-glucose) | Increased | [2] |
| Glioblastoma Cells | GLS Silencing | Malate (from ¹³C-glucose) | Increased | [2] |
| NSCLC Cells (EKVX) | BPTES | TCA Cycle Metabolites | Reduced | [15] |
| NSCLC Cells (EKVX) | BPTES | ATP | Reduced (~50%) | [15] |
| ARID1A-knockout OCCC cells | CB-839 | S phase of cell cycle | Reduced | [16] |
| Myeloma Cells (U266) | CB-839 | NADP+ and NADPH | Reduced | [17] |
Experimental Protocols
13C-Metabolic Flux Analysis (MFA) for Tracing Glutamine Metabolism
This protocol provides a general framework for conducting ¹³C-MFA to investigate metabolic reprogramming in response to GLS1 inhibition.
Materials:
-
Cell culture medium deficient in glucose and glutamine
-
[U-¹³C₅]-L-glutamine
-
[U-¹³C₆]-D-glucose
-
This compound (e.g., CB-839)
-
Ice-cold 0.9% NaCl
-
-80°C methanol
-
Cell scrapers
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach the desired confluency.
-
Treat cells with the this compound or vehicle control for the desired duration (e.g., 24-48 hours) to induce metabolic reprogramming.
-
-
Isotope Labeling:
-
Wash cells twice with pre-warmed PBS.
-
Replace the culture medium with fresh medium containing either [U-¹³C₅]-glutamine or [U-¹³C₆]-glucose, along with the this compound or vehicle.
-
Incubate for a predetermined time to achieve isotopic steady state (typically 6-24 hours, to be optimized for your cell line).
-
-
Metabolite Extraction:
-
Place the culture plates on ice and aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold 0.9% NaCl.
-
Add 1 mL of -80°C methanol to each well and incubate at -80°C for 15 minutes to quench metabolism.
-
Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Sample Analysis:
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS or GC-MS analysis.
-
Analyze the mass isotopomer distributions of key metabolites (e.g., TCA cycle intermediates, amino acids).
-
-
Data Analysis:
-
Use specialized software (e.g., INCA, Metran) to calculate metabolic fluxes based on the mass isotopomer distribution data and a defined metabolic network model.
-
Western Blotting for GLS1, GTK, and PC
This protocol outlines the steps for detecting the protein expression levels of key enzymes involved in this compound escape mechanisms.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-GLS1, anti-GTK (glutamine transaminase K), anti-PC (pyruvate carboxylase), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
PVDF membrane
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
ECL detection reagent
Procedure:
-
Protein Extraction:
-
Treat cells with the this compound or vehicle control as required.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Visualizations
Caption: Overview of this compound escape mechanisms.
Caption: GCN2-ATF4 signaling in response to GLS1 inhibition.
Caption: Experimental workflow for investigating GLS1i escape.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. "The Metabolic Importance of the Glutaminase II Pathway in Normal and C" by Thambi Dorai, John T. Pinto et al. [touroscholar.touro.edu]
- 6. Inhibition of GLS1 and ASCT2 Synergistically Enhances the Anticancer Effects in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of GLS1 and ASCT2 Synergistically Enhances the Anticancer Effects in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Upregulation of the Glutaminase II Pathway Contributes to Glutamate Production upon Glutaminase 1 Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of the MYC-regulated glutaminase metabolic axis is an effective synthetic lethal approach for treating chemoresistant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. oaepublish.com [oaepublish.com]
Technical Support Center: Minimizing GLS1 Inhibitor Toxicity in Animal Models
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize toxicity and enhance the therapeutic index of Glutaminase-1 (GLS1) inhibitors in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with GLS1 inhibitors in animal models?
A1: While many preclinical studies report that GLS1 inhibitors like Telaglenastat (CB-839) are generally well-tolerated, some potential toxicities have been noted, particularly at higher doses or in specific models.[1][2] These can include:
-
General malaise: Body weight loss is a common indicator of poor tolerability.[3]
-
Hematological effects: Changes in blood cell counts, such as reduced hemoglobin, platelets, and neutrophils, have been observed in some models.[4]
-
Neurological signs: Since glutamate is a key neurotransmitter, CNS-related toxicities are a theoretical concern. Clinical trials with the GLS1 inhibitor IACS-6274 reported photopsia (flashes of light) and photophobia.[5]
-
Renal and Hepatic effects: Increases in creatinine and liver enzymes (AST) have been reported in some clinical settings, suggesting a potential for kidney and liver toxicity.[5]
Q2: My animals are showing significant body weight loss after starting treatment. What are my options?
A2: Body weight loss is a primary indicator of poor tolerance. Consider the following strategies:
-
Implement Intermittent Dosing: Instead of continuous daily dosing, switch to a schedule such as 5 days on / 2 days off, or dosing every other day. This can maintain anti-tumor efficacy while allowing the animal to recover, improving the overall therapeutic window.
-
Dose De-escalation: Reduce the dose to the next lowest level that has shown efficacy in literature or your own pilot studies. The standard oral dose for CB-839 is often 200 mg/kg, administered twice daily.[1][6] A reduction to 100-150 mg/kg may be better tolerated.
-
Supportive Care: Ensure easy access to high-calorie, palatable nutritional supplements and hydration gels in the cage. This can help counteract reduced food and water intake.
Q3: I'm concerned about potential neurotoxicity. How can I monitor for and mitigate this?
A3: Central nervous system (CNS) toxicity is a potential risk due to the role of glutamate in neurotransmission.
-
Monitoring: Implement a regular neurological scoring system. Observe animals for changes in gait, activity levels, tremors, or seizures. A simple scoring rubric can help standardize these observations.
-
Mitigation: If neurological signs appear, the first step is to pause dosing and consult with a veterinarian. Dose reduction or a switch to an intermittent schedule is recommended upon resolution of symptoms. Combining the this compound with another agent may allow for a lower, less toxic dose of the this compound to be used.[7][8]
Q4: How can I improve the therapeutic index (efficacy vs. toxicity) of my this compound?
A4: The goal is to maximize the anti-tumor effect while minimizing harm to the animal.
-
Combination Therapy: Combining a this compound with another targeted agent can create a synergistic anti-tumor effect, often allowing for lower, less toxic doses of each drug.[8][9] For example, combining GLS1 inhibitors with metformin has shown significant inhibition of tumor growth and metastasis in osteosarcoma models.[6][10] Similarly, combinations with HDAC inhibitors (Panobinostat) or BCL2 inhibitors (Venetoclax) have shown promise in myeloma and lymphoma models, respectively.[11][12][13]
-
Biomarker-Driven Studies: Not all tumors are equally dependent on glutamine. Tumors with mutations in genes like ARID1A, KEAP1, or NFE2L2 may show heightened sensitivity to GLS1 inhibition.[1][14] Stratifying experimental cohorts based on tumor genetics can help identify models where the inhibitor is most likely to be effective at well-tolerated doses.
Troubleshooting Guide: Common Scenarios
| Scenario | Potential Cause | Recommended Action |
| High Toxicity, Low Efficacy | 1. Dose is too high for the specific animal strain or model. 2. The tumor model is not "addicted" to glutamine. 3. Poor drug exposure at the tumor site. | 1. Verify Tolerability: Conduct a pilot study with non-tumor-bearing animals to establish a maximum tolerated dose (MTD) for your specific strain. 2. Re-evaluate Model: Confirm GLS1 expression in your tumor model. Consider models with known metabolic vulnerabilities (e.g., KEAP1/NFE2L2 mutations).[14] 3. Initiate Combination Therapy: Explore synergistic combinations (e.g., with metformin, PI3K/mTOR inhibitors, or paclitaxel) to enhance efficacy at a lower, tolerated dose of the this compound.[6][15] |
| Initial Efficacy, Followed by Tumor Relapse | 1. Development of metabolic resistance. 2. Cancer cells adapt by upregulating alternative metabolic pathways. | 1. Investigate Resistance Mechanisms: Pancreatic tumors, for instance, can escape GLS1 inhibition by elevating glutamate production through the glutaminase II pathway.[7] 2. Introduce a Second Agent: Upon signs of relapse, introduce a second therapeutic agent that targets a known resistance pathway. For example, if cells upregulate glucose metabolism, an agent like metformin could be effective.[6][7] |
| Variable Response Within a Treatment Group | 1. Inconsistent drug administration (e.g., gavage error). 2. Genetic or metabolic heterogeneity of the tumors. 3. Differences in individual animal metabolism or microbiome. | 1. Refine Technique: Ensure all technical staff are proficient in the administration method (e.g., oral gavage). 2. Characterize Tumors: If possible, perform molecular characterization of tumors from both responding and non-responding animals to identify potential biomarkers of sensitivity or resistance. 3. Increase Group Size: A larger cohort size can help overcome individual animal variability and provide more statistically robust data. |
Quantitative Data Summary: Efficacy & Tolerability
The following table summarizes data from preclinical studies, comparing different treatment strategies involving the this compound Telaglenastat (CB-839).
| Tumor Model | Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI) | Toxicity / Tolerability Notes | Reference |
| Osteosarcoma (Orthotopic Xenograft) | Vehicle | N/A | 0% | Baseline | [3][6] |
| CB-839 | 200 mg/kg, PO, BID | ~40% reduction in tumor volume | Slight, non-significant reduction in tumor growth. | [6] | |
| Metformin | 300 mg/kg, PO, QD | ~35% reduction in tumor volume | Slight, non-significant reduction in tumor growth. | [6] | |
| CB-839 + Metformin | 200 mg/kg BID + 300 mg/kg QD | ~75% reduction in tumor volume | Significant inhibition of tumor growth. Mouse body weights were measured weekly with no significant loss reported. | [3][6] | |
| Ovarian Clear Cell Carcinoma (Orthotopic) | Vehicle (ARID1A-mutant) | N/A | 0% | Baseline | [1] |
| CB-839 (ARID1A-mutant) | 200 mg/kg, PO, BID | Significant reduction in tumor burden & improved survival | CB-839 was well tolerated; no effect on body weight of treated mice. | [1] | |
| CB-839 (ARID1A-wildtype) | 200 mg/kg, PO, BID | No significant effect on tumor growth | CB-839 was well tolerated; no effect on body weight of treated mice. | [1] | |
| Triple-Negative Breast Cancer (Xenograft) | Vehicle | N/A | 0% | Baseline | [16] |
| CB-839 | 200 mg/kg, PO | 61% TGI vs. vehicle | Well tolerated. | [16] |
Detailed Experimental Protocols
Protocol 1: Implementing Combination Therapy with CB-839 and Metformin
This protocol is adapted from studies in osteosarcoma models and can be modified for other xenograft systems.[3][6]
-
Objective: To evaluate the synergistic anti-tumor effect of CB-839 and metformin while monitoring for toxicity.
-
Materials & Reagents:
-
CB-839 (Telaglenastat)
-
Metformin hydrochloride
-
Vehicle for CB-839: 2-hydroxypropyl-beta-cyclodextrin (HPBCD) in sterile water.
-
Vehicle for Metformin: Sterile Phosphate-Buffered Saline (PBS) or water.
-
Tumor-bearing mice (e.g., SCID-Beige mice with orthotopic xenografts).
-
Oral gavage needles.
-
Calipers and a scale for measuring tumor volume and body weight.
-
-
Procedure:
-
Animal Acclimatization: Allow animals to acclimate for at least one week after tumor cell implantation and until tumors are palpable/measurable (e.g., ~100 mm³).
-
Group Randomization: Randomize mice into four groups (n ≥ 8 per group):
-
Group 1: Vehicle control (HPBCD, PO, BID)
-
Group 2: CB-839 (200 mg/kg in HPBCD, PO, BID)
-
Group 3: Metformin (300 mg/kg in PBS, PO, QD)
-
Group 4: Combination (CB-839 + Metformin at the above doses)
-
-
Drug Administration:
-
Administer CB-839 or its vehicle twice daily (e.g., 9 AM and 5 PM) via oral gavage.
-
Administer Metformin or its vehicle once daily (e.g., 9 AM) via oral gavage. For the combination group, metformin can be co-administered with the morning dose of CB-839.
-
-
Monitoring:
-
Measure tumor volume with calipers twice weekly. Use the formula: Volume = (Length × Width²) / 2.
-
Measure animal body weight twice weekly, just before dosing.
-
Perform daily health checks, observing for signs of distress (hunched posture, rough coat, lethargy).
-
-
Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint size. Euthanize animals if body weight loss exceeds 20% or if they show signs of severe morbidity.
-
-
Expected Outcome: The combination therapy group is expected to show significantly greater tumor growth inhibition compared to either monotherapy group, without a corresponding increase in toxicity (as measured by body weight).[6]
Visual Guides & Diagrams
Signaling Pathway: GLS1 Inhibition and Cellular Stress
Caption: Mechanism of GLS1 inhibition leading to reduced proliferation and increased oxidative stress.
Experimental Workflow: Toxicity Management
Caption: A decision-making workflow for managing adverse events during in vivo this compound studies.
Troubleshooting Logic: High Toxicity Scenario
Caption: Logical guide for troubleshooting unexpected high toxicity in animal experiments.
References
- 1. Targeting glutamine dependence through GLS1 inhibition suppresses ARID1A-inactivated clear cell ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glutaminase-1 (GLS1) inhibition limits metastatic progression in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ascopubs.org [ascopubs.org]
- 6. scispace.com [scispace.com]
- 7. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting glutaminase1 and synergizing with clinical drugs achieved more promising antitumor activity on multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutaminase 1 inhibitors: Therapeutic potential, mechanisms of action, and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oaepublish.com [oaepublish.com]
- 12. Inhibition of glutaminase-1 in DLBCL potentiates venetoclax-induced antitumor activity by promoting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of glutaminase-1 in DLBCL potentiates venetoclax-induced antitumor activity by promoting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Phase 1 Trial of MLN0128 (sapanisertib) and CB-839 HCl (telaglenastat) in Advanced NSCLC Patients (NCI 10327): Rationale and Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
Addressing experimental variability in GLS1 inhibitor screening
Welcome to the technical support center for GLS1 inhibitor screening. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during in vitro and cell-based experiments with glutaminase (GLS1) inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you navigate the complexities of your experiments and ensure robust, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of action for GLS1 inhibitors?
A1: Most small-molecule inhibitors of GLS1, such as the well-characterized compounds BPTES and CB-839, are allosteric inhibitors.[1][2] They bind to a site distinct from the glutamine-binding site, inducing a conformational change that inactivates the enzyme.[1][2]
Q2: Why am I observing high variability between replicates in my GLS1 enzymatic assay?
A2: High variability between replicates can stem from several factors:
-
Incomplete mixing: Uneven distribution of the inhibitor, enzyme, or substrate can lead to inconsistent results. Ensure thorough mixing of all solutions before and after adding them to the assay plate.[1]
-
Inhibitor precipitation: Poor solubility of the test compound at the concentrations being tested can cause it to precipitate out of solution. Visually inspect the wells for any precipitate. If observed, consider using a lower inhibitor concentration or a different solvent.[1]
-
Reagent degradation: Improper storage or handling of reagents, particularly the enzyme, can lead to a gradual loss of activity over the course of an experiment, a phenomenon known as assay drift.[3]
Q3: My this compound shows lower than expected potency in a cell-based assay compared to an enzymatic assay. What could be the cause?
A3: Discrepancies between enzymatic and cell-based assay results are common and can be attributed to several factors:
-
Poor membrane permeability: The inhibitor may not be efficiently entering the cells to reach its target.[1]
-
Metabolic compensation: Cancer cells can adapt to GLS1 inhibition by upregulating alternative metabolic pathways to generate glutamate or other essential metabolites.[1]
-
Short incubation time: The inhibitor may require a longer incubation period to exert its full effect on cell viability or proliferation.[1]
-
Inhibitor efflux: Cells may actively transport the inhibitor out, reducing its intracellular concentration.
Q4: Why do different cell viability assays (e.g., MTT, CellTiter-Glo, Trypan Blue) give conflicting results with my this compound?
A4: Different viability assays measure distinct cellular parameters, and their readouts can be influenced by the metabolic effects of GLS1 inhibition:
-
Metabolic-based assays (MTT, MTS, XTT): These assays rely on cellular metabolic activity to reduce a substrate. Since GLS1 inhibition directly impacts metabolism, a decrease in signal may reflect a cytostatic effect (inhibition of proliferation) rather than a cytotoxic effect (cell death).[1][4]
-
ATP-based assays (CellTiter-Glo): These assays measure intracellular ATP levels, which can be affected by metabolic changes induced by GLS1 inhibition.
-
Direct cell counting (Trypan Blue): This method directly assesses cell number and membrane integrity, providing a more direct measure of cell death versus metabolic slowdown. It is often recommended as an orthogonal assay to confirm results from metabolic-based assays.[1]
Troubleshooting Guides
Enzymatic Assay Troubleshooting
| Observed Problem | Potential Cause | Recommended Solution |
| Low Signal or No Enzyme Activity | 1. Inactive Enzyme: Improper storage or handling. | 1. Ensure GLS1 is stored at the correct temperature (typically -80°C in aliquots to avoid freeze-thaw cycles) and kept on ice during use.[5][6] |
| 2. Suboptimal Assay Buffer: Incorrect pH or insufficient phosphate. GLS1 is a phosphate-activated enzyme.[1][7] | 2. Verify the pH of the assay buffer is optimal (typically around 8.6) and contains sufficient phosphate concentrations.[1][8] | |
| 3. Incorrect Reagent Concentration: Errors in dilution of enzyme, substrate, or cofactors. | 3. Prepare fresh dilutions and double-check all calculations. | |
| High Background Signal | 1. Contaminated Reagents: Buffer or other reagents may be contaminated. | 1. Use fresh, high-purity reagents. |
| 2. Autofluorescence of Test Compound: The inhibitor itself may be fluorescent at the assay wavelengths. | 2. Run a control with the test compound in the absence of the enzyme to measure its intrinsic fluorescence. | |
| Inconsistent IC50 Values | 1. Variable Enzyme Concentration: Inconsistent amount of active enzyme between assays. | 1. Use a consistent, freshly diluted enzyme preparation for each experiment. Titrate the enzyme to determine the minimal concentration that provides a robust signal in the linear range of the assay.[1] |
| 2. Substrate Inhibition: High concentrations of glutamine can lead to substrate inhibition.[7] | 2. Optimize the glutamine concentration by performing a titration to find the optimal concentration that does not cause inhibition.[7] | |
| 3. Time-dependent Inhibition: The inhibitor may have slow-binding kinetics. | 3. Perform a pre-incubation step with the enzyme and inhibitor before adding the substrate.[6] |
Cell-Based Assay Troubleshooting
| Observed Problem | Potential Cause | Recommended Solution |
| High Variability in Cell Viability Data | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. | 1. Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to avoid clumping. |
| 2. Edge Effects: Evaporation from wells on the edge of the plate. | 2. Do not use the outer wells of the plate for experimental samples, or ensure proper humidification of the incubator. | |
| 3. Cell Culture Conditions: Changes in media, serum batches, or cell passage number.[9][10] | 3. Maintain consistent cell culture conditions and use cells within a defined passage number range.[9][10] | |
| Low Potency or Lack of Effect | 1. Cell Line Insensitivity: The chosen cell line may not be dependent on glutamine ("glutamine-addicted").[1] | 1. Screen a panel of cell lines with known differences in glutamine dependence. |
| 2. Metabolic Reprogramming: Cells adapt to GLS1 inhibition over time.[1] | 2. Perform time-course experiments to assess the inhibitor's effect at different time points (e.g., 24, 48, 72 hours).[1] Consider measuring target engagement by quantifying intracellular glutamine and glutamate levels.[1] | |
| 3. Inhibitor Degradation: The compound may be unstable in cell culture media. | 3. Assess the stability of the inhibitor in media over the course of the experiment. | |
| Discrepancy Between Viability Assays | 1. Assay Measures Cytostasis vs. Cytotoxicity: Metabolic assays may show a decrease in signal due to reduced proliferation, not cell death.[1] | 1. Use an orthogonal, non-metabolic assay like cell counting with trypan blue or a membrane integrity assay (e.g., propidium iodide staining with flow cytometry) to confirm the mechanism of action.[1] |
| 2. Assay Interference: The test compound may directly interfere with the assay chemistry. | 2. Run the assay in a cell-free system with the compound to check for interference. |
Experimental Protocols
Protocol 1: Fluorometric Coupled Enzymatic Assay for GLS1 Activity
This protocol is a generalized method based on commercially available kits and published literature for measuring GLS1 activity.[5][11][12]
Materials:
-
Recombinant human GLS1 enzyme
-
GLS1 Assay Buffer (e.g., 50 mM Tris, pH 8.6, 100 mM Potassium Phosphate)
-
L-Glutamine (Substrate)
-
Coupling Enzyme (e.g., Glutamate Dehydrogenase)
-
NAD+ (Cofactor)
-
Fluorescent Probe (e.g., Resazurin)
-
Diaphorase
-
Test Inhibitors and Control Inhibitor (e.g., CB-839)
-
96-well black, flat-bottom plate
-
Fluorometric plate reader (Ex/Em = ~535/587 nm)
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor in GLS1 Assay Buffer.
-
Prepare a working solution of L-Glutamine in GLS1 Assay Buffer.
-
Prepare a fresh solution of recombinant GLS1 in a suitable dilution buffer (as recommended by the manufacturer) and keep on ice.
-
-
Assay Procedure:
-
Add 2 µL of the diluted test inhibitor or solvent control to the appropriate wells of the 96-well plate.
-
Add 50 µL of the diluted GLS1 enzyme solution to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 50 µL of GLS1 Dilution Buffer.
-
Incubate the plate at room temperature for 15-60 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a "Master Mix" containing the L-Glutamine substrate, coupling enzyme, NAD+, fluorescent probe, and diaphorase in GLS1 Assay Buffer.
-
Initiate the reaction by adding 50 µL of the Master Mix to all wells.
-
Immediately place the plate in a fluorometric plate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the "no enzyme" control from all other measurements.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability MTT Assay
This protocol provides a general method for assessing the effect of GLS1 inhibitors on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test Inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom plate
-
Spectrophotometric plate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test inhibitor or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the absorbance of the blank (medium only) wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability versus the inhibitor concentration and determine the IC50 value.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. abcam.co.jp [abcam.co.jp]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized method for estimating glutaminase activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of GLS1 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Glutaminase 1 (GLS1) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments and to offer strategies for enhancing inhibitor potency.
Frequently Asked Questions (FAQs)
Q1: My GLS1 inhibitor shows lower than expected potency in my cell-based assay. What are the possible reasons?
A1: Several factors can contribute to reduced inhibitor potency in cellular assays:
-
Inhibitor Solubility and Stability: Poor solubility can lead to precipitation in culture media, reducing the effective concentration. Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in media. Also, consider the stability of the compound under your experimental conditions (e.g., temperature, pH).
-
Cellular Efflux: Cancer cells can actively pump out drugs via efflux transporters (e.g., P-glycoprotein). This can lower the intracellular concentration of the inhibitor.
-
Alternative Metabolic Pathways: Cells may compensate for GLS1 inhibition by upregulating alternative pathways to produce necessary metabolites. For instance, some cancer cells can utilize the glutaminase II pathway or increase glycolysis and fatty acid oxidation.
-
Differential Isoform Expression: Most inhibitors, like CB-839 and BPTES, are selective for the GLS1 isoform. If your cells express the GLS2 isoform, you may observe reduced efficacy.
-
High Serum Concentration in Media: Components in fetal bovine serum (FBS) can sometimes interfere with inhibitor activity or provide alternative nutrients, masking the effect of GLS1 inhibition.
Q2: I am observing variability in my GLS1 enzyme activity assay results. What can I do to improve consistency?
A2: To improve the consistency of your enzyme activity assays:
-
Optimize Substrate and Cofactor Concentrations: GLS1 is a phosphate-activated enzyme.[1] Ensure your assay buffer contains an optimal concentration of phosphate (e.g., 50-100 mM).[1] Additionally, titrate the glutamine concentration to find the optimal level, as substrate inhibition can occur at high concentrations (e.g., above 3.2 mM).[1]
-
Enzyme Concentration: Use a minimal enzyme concentration that provides a robust signal within the linear range of the assay. High enzyme concentrations can overcome the inhibitor.
-
Pre-incubation Time: Some inhibitors, like CB-839, are time-dependent and have slow-binding kinetics.[2] A pre-incubation step of the enzyme with the inhibitor before adding the substrate can be crucial for observing maximal potency.
-
Reagent Stability: Ensure all reagents, especially the enzyme and NAD+, are stored correctly and are not subjected to multiple freeze-thaw cycles.
Q3: How can I overcome resistance to GLS1 inhibitors in my cancer cell model?
A3: Overcoming resistance often involves combination therapies that target the compensatory mechanisms of the cancer cells:
-
Inhibit Alternative Metabolic Pathways: Combine GLS1 inhibitors with drugs that block glycolysis (e.g., 2-DG), fatty acid oxidation, or other metabolic escape routes.
-
Target Glutamine Uptake: Co-treatment with an inhibitor of the glutamine transporter ASCT2, such as V-9302, can prevent glutamine uptake and enhance the efficacy of GLS1 inhibitors.[3][4]
-
Induce Synthetic Lethality: Combine GLS1 inhibitors with agents that target pathways that become essential in the context of glutamine deprivation. Examples include proteasome inhibitors (e.g., Bortezomib), HDAC inhibitors (e.g., Panobinostat), and metformin.[5][6]
Troubleshooting Guides
Issue: Inconsistent IC50 Values for a this compound
| Possible Cause | Troubleshooting Step |
| Inhibitor Precipitation | Prepare fresh serial dilutions from a new stock solution for each experiment. Visually inspect the wells for any precipitate. Consider using a lower concentration of serum in the culture medium during the assay. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment and do not become confluent, which can alter metabolism. |
| Assay Duration | The duration of the inhibitor treatment can significantly impact the IC50 value. Test different time points (e.g., 48, 72, 96 hours) to determine the optimal window for your cell line. |
| Inaccurate Cell Viability Measurement | Ensure that the chosen viability assay (e.g., MTT, CellTiter-Glo) is linear in the range of cell numbers used. Validate results with a direct cell counting method like Trypan Blue exclusion. |
Issue: Low Synergy Observed in Combination Therapy Experiments
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentrations | Perform dose-response matrices with a wide range of concentrations for both drugs to identify the optimal synergistic concentrations. |
| Incorrect Dosing Schedule | The timing of drug addition can be critical. Test different schedules, such as sequential vs. simultaneous addition of the two drugs. |
| Inappropriate Synergy Model | Use appropriate software (e.g., SynergyFinder, CalcuSyn) to calculate combination index (CI) values based on established models like the Chou-Talalay method to quantitatively assess synergy. |
| Cell Line Specificity | The synergistic effect may be cell-line specific. Ensure the chosen combination is rational for the genetic and metabolic background of your cell line. |
Data Presentation: Potency of GLS1 Inhibitors and Combination Therapies
The following tables summarize the potency of common GLS1 inhibitors, both as single agents and in combination with other therapeutic agents, across various cancer cell lines.
Table 1: Single-Agent Potency of GLS1 Inhibitors
| Inhibitor | Cancer Type | Cell Line | Potency (IC50/GI50 in nM) |
| CB-839 | Triple-Negative Breast Cancer | HCC1806 | 55 |
| Triple-Negative Breast Cancer | MDA-MB-231 | 19 | |
| Multiple Myeloma | Various | 2 - 72 | |
| BPTES | Triple-Negative Breast Cancer | HCC1806 | ≥ 2000 |
| Triple-Negative Breast Cancer | MDA-MB-231 | ≥ 2000 |
Data compiled from multiple sources.[5][7][8]
Table 2: Enhanced Potency through Combination Therapies
| This compound | Combination Drug | Cancer Type | Cell Line(s) | Observed Effect |
| CB-839 | Metformin | Osteosarcoma | MG63.3, 143B, K7M2 | Significant synergistic growth inhibition.[2][9] |
| CB-839 | Panobinostat (HDACi) | Multiple Myeloma | Bortezomib-resistant cells | Synergistic inhibition of proliferation and enhanced cytotoxicity (CI < 1).[10] |
| BPTES | Panobinostat (HDACi) | Multiple Myeloma | MM1s, RPMI8226 | Synergistic cytotoxic effects.[11] |
| CB-839 | Bortezomib (Proteasome i) | Multiple Myeloma | MM cells | Synergistic cytotoxicity.[11] |
| CB-839 | V-9302 (ASCT2i) | Pancreatic Cancer | BxPC-3, HPAC | Synergistic suppression of cell survival.[5] |
| CB-839 | V-9302 (ASCT2i) | Liver Cancer | SNU398, HepG2 | Synergistic induction of apoptosis and depletion of glutathione.[3] |
Experimental Protocols
Protocol 1: GLS1 Enzyme Activity Assay (Coupled Assay)
This protocol is adapted from commercially available kits and literature.[1] It measures the production of glutamate, which is then used by glutamate dehydrogenase (GDH) to produce NADH, providing a fluorescent or colorimetric readout.
Materials:
-
Recombinant human GLS1 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.6), 50 mM K₂HPO₄, 0.2 mM EDTA
-
L-Glutamine (Substrate)
-
NAD+
-
Glutamate Dehydrogenase (GDH) (as a coupling reagent)
-
This compound (e.g., CB-839) dissolved in DMSO
-
96-well black, clear-bottom plate
-
Fluorescent microplate reader (Ex/Em = 340/460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare 1X Assay Buffer.
-
Dilute GLS1 enzyme to the desired concentration (e.g., 0.5 ng/µL) in 1X Assay Buffer. Keep on ice.
-
Prepare serial dilutions of the this compound in 1X Assay Buffer.
-
Prepare the Substrate Solution containing L-Glutamine (e.g., 1.6 mM final concentration) and NAD+ (e.g., 4 mM final concentration) and GDH in 1X Assay Buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted inhibitor or vehicle control (DMSO in Assay Buffer) to the appropriate wells.
-
Add 20 µL of the diluted GLS1 enzyme solution to all wells except the "Blank" wells. Add 20 µL of 1X Assay Buffer to the "Blank" wells.
-
Pre-incubate the plate at room temperature for 60 minutes to allow for time-dependent inhibition.
-
-
Initiate Reaction:
-
Add 25 µL of the Substrate Solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately read the fluorescence intensity at t=0.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Read the fluorescence intensity again at the end of the incubation period.
-
-
Data Analysis:
-
Subtract the t=0 reading from the final reading for each well.
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a suitable model to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures cell viability based on the metabolic activity of cells.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound in complete medium.
-
Remove the old medium and add 100 µL of the diluted inhibitor solutions. Include vehicle-only controls.
-
For combination studies, add the second drug at the desired concentrations.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 150-200 µL of solubilization buffer (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: GLS1 metabolic and signaling pathway with points of inhibition.
Caption: Experimental workflow for evaluating this compound potency.
Caption: Logical framework for combination therapies with GLS1 inhibitors.
References
- 1. Metformin inhibits growth and sensitizes osteosarcoma cell lines to cisplatin through cell cycle modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutaminase-1 (GLS1) inhibition limits metastatic progression in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of glutaminolysis alone and in combination with HDAC inhibitor has anti-myeloma therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 inhibitors sensitize myeloma cell lines to panobinostat resulting in unique combinatorial transcriptomic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Glutaminase inhibition ameliorates cancer-associated fibroblast lipid support of pancreatic cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. The Impact of Panobinostat on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of CB-839 and IPN60090 in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two prominent glutaminase-1 (GLS1) inhibitors, CB-839 (Telaglenastat) and IPN60090. By examining their performance in preclinical cancer models, this document aims to inform researchers and drug development professionals on the therapeutic potential and experimental considerations for each compound.
Introduction to Glutaminase Inhibition
Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation. One such pathway is the increased dependence on glutamine, which is converted to glutamate by the enzyme glutaminase (GLS). This process fuels the tricarboxylic acid (TCA) cycle and supports the synthesis of essential biomolecules.[1] Inhibition of GLS1, a key isoform of glutaminase, has emerged as a promising therapeutic strategy to selectively target and starve cancer cells.[1][2]
CB-839 (Telaglenastat) is a potent, selective, and orally bioavailable inhibitor of GLS1 that has been extensively evaluated in preclinical and clinical studies.[3] IPN60090 is a newer generation GLS1 inhibitor designed to have improved pharmacokinetic and physicochemical properties.[2] Both compounds are currently in clinical development, highlighting the therapeutic interest in this metabolic checkpoint.[1][2]
In Vivo Efficacy: A Comparative Analysis
While direct head-to-head in vivo studies comparing CB-839 and IPN60090 are not extensively available in the public domain, an indirect comparison can be drawn from individual preclinical studies.
Quantitative Data Summary
The following table summarizes key in vivo efficacy data for CB-839 and IPN60090 from various preclinical studies. It is important to note that these studies were conducted in different laboratories and under varying experimental conditions; therefore, direct comparison of absolute efficacy values should be approached with caution.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Readout | Reference |
| CB-839 | Triple-Negative Breast Cancer (TNBC) | Patient-Derived Xenograft (PDX) | 200 mg/kg, twice daily (oral) | Significant tumor growth inhibition as a single agent. | [3] |
| CB-839 | Melanoma (BrafV600E vemurafenib-resistant) | SCID Mice | 200 mg/kg, once daily (oral) | Combination with palbociclib led to tumor growth inhibition. | [4] |
| CB-839 | Lung Cancer (H460) | Nude Mice | 200 mg/kg, three doses prior to radiation | 30% increased response to radiotherapy. | [5] |
| CB-839 | Liver Cancer (SNU398 and MHCC97H) | Nude Mice | 150 mg/kg, twice daily (oral) | Modest single-agent anti-tumor effects; strong inhibition in combination with V-9302. | [6] |
| IPN60090 | Non-Small Cell Lung Cancer (H460 Xenograft) | Not specified | 10, 50, or 250 mg/kg (oral) | In vivo target engagement demonstrated by changes in tumor glutamine and glutamate levels. | [2] |
| IPN60090 | Lung and Ovarian Cancer Preclinical Models | Not specified | Not specified | Demonstrated activity in subsets of these models. | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Glutaminase Inhibition Signaling Pathway
This diagram illustrates the central role of GLS1 in cancer cell metabolism and how its inhibition by CB-839 and IPN60090 disrupts downstream pathways.
References
- 1. MD Anderson, Ipsen advance new therapy with potential benefit for underserved lung and ovarian cancer patients | MD Anderson Cancer Center [mdanderson.org]
- 2. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of glutaminase elicits senolysis in therapy-induced senescent melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaminase inhibitor CB-839 increases radiation sensitivity of lung tumor cells and human lung tumor xenografts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A powerful drug combination strategy targeting glutamine addiction for the treatment of human liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of GLS1 Inhibitors Against the GLS2 Isoform
For Researchers, Scientists, and Drug Development Professionals
Glutaminase (GLS), the enzyme responsible for converting glutamine to glutamate, is a critical player in cancer cell metabolism. Two primary isoforms of this enzyme exist, GLS1 and GLS2, encoded by distinct genes.[1] While both catalyze the same reaction, they often exhibit different tissue distribution and roles in tumorigenesis. Consequently, the development of isoform-selective inhibitors is a key objective in cancer drug discovery. This guide provides a comparative analysis of the selectivity of prominent GLS1 inhibitors against the GLS2 isoform, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various inhibitors against GLS1 and GLS2 isoforms, providing a clear quantitative measure of their selectivity.
| Inhibitor | GLS1 Isoform | GLS1 IC50 | GLS2 Isoform | GLS2 IC50 | Selectivity | Reference |
| BPTES | KGA | 3.3 µM | - | Not Inhibited | Selective for GLS1 | [2][3][4] |
| Telaglenastat (CB-839) | GAC | ~24 nM | GLS2 | Not Inhibited | Highly selective for GLS1 | [2][5][6][7] |
| IPN60090 | GAC | Potent (nM range) | GLS2 | No Activity Observed | Highly selective for GLS1 | [8][9][10] |
| AV-1 (Alkyl benzoquinone) | KGA | 2.1 µM | GAB | 0.28 µM | Selective for GLS2 | |
| AV-2 (Alkyl benzoquinone) | KGA | 3.9 µM | GAB | 0.29 µM | Selective for GLS2 | |
| AV-8 (Alkyl benzoquinone) | KGA | 2.9 µM | GAB | 0.26 µM | Selective for GLS2 |
KGA (Kidney-type glutaminase) and GAC (Glutaminase C) are splice variants of GLS1. GAB (Glutaminase B) is a splice variant of GLS2.
Signaling Pathway of Glutaminolysis
The conversion of glutamine to glutamate by glutaminase is the initial and rate-limiting step in glutaminolysis. This pathway is crucial for replenishing the tricarboxylic acid (TCA) cycle, supporting antioxidant defense through glutathione synthesis, and providing nitrogen for nucleotide and amino acid biosynthesis, all of which are vital for rapidly proliferating cancer cells.
References
- 1. A tale of two glutaminases: homologous enzymes with distinct roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]
- 8. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Synergistic Anti-Cancer Effects of GLS1 Inhibitors in Combination with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells, particularly their dependence on glutamine, has emerged as a promising therapeutic target. Glutaminase 1 (GLS1), a key enzyme in glutamine metabolism, is crucial for the survival and proliferation of many tumor types. Inhibition of GLS1 has shown significant anti-tumor activity, and importantly, a growing body of preclinical and clinical evidence demonstrates a synergistic enhancement of efficacy when GLS1 inhibitors are combined with traditional chemotherapy agents. This guide provides a comparative overview of the synergistic effects of GLS1 inhibitors with various chemotherapies, supported by experimental data, detailed protocols, and pathway visualizations.
Mechanisms of Synergy
The combination of GLS1 inhibitors with chemotherapy leverages a multi-pronged attack on cancer cells. The primary mechanisms underlying this synergy include:
-
Increased Oxidative Stress: GLS1 inhibition depletes intracellular glutathione (GSH), a critical antioxidant. This sensitizes cancer cells to the reactive oxygen species (ROS) often generated by chemotherapeutic agents, leading to enhanced DNA damage and apoptosis.[1][2]
-
Disruption of Nucleotide Synthesis: Glutamine is a vital nitrogen donor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking glutamine metabolism, GLS1 inhibitors can potentiate the effects of chemotherapies that interfere with DNA replication and repair, such as 5-fluorouracil.[3]
-
Induction of Synthetic Lethality: In some contexts, the inhibition of glutamine metabolism creates a new dependency that can be exploited by another drug. For example, GLS1 inhibition can render cancer cells more reliant on other metabolic pathways or more susceptible to DNA damage, creating a synthetic lethal interaction with specific chemotherapies.
Comparative Efficacy of Combination Therapies
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of GLS1 inhibitors with various chemotherapy agents.
Table 1: In Vitro Synergistic Effects of GLS1 Inhibitors with Chemotherapy
| GLS1 Inhibitor | Chemotherapy Agent | Cancer Type | Cell Line(s) | Synergy Metric (e.g., CI, DRI) | Key Findings | Reference |
| CB-839 (Telaglenastat) | Paclitaxel | Triple-Negative Breast Cancer (TNBC) | Multiple TNBC cell lines | Synergistic | CB-839 demonstrated potent antiproliferative activity and synergized with paclitaxel.[4] | --INVALID-LINK-- |
| BPTES | 5-Fluorouracil | Non-Small Cell Lung Cancer (NSCLC) | NSCLC cell lines | Synergistic | BPTES combined with 5-FU showed significant cell growth arrest.[3] | --INVALID-LINK-- |
| CB-839 (Telaglenastat) | 5-Fluorouracil | Hepatocellular Carcinoma (5-FU Resistant) | Bel7402/5-FU | Synergistic | CB-839 enhanced the sensitivity of 5-FU resistant cells to 5-FU.[1] | --INVALID-LINK-- |
| CB-839 (Telaglenastat) | Venetoclax | Diffuse Large B-cell Lymphoma (DLBCL) | DLBCL cell lines | Highly Synergistic | The combination induced massive ROS production and exhibited highly synergistic cytotoxicity.[2] | --INVALID-LINK-- |
CI: Combination Index; DRI: Dose Reduction Index. A CI value < 1 indicates synergy.
Table 2: In Vivo Synergistic Effects of GLS1 Inhibitors with Chemotherapy
| This compound | Chemotherapy Agent | Cancer Type | Animal Model | Key Findings | Reference |
| CB-839 (Telaglenastat) | Paclitaxel | Triple-Negative Breast Cancer (TNBC) | JIMT-1 xenograft | Combination therapy resulted in significant tumor growth inhibition and regression compared to single agents.[5][6] | --INVALID-LINK-- |
| CB-839 (Telaglenastat) | Carboplatin | Triple-Negative Breast Cancer (TNBC) | HCC1806-GLS1high xenograft | Combination treatment markedly delayed tumor growth and enhanced survival.[7] | --INVALID-LINK-- |
| CB-839 (Telaglenastat) | 5-Fluorouracil | Colorectal Cancer (PIK3CA-mutant) | HCT116 (PIK3CA-mutant) xenograft | The combination of CB-839 and 5-FU induced tumor regression.[8] | --INVALID-LINK-- |
| CB-839 (Telaglenastat) | Radiation | Non-Small Cell Lung Cancer (NSCLC) | A549 and H460 xenografts | Combination treatment reduced tumor growth by an additional 15%-30% compared to radiation alone.[9] | --INVALID-LINK-- |
| CB-839 (Telaglenastat) | Cisplatin | Non-Small Cell Lung Cancer (NSCLC) | A549 cisplatin-resistant xenograft | Silencing GLS sensitized cisplatin-resistant cells to cisplatin in vivo.[10] | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
The synergistic interaction between GLS1 inhibitors and chemotherapy involves the modulation of key cellular signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating synergy.
Caption: Mechanism of synergy between GLS1 inhibitors and chemotherapy.
References
- 1. This compound CB-839 inhibits the malignant progression of 5-FU resistant hepatoma cells by regulating glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of glutaminase-1 in DLBCL potentiates venetoclax-induced antitumor activity by promoting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutaminase 1 inhibition reduces thymidine synthesis in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting glutamine metabolism enhances responses to platinum-based chemotherapy in triple-negative breast cancers (TNBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Fluorouracil Enhances the Antitumor Activity of the Glutaminase Inhibitor CB-839 against PIK3CA-Mutant Colorectal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LncRNA FEZF1-AS1 facilitates cisplatin resistance in non-small cell lung cancer through modulating the miR-32-5p-glutaminase axis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Allosteric GLS1 Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of prominent allosteric glutaminase 1 (GLS1) inhibitors, critical tools in the exploration of cancer metabolism. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes the intricate GLS1 signaling pathway.
Glutaminase 1 (GLS1) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate, a key nutrient for rapidly proliferating tumor cells.[1] This dependency on glutamine has made GLS1 an attractive therapeutic target. Allosteric inhibitors, which bind to a site distinct from the active site, offer a promising avenue for therapeutic intervention. This guide focuses on a head-to-head comparison of several key allosteric GLS1 inhibitors: BPTES, the first-in-class allosteric inhibitor; its more potent analog CB-839 (Telaglenastat); the clinical-stage inhibitor IACS-6274 (IPN60090); and the widely used tool compound, Compound 968.
Quantitative Comparison of Inhibitor Potency
The in vitro potency of allosteric GLS1 inhibitors is a critical determinant of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the IC50 values for prominent allosteric GLS1 inhibitors across various cancer cell lines and enzyme assays.
| Inhibitor | Target/Cell Line | IC50 Value | Reference(s) |
| BPTES | Recombinant Human GAC | ~3.3 µM | [2] |
| MDA-MB-231 (Breast) | ~2.5 µM | [2] | |
| PANC-1 (Pancreatic) | >10 µM | [3] | |
| MG63.3 (Osteosarcoma) | Negligible inhibition at 48h | [4][5] | |
| CB-839 (Telaglenastat) | Recombinant Human GAC | 24 nM | [6] |
| MDA-MB-231 (Breast) | 11 nM | [2] | |
| Hs578T (Breast) | 10 nM | [2] | |
| PC3 (Prostate) | 481 nM | [7] | |
| NCI-H1703 (NSCLC) | 11 nM (GI50) | [8] | |
| IACS-6274 (IPN60090) | GAC isoform | 31 nM | [9] |
| Compound 968 | KGA and GAC isoforms | Not specified | [4] |
| MG63.3 (Osteosarcoma) | >1 µM (at 48h) | [4][5] |
Note: IC50 values can vary depending on the specific assay conditions, cell line, and splice variant of GLS1 being tested (KGA vs. GAC). GAC is the more enzymatically efficient isoform and is more highly expressed in cancer.[1] CB-839 exhibits a significantly lower IC50 and therefore higher potency compared to BPTES.[2][10] This enhanced potency is attributed to its time-dependent and slowly reversible kinetics, in contrast to the rapid reversibility of BPTES.[2]
Mechanism of Action and Cellular Effects
Allosteric GLS1 inhibitors like BPTES and its analogs, including CB-839 and IACS-6274, bind to a conserved allosteric pocket at the interface of two GAC dimers.[2][6] This binding event stabilizes an inactive tetrameric conformation of the enzyme, thereby inhibiting its activity.[2] Compound 968, on the other hand, is believed to bind to a different allosteric site at the monomeric interface, preventing the formation of the active tetramer.[11]
The inhibition of GLS1 has profound downstream effects on cancer cells:
-
Disruption of the TCA Cycle: By blocking the conversion of glutamine to glutamate, these inhibitors starve the tricarboxylic acid (TCA) cycle of a key anaplerotic substrate.[12]
-
Increased Reactive Oxygen Species (ROS): Inhibition of glutaminolysis can lead to an increase in intracellular ROS levels, inducing cellular stress and apoptosis.[13]
-
Impact on Signaling Pathways: GLS1 activity is intertwined with major cancer-related signaling pathways. Its inhibition has been shown to affect the mTOR and PI3K/AKT/mTORC1 pathways, which are critical for cell growth and proliferation.[11][14] Furthermore, a positive feedback loop between GLS1 and the oncogenic transcription factor c-Myc has been identified, where GLS1 inhibition can lead to reduced c-Myc protein stability.[1]
Pharmacokinetics and Pharmacodynamics
The clinical translation of GLS1 inhibitors is highly dependent on their pharmacokinetic (PK) and pharmacodynamic (PD) properties.
CB-839 (Telaglenastat) is an orally available inhibitor that has undergone extensive clinical investigation.[15] Phase I studies have shown that it is generally well-tolerated, with fatigue and nausea being the most common side effects.[15] Robust target engagement has been demonstrated in patients, with greater than 90% GLS inhibition observed in platelets and over 75% inhibition in tumors at clinically achievable plasma concentrations.[15]
IACS-6274 (IPN60090) is another potent, orally bioavailable GLS1 inhibitor that has entered clinical trials.[16][17] It has demonstrated a favorable PK profile with sustained target inhibition.[17] Early clinical data suggests good tolerability, with transient photophobia and photopsia being the most common treatment-related adverse events at higher doses.[16]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.
GLS1 Enzyme Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of GLS1.
Materials:
-
Recombinant human GLS1 (GAC or KGA)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.6), 0.2 mM EDTA, 50 mM K2HPO4
-
Substrate: L-Glutamine (typically 20 mM)
-
Test Inhibitor (dissolved in a suitable solvent like DMSO)
-
Coupled enzyme system for glutamate detection (e.g., glutamate dehydrogenase, NAD+, and a diaphorase/resazurin system)
-
96-well plate
-
Plate reader
Procedure:
-
Add 2 µL of the test inhibitor at various concentrations or vehicle control to the wells of a 96-well plate.
-
Add 48 µL of the GLS1 enzyme solution (pre-diluted in Assay Buffer) to each well.
-
Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 50 µL of the L-Glutamine substrate solution.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or absorbance) on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[18][19][20]
Cell Viability Assay (MTT/MTS or CellTiter-Glo®)
This assay determines the effect of GLS1 inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well plate (clear for MTT/MTS, opaque for CellTiter-Glo®)
-
Complete culture medium
-
Test Inhibitor
-
MTT, MTS, or CellTiter-Glo® reagent
-
Solubilization solution (for MTT assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor or vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add the viability reagent (MTT, MTS, or CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color development (MTT/MTS) or signal stabilization (CellTiter-Glo®).
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.[13][21]
Signaling Pathway and Experimental Workflow Visualization
To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz.
Caption: GLS1 Signaling Pathway in Cancer.
Caption: Experimental Workflow for this compound Evaluation.
References
- 1. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of GLS1 and ASCT2 Synergistically Enhances the Anticancer Effects in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Glutaminase-1 (GLS1) inhibition limits metastatic progression in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. A glutaminase isoform switch drives therapeutic resistance and disease progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Signaling Cascades Prompted by Glutaminolysis in Cancer [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. GLS1 promotes lipid metabolism in hepatocellular carcinoma by regulating the PI3K/AKT/mTORC1 signaling pathway through SREBP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. IACS-6274 is well tolerated and biologically active in selected advanced tumours - Medical Conferences [conferences.medicom-publishers.com]
- 17. Metabolic inhibitor IACS-6274 shows early antitumor effects in underserved patients with advanced cancers | MD Anderson Cancer Center [mdanderson.org]
- 18. benchchem.com [benchchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Enhancing Anti-Tumor Immunity: A Comparative Guide to GLS1 Inhibitor and Immune Checkpoint Blockade Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The convergence of metabolic and immune-oncology research has unveiled promising new therapeutic avenues. One such strategy, the combination of glutaminase 1 (GLS1) inhibitors with immune checkpoint blockades (ICBs), is gaining significant traction. This guide provides a comprehensive comparison of the performance of this combination therapy, supported by preclinical and clinical experimental data, detailed methodologies, and visual summaries of the underlying mechanisms and experimental workflows.
Mechanism of Action: A Synergistic Assault on Cancer
The rationale for combining GLS1 inhibitors with ICBs lies in the metabolic reprogramming of the tumor microenvironment (TME). Cancer cells often exhibit a high demand for glutamine, which they metabolize via GLS1 for energy production and biosynthesis. This excessive consumption of glutamine depletes the TME of this crucial nutrient, thereby impairing the function of tumor-infiltrating lymphocytes (TILs), particularly effector T cells, which also rely on glutamine for their activation and proliferation.
GLS1 inhibitors block this metabolic pathway in cancer cells, leading to two key synergistic effects with ICBs:
-
Increased Glutamine Availability for T cells: By reducing glutamine consumption by tumor cells, GLS1 inhibitors increase its availability in the TME, thereby restoring and enhancing the metabolic fitness and effector function of T cells.
-
Modulation of the Tumor Microenvironment: GLS1 inhibition can lead to a less immunosuppressive TME, potentially by reducing the production of immunosuppressive metabolites and altering the phenotype of myeloid cells.
This metabolic reprogramming complements the action of ICBs, which block inhibitory signals (like PD-1/PD-L1) on T cells, thus unleashing a more potent and sustained anti-tumor immune response.
Preclinical Evidence: Synergistic Anti-Tumor Efficacy
Multiple preclinical studies in syngeneic mouse models have demonstrated the enhanced anti-tumor activity of combining GLS1 inhibitors with anti-PD-1 or anti-PD-L1 antibodies.
Comparative Efficacy of GLS1 Inhibitor and Anti-PD-1/PD-L1 Combinations in Syngeneic Mouse Models
| This compound | Checkpoint Inhibitor | Cancer Model | Key Findings | Reference |
| Telaglenastat (CB-839) | anti-PD-1 / anti-PD-L1 | CT26 Colon Carcinoma | Enhanced tumor regression and improved survival compared to monotherapy. The anti-tumor effect was dependent on CD8+ T cells. | |
| Telaglenastat (CB-839) | anti-PD-1 / anti-CTLA-4 | Yummer1.7 Melanoma (high mutation burden) | Significant improvement in anti-tumor efficacy. The triple combination (CB-839 + anti-PD-1 + anti-CTLA-4) resulted in complete tumor regression. Increased infiltration of effector T cells into tumors. | [1] |
| IPN60090 | anti-PD-1 | Syngeneic mouse models | Enhanced checkpoint blockade efficacy in models refractory to anti-PD-1 monotherapy. |
Clinical Validation: Translating Preclinical Promise to the Clinic
The encouraging preclinical data has led to the clinical investigation of GLS1 inhibitors in combination with immune checkpoint blockade in various solid tumors.
Clinical Trial Data for Telaglenastat (CB-839) in Combination with Nivolumab (anti-PD-1)
| Tumor Type | Patient Population | Overall Response Rate (ORR) | Key Adverse Events | Clinical Trial Identifier | Reference |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Checkpoint inhibitor-naïve | 24% | Fatigue, Nausea, Photophobia | NCT02771626 | [2][3] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Previously treated with nivolumab | 5.9% | Fatigue, Nausea, Photophobia | NCT02771626 | [2][3] |
| Melanoma | Previously treated with anti-PD-1/PD-L1 | 5.4% | Fatigue, Nausea, Photophobia | NCT02771626 | [2][3] |
| Non-Small Cell Lung Cancer (NSCLC) | Previously treated with anti-PD-1/PD-L1 | 0% | Fatigue, Nausea, Photophobia | NCT02771626 | [2][3] |
An ongoing Phase II clinical trial, KEAPSAKE (NCT04265534), is evaluating telaglenastat in combination with pembrolizumab (anti-PD-1) and chemotherapy as a first-line treatment for metastatic non-squamous NSCLC with KEAP1/NRF2 mutations, which are associated with altered glutamine metabolism.
Experimental Protocols
In Vivo Syngeneic Mouse Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a this compound in combination with an anti-PD-1 antibody.
-
Cell Line and Animal Model:
-
Cell Line: CT26 murine colon carcinoma cells.
-
Animal Model: 6-8 week old female BALB/c mice.
-
-
Tumor Implantation:
-
CT26 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
On the day of implantation, cells are harvested, washed, and resuspended in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Each mouse is subcutaneously injected with 100 µL of the cell suspension (5 x 10^5 cells) into the right flank.
-
-
Treatment Groups and Dosing:
-
Mice are randomized into four groups (n=10 per group) when tumors reach an average volume of 100-150 mm³.
-
Group 1 (Vehicle Control): Administered the vehicle for the this compound (e.g., 0.5% methylcellulose in water) orally, once daily, and an isotype control antibody (e.g., mouse IgG2a) intraperitoneally, twice a week.
-
Group 2 (this compound Monotherapy): Administered the this compound (e.g., Telaglenastat at 200 mg/kg) orally, once daily.
-
Group 3 (Anti-PD-1 Monotherapy): Administered the anti-PD-1 antibody (e.g., clone RMP1-14) at 10 mg/kg intraperitoneally, twice a week.
-
Group 4 (Combination Therapy): Administered the this compound and the anti-PD-1 antibody at the same doses and schedules as the monotherapy groups.
-
-
Efficacy Endpoints:
-
Tumor Growth: Tumor volume is measured twice weekly using digital calipers (Volume = (length x width²)/2).
-
Survival: Mice are monitored daily, and the study is terminated when tumors exceed a predetermined size or when mice show signs of morbidity. Survival is plotted using Kaplan-Meier curves.
-
-
Immunophenotyping of Tumor-Infiltrating Lymphocytes:
-
At the end of the study, tumors are harvested, dissociated into single-cell suspensions.
-
Cells are stained with a panel of fluorescently-conjugated antibodies for flow cytometric analysis. A representative panel could include:
-
T Cells: CD45, CD3, CD4, CD8
-
Activation/Exhaustion Markers: PD-1, TIM-3, LAG-3
-
Proliferation Marker: Ki-67
-
Regulatory T cells: FoxP3, CD25
-
-
Data is acquired on a flow cytometer and analyzed to quantify the proportions and absolute numbers of different immune cell subsets within the TME.
-
Visualizing the Synergy: Pathways and Workflows
Signaling Pathway of GLS1 Inhibition and Immune Checkpoint Blockade
Caption: Mechanism of synergistic anti-tumor activity.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for in vivo efficacy and immunophenotyping.
Conclusion
The combination of GLS1 inhibitors with immune checkpoint blockade represents a promising therapeutic strategy with a strong scientific rationale and encouraging preclinical and early clinical data. By targeting the metabolic vulnerability of cancer cells and simultaneously relieving the metabolic constraints on anti-tumor immune cells, this combination therapy has the potential to broaden the applicability and enhance the efficacy of immunotherapy for a wider range of cancer patients. Further research is warranted to optimize dosing schedules, identify predictive biomarkers, and explore combinations with other therapeutic modalities to fully realize the clinical potential of this synergistic approach.
References
- 1. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating Precision Oncology: A Comparative Guide to Predictive Biomarkers for GLS1 Inhibitor Sensitivity
For Immediate Release
In the rapidly evolving landscape of precision oncology, the targeting of metabolic vulnerabilities in cancer has emerged as a promising therapeutic strategy. Glutaminase 1 (GLS1), a key enzyme in glutamine metabolism, has drawn significant attention as a therapeutic target, with several small molecule inhibitors, such as telaglenastat (CB-839), currently under clinical investigation. However, the efficacy of GLS1 inhibitors is not uniform across all cancer types or patients, underscoring the critical need for robust predictive biomarkers to guide patient selection and optimize treatment outcomes. This guide provides a comprehensive comparison of potential biomarkers for predicting sensitivity to GLS1 inhibitors, supported by experimental data, detailed methodologies, and visual aids to empower researchers, scientists, and drug development professionals in their quest for more effective cancer therapies.
The Central Role of Glutamine Metabolism in Cancer
Cancer cells exhibit altered metabolic pathways to fuel their rapid proliferation and survival. One such critical pathway is glutaminolysis, the process of converting glutamine to glutamate, which is initiated by the enzyme glutaminase (GLS). Glutamate is a vital precursor for the synthesis of nucleotides, non-essential amino acids, and the major intracellular antioxidant, glutathione (GSH). By inhibiting GLS1, the primary isoform of glutaminase in many cancers, therapeutic agents can disrupt these essential cellular processes, leading to cell death.
Key Predictive Biomarkers for GLS1 Inhibitor Sensitivity
A growing body of research has identified several potential biomarkers that correlate with sensitivity to GLS1 inhibitors. These can be broadly categorized into genetic alterations, protein expression levels, and metabolic signatures.
Genetic Alterations
Certain genetic mutations can render cancer cells more dependent on glutamine metabolism, thereby increasing their susceptibility to GLS1 inhibition.
-
KEAP1/NRF2 Pathway Mutations: In non-small cell lung cancer (NSCLC), mutations in the Kelch-like ECH-associated protein 1 (KEAP1) gene or the nuclear factor erythroid 2-related factor 2 (NFE2L2 or NRF2) gene are associated with increased sensitivity to GLS1 inhibitors.[1] These mutations lead to the constitutive activation of NRF2, a transcription factor that upregulates genes involved in antioxidant response and glutamine metabolism.[1]
-
ARID1A Mutations: Inactivation of the ARID1A gene, a member of the SWI/SNF chromatin remodeling complex, has been identified as a potent sensitizer to GLS1 inhibitors in clear cell ovarian carcinoma.[2] Loss of ARID1A function leads to a metabolic reprogramming that increases the cell's reliance on glutamine.[2]
-
KRAS Mutations and STK11 Loss: Co-occurring mutations in the KRAS oncogene and loss of the serine/threonine kinase 11 (STK11) have also been linked to increased sensitivity to the this compound CB-839 in NSCLC.[1]
Protein Expression Levels
The abundance of specific proteins can also serve as a valuable indicator of this compound efficacy.
-
High GLS1 Expression: Elevated expression of GLS1, particularly the GAC isoform, is correlated with sensitivity to GLS1 inhibitors in various cancers, including triple-negative breast cancer (TNBC).[3]
-
High SLC7A11 (xCT) Expression: The cystine/glutamate antiporter SLC7A11, also known as xCT, plays a crucial role in cysteine uptake for glutathione synthesis. High expression of SLC7A11 has been shown to be a strong predictor of sensitivity to glutaminase inhibition.[4]
-
Low Asparagine Synthetase (ASNS) Expression: Conversely, low expression of asparagine synthetase (ASNS), an enzyme that converts aspartate to asparagine using glutamine as a nitrogen donor, has been associated with increased sensitivity to GLS1 inhibitors.[1]
Metabolic Signatures
The metabolic state of a tumor can provide direct insights into its dependence on glutamine and its potential response to GLS1 inhibition.
-
High Glutamate-to-Glutamine Ratio: A high intracellular ratio of glutamate to glutamine is indicative of active glutaminolysis and has been correlated with sensitivity to CB-839 in TNBC cell lines.[3]
-
Glutamine Dependence: Cancer cells that exhibit a strong dependence on extracellular glutamine for their growth and survival are more likely to be sensitive to GLS1 inhibitors.[3]
Comparative Analysis of Biomarker Performance
The following tables summarize the quantitative data supporting the predictive value of the aforementioned biomarkers for sensitivity to the this compound telaglenastat (CB-839).
| Biomarker Category | Biomarker | Cancer Type | Cell Lines/Models | Key Findings | Reference |
| Genetic Alterations | KEAP1/NRF2 Mutations | NSCLC | H460 (KEAP1 mutant), A549 (KEAP1 WT) | KEAP1 mutant cells are more sensitive to CB-839. | [1] |
| ARID1A Inactivation | Clear Cell Ovarian Carcinoma | RMG1 (ARID1A WT vs. KO) | ARID1A knockout significantly decreased the IC50 of CB-839 by over 300-fold. | [2] | |
| Protein Expression | High GLS1 (GAC isoform) | TNBC | MDA-MB-231, HCC1806 | Sensitivity to CB-839 correlated with GAC expression (r = -0.76, p<0.0001). | [3] |
| High SLC7A11 (xCT) | Various | NCI-60 cell panel | High SLC7A11 expression is associated with sensitivity to glutaminase inhibition. | [4] | |
| Low ASNS | Ovarian Cancer | Ovarian cell lines | ASNS-low cell lines showed higher inhibition with a GLS inhibitor than ASNS-high cell lines. | [1] | |
| Metabolic Signatures | High Glu/Gln Ratio | TNBC | Breast cancer cell lines | Sensitivity to CB-839 correlated with the ratio of cellular Glu to Gln (r = 0.53, p = 0.014). | [3] |
| Glutamine Dependence | TNBC | Breast cancer cell lines | Sensitivity to CB-839 correlated with dependence on extracellular Gln for growth (r = 0.83, p<0.0001). | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Western Blotting for GLS1 and SLC7A11 Protein Expression
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GLS1 or SLC7A11 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Immunohistochemistry (IHC) for GLS1 Expression in Tumor Tissues
-
Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin.
-
Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged glass slides.
-
-
Antigen Retrieval:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate with a primary antibody against GLS1 overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex.
-
-
Visualization and Counterstaining:
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
-
Analysis:
-
Score the staining intensity and percentage of positive cells to determine the overall GLS1 expression level.
-
Cell Viability Assay for IC50 Determination
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of the this compound (e.g., CB-839) for 72 hours. Include a vehicle control (e.g., DMSO).
-
-
Viability Assessment:
-
Add a viability reagent such as MTT or resazurin to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to calculate the percentage of cell viability.
-
Plot the percentage of viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
siRNA-mediated Gene Knockdown
-
Transfection:
-
Seed cells in a 6-well plate.
-
Transfect the cells with siRNAs targeting the gene of interest (e.g., GLS1, ARID1A) or a non-targeting control siRNA using a lipid-based transfection reagent.
-
-
Validation of Knockdown:
-
After 48-72 hours, harvest the cells and validate the knockdown efficiency at the mRNA level by qRT-PCR and at the protein level by Western blotting.
-
-
Functional Assays:
-
Perform cell viability or colony formation assays on the knockdown and control cells in the presence and absence of a this compound to assess the impact of gene silencing on drug sensitivity.
-
LC-MS based Metabolomics for Glutamine Metabolism
-
Metabolite Extraction:
-
Culture cells in the presence of a stable isotope-labeled glutamine (e.g., ¹³C₅-glutamine).
-
Quench metabolism rapidly by washing with ice-cold PBS and adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Analyze the metabolite extracts using a liquid chromatography-mass spectrometry (LC-MS) system to separate and detect the labeled and unlabeled metabolites.
-
-
Data Analysis:
-
Quantify the abundance of key metabolites in the glutamine pathway (e.g., glutamate, α-ketoglutarate, other TCA cycle intermediates) and determine the fractional contribution of glutamine to these pools.
-
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The identification and validation of predictive biomarkers are paramount for the successful clinical implementation of GLS1 inhibitors. This guide has highlighted several promising candidates, including genetic alterations in key signaling pathways, the expression levels of critical metabolic proteins, and distinct metabolic signatures. The provided experimental protocols and visual workflows offer a practical resource for researchers to further investigate and validate these biomarkers. As our understanding of the complex interplay between cancer metabolism and genetics deepens, the continued development and application of robust predictive biomarkers will be instrumental in realizing the full potential of targeted therapies like GLS1 inhibitors in the fight against cancer.
References
First-in-Human Clinical Trial Results of GLS1 Inhibitors: A Comparative Guide
The landscape of cancer metabolism-targeted therapies has seen a significant advancement with the development of glutaminase (GLS1) inhibitors. These agents target the crucial role of glutamine in tumor cell growth and survival. This guide provides a comparative analysis of the first-in-human clinical trial results for three key GLS1 inhibitors: Telaglenastat (CB-839), IACS-6274 (IPN60090), and Sirpiglenastat (DRP-104).
At a Glance: GLS1 Inhibitors in Early Clinical Development
| Inhibitor | Company | Trial Identifier | Phase | Key Characteristics |
| Telaglenastat (CB-839) | Calithera Biosciences | NCT02071862 | Phase I/II | First-in-class, oral, selective, allosteric inhibitor of GLS1.[1] |
| IACS-6274 (IPN60090) | MD Anderson Cancer Center | NCT03894540 | Phase I | Potent, oral GLS1 inhibitor with excellent pharmacokinetic properties.[2][3] |
| Sirpiglenastat (DRP-104) | Dracen Pharmaceuticals | NCT04471415 | Phase I/IIa | Prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[4] |
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the first-in-human clinical trials of these GLS1 inhibitors.
Table 1: Efficacy of First-in-Human GLS1 Inhibitors (Monotherapy)
| Inhibitor | Trial | Tumor Type(s) | Dose | Efficacy Endpoint | Result |
| Telaglenastat (CB-839) | NCT02071862 | Advanced Solid Tumors | 800 mg BID (RP2D) | Overall Response Rate (ORR) | 5% (in renal cell carcinoma)[1] |
| Disease Control Rate (DCR) | 43% across expansion cohorts; 50% in renal cell carcinoma.[1] | ||||
| IACS-6274 | NCT03894540 | Advanced Solid Tumors | 180mg BID (Recommended Phase 2 Dose) | Best Overall Response | Stable Disease (SD) in 17 of 20 evaluable patients.[2] |
| Disease Control Rate (DCR) at 12 weeks | 60%[2] | ||||
| Sirpiglenastat (DRP-104) | NCT04471415 | Advanced Solid Tumors | Dose escalation ongoing | Efficacy Data | Preliminary results not yet reported in detail. |
BID: Twice daily; RP2D: Recommended Phase 2 Dose
Table 2: Safety and Tolerability of First-in-Human GLS1 Inhibitors
| Inhibitor | Trial | Maximum Tolerated Dose (MTD) | Most Common Adverse Events (AEs) | Dose-Limiting Toxicities (DLTs) |
| Telaglenastat (CB-839) | NCT02071862 | Not reached[1] | Fatigue (23%), Nausea (19%)[1] | Not specified in detail in the provided results. |
| IACS-6274 | NCT03894540 | Not specified; RP2D is 180mg BID.[2] | Mild transient visual disturbances.[3] | One patient at the highest dose level experienced acute renal failure and posterior reversible encephalopathy syndrome (PRES), which fully resolved.[3] |
| Sirpiglenastat (DRP-104) | NCT04471415 | To be determined. | Data not yet mature. | Data not yet mature. |
Experimental Protocols
Telaglenastat (CB-839) - NCT02071862
This Phase I, open-label, first-in-human trial utilized a standard 3+3 dose-escalation design to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of telaglenastat in patients with advanced solid tumors.[1] Following dose escalation, tumor-specific expansion cohorts were enrolled.[1] Key assessments included safety monitoring, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity based on Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[1][5]
IACS-6274 - NCT03894540
This was a biomarker-driven, Phase I dose-escalation study in patients with molecularly selected advanced solid tumors.[6] The trial employed a Bayesian Optimal Interval (BOIN) design for dose escalation.[2] The primary objectives were to evaluate the safety and tolerability of IACS-6274, identify the maximum tolerated dose, and establish the recommended Phase II dose.[3][7] Secondary objectives included assessing pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity.[3][7] Pharmacodynamic studies involved measuring metabolic activity in patients' peripheral blood mononuclear cells.[3]
Sirpiglenastat (DRP-104) - NCT04471415
This is an ongoing Phase 1/2a first-in-human study designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of sirpiglenastat.[8] The study includes dose-escalation parts for both intravenous and subcutaneous administration, followed by dose expansion cohorts in patients with specific genetic mutations (e.g., KEAP1, NFE2L2, and/or STK11 mutations in non-small cell lung cancer).[8][9] The trial will also investigate sirpiglenastat in combination with the immune checkpoint inhibitor atezolizumab.[8]
Visualizations
Glutamine Metabolism and GLS1 Inhibition
Caption: Simplified pathway of glutamine metabolism and the point of intervention for GLS1 inhibitors.
First-in-Human this compound Trial Workflow
Caption: A general workflow for the first-in-human clinical trials of GLS1 inhibitors.
References
- 1. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Metabolic inhibitor IACS-6274 shows early antitumor effects in underserved patients with advanced cancers | MD Anderson Cancer Center [mdanderson.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. IACS-6274 is well tolerated and biologically active in selected advanced tumours - Medical Conferences [conferences.medicom-publishers.com]
- 7. nursingcenter.com [nursingcenter.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Facebook [cancer.gov]
Safety Operating Guide
Navigating the Disposal of GLS1 Inhibitors: A Guide to Safe and Compliant Laboratory Practices
Researchers and drug development professionals handling novel small molecule inhibitors, such as those targeting Glutaminase 1 (GLS1), are at the forefront of innovation. With this cutting-edge research comes the critical responsibility of ensuring safe laboratory practices, particularly concerning chemical waste disposal. As specific safety data sheets (SDS) and established disposal procedures for many novel GLS1 inhibitors may not be readily available, it is imperative to adopt a cautious approach, treating these compounds as potentially hazardous substances of unknown toxicity. This guide provides a procedural framework for the safe operational use and disposal of GLS1 inhibitors, ensuring the safety of laboratory personnel and compliance with regulatory standards.
At the core of safe disposal is a partnership with your institution's Environmental Health and Safety (EHS) department.[1] They are the definitive resource for navigating federal, state, and local regulations and will provide specific guidance tailored to your location and the particular compounds in use. The information presented here is founded on established best practices for the handling and disposal of new or uncharacterized small molecule inhibitors in a laboratory setting.
Quantitative Data Summary for Disposal of Small Molecule Inhibitors
The following table summarizes key quantitative and procedural parameters derived from general laboratory chemical waste guidelines, which are applicable to the disposal of GLS1 inhibitors.
| Parameter | Guideline | Source(s) |
| Waste Container Capacity | Do not fill liquid waste containers beyond 90% of their capacity to prevent spills. | [2] |
| Storage Time Limit | Maximum storage time of six months for hazardous waste within an academic facility. | [3] |
| Accumulation Limits | In general, laboratories should accumulate no more than 25 gallons of chemical waste in total. | [4] |
| Acutely Hazardous Waste | No more than one (1) quart of reactive acutely hazardous chemical waste should be accumulated. | [4] |
Detailed Protocol for the Disposal of GLS1 Inhibitors
This protocol provides a step-by-step methodology for the safe disposal of GLS1 inhibitors in solid form, as solutions, and contaminated labware.
I. Personal Protective Equipment (PPE) and Safety Precautions
-
Consult Safety Data Sheet (SDS): If an SDS is available for the specific GLS1 inhibitor, review it thoroughly for handling and disposal information. In the absence of an SDS, treat the compound as a particularly hazardous substance.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1][2]
-
Ventilation: Handle the compound, especially in powdered form, in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]
II. Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[5]
-
Solid Waste:
-
Collect all solid waste contaminated with the this compound, such as unused or expired powder, contaminated weighing papers, pipette tips, and gloves, in a designated, leak-proof hazardous waste container for solids.[1][5]
-
This container must be clearly labeled as "Hazardous Waste" and include the full chemical name of the this compound.[5][6]
-
-
Liquid Waste:
-
Collect all solutions containing the this compound, including stock solutions, experimental solutions, and the initial rinsate from cleaning contaminated glassware, in a separate, compatible, and clearly labeled hazardous waste container for liquids.[1][5]
-
Ensure the container is made of a material compatible with the solvent used (e.g., glass or high-density polyethylene for organic solvents).[1]
-
Do not mix different types of liquid waste unless their compatibility is confirmed. For instance, halogenated and non-halogenated solvent solutions should be kept separate.[5]
-
-
Sharps Waste:
-
Dispose of any chemically contaminated sharps, such as needles or broken glass, in a designated, puncture-resistant sharps container that is clearly labeled for chemical waste.[4]
-
III. Container Management and Labeling
-
Container Selection: Use only approved, sturdy, leak-proof containers with secure, tight-fitting lids for all waste.[2][3][7]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
IV. Storage and Disposal
-
On-Site Accumulation: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1]
-
Secondary Containment: Use secondary containment bins for liquid waste containers to mitigate potential spills.[3][7]
-
Arrange for Disposal: Follow your institution's specific procedures to request a chemical waste pickup from the EHS department.[1][2] Provide them with all the information from the waste container label.
V. Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held a pure or concentrated this compound should be triple-rinsed with a suitable solvent.[5]
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous liquid waste.[5][7] It is best practice to collect all subsequent rinsates as hazardous waste as well.[7]
-
Final Disposal: After triple-rinsing and allowing the container to air-dry, deface or remove the original label.[2] The container can then typically be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with institutional policies.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a novel research chemical like a this compound.
Caption: Workflow for the safe disposal of GLS1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. benchchem.com [benchchem.com]
- 6. gzlabfurniture.com [gzlabfurniture.com]
- 7. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling GLS1 Inhibitors
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Glutaminase 1 (GLS1) inhibitors. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure to GLS1 inhibitors, which are often handled as potentially hazardous compounds. The following table summarizes the required PPE for various laboratory activities involving these inhibitors.
| Activity | Required PPE |
| Handling solid (powder) GLS1 Inhibitor | - Nitrile gloves (double-gloving recommended)- Lab coat or disposable gown- Safety glasses with side shields or safety goggles- N95 or higher rated respirator (if not handled in a fume hood) |
| Preparing stock solutions and dilutions | - Nitrile gloves (double-gloving recommended)- Lab coat or disposable gown- Safety glasses with side shields or safety goggles- Work should be performed in a chemical fume hood |
| In vitro and in vivo administration | - Nitrile gloves- Lab coat- Safety glasses |
| Waste disposal | - Nitrile gloves (double-gloving recommended)- Lab coat or disposable gown- Safety glasses with side shields or safety goggles |
| Spill cleanup | - Chemical-resistant gloves (double)- Disposable gown- Safety goggles- N95 or higher rated respirator |
Operational Plan: From Handling to Disposal
A systematic approach to the entire lifecycle of this compound use in the laboratory minimizes risks and ensures regulatory compliance. The following workflow diagram outlines the key stages.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
